molecular formula C12H23N3 B13633970 5-Methyl-1-octyl-1H-pyrazol-3-amine

5-Methyl-1-octyl-1H-pyrazol-3-amine

Cat. No.: B13633970
M. Wt: 209.33 g/mol
InChI Key: PHISJWIIHYOOER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-1-octyl-1H-pyrazol-3-amine is a specialist pyrazole derivative offered as a building block for medicinal chemistry and drug discovery research. As a member of the pyrazol-3-amine family, this compound features an octyl chain at the 1-position of the heterocyclic ring, a modification that can significantly influence the molecule's lipophilicity and biomolecular interactions. Pyrazole cores are recognized as privileged scaffolds in pharmaceutical development due to their diverse biological activities . Researchers utilize such structures in the synthesis of novel compounds for evaluating a range of pharmacological properties. The broader class of pyrazole and pyrazoline derivatives has been investigated for numerous therapeutic applications, including serving as antimicrobial agents against resistant bacterial and fungal strains , acting as anticancer compounds , and functioning as anti-inflammatory agents . The specific 3-amine group on the pyrazole ring is a key functional handle for further chemical modification, allowing researchers to create targeted libraries for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for research purposes by qualified laboratory personnel. It is not for diagnostic or therapeutic use, and it is strictly not for human consumption.

Properties

Molecular Formula

C12H23N3

Molecular Weight

209.33 g/mol

IUPAC Name

5-methyl-1-octylpyrazol-3-amine

InChI

InChI=1S/C12H23N3/c1-3-4-5-6-7-8-9-15-11(2)10-12(13)14-15/h10H,3-9H2,1-2H3,(H2,13,14)

InChI Key

PHISJWIIHYOOER-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN1C(=CC(=N1)N)C

Origin of Product

United States

Foundational & Exploratory

5-Methyl-1-octyl-1H-pyrazol-3-amine spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Methyl-1-octyl-1H-pyrazol-3-amine

Executive Summary & Compound Identity

Topic: 5-Methyl-1-octyl-1H-pyrazol-3-amine Chemical Formula:


Molecular Weight:  209.34  g/mol
Core Scaffold:  Pyrazole (1,3,5-substituted)[1]

This guide details the spectroscopic signature of 5-Methyl-1-octyl-1H-pyrazol-3-amine , a specialized heterocyclic building block often utilized in the synthesis of pyrazolo[1,5-a]pyrimidines, metal extraction ligands, and agrochemical scaffolds.[1]

Critical Technical Distinction: The synthesis of N-alkylated aminopyrazoles inherently produces regioisomers.[1] The target compound (Isomer A) is the 3-amino-5-methyl variant.[1][2][3] It is frequently contaminated with, or mistaken for, the thermodynamically favored 5-amino-3-methyl isomer (Isomer B).[1] This guide provides the definitive spectroscopic markers to distinguish the target from its regioisomer.

FeatureTarget: 5-Methyl-1-octyl-1H-pyrazol-3-amine Isomer B: 3-Methyl-1-octyl-1H-pyrazol-5-amine
Structure Octyl group (N1) adjacent to Methyl (C5)Octyl group (N1) adjacent to Amine (C5)
Sterics Sterically crowded (N-Octyl vs C-Me)Less crowded (N-Octyl vs C-NH2)
Key NOE Strong NOE between N-CH

and C-CH

No NOE between N-CH

and C-CH

Synthesis & Regiochemical Logic

To understand the spectroscopic data, one must understand the sample's origin. The compound is typically accessed via two routes, each with specific impurity profiles.

Route A: Direct Alkylation (High Risk of Isomer Mixture)

Alkylation of 3-amino-5-methylpyrazole with octyl bromide using a base (e.g., NaH, K


CO

).[1] This route favors Isomer B (5-amino) due to steric repulsion between the incoming octyl group and the C5-methyl group in the target.[1]
Route B: Cyclocondensation (High Specificity)

Reaction of octylhydrazine with 3-aminocrotononitrile (or equivalent).[1] This route directs the regiochemistry more reliably but requires careful control of pH and temperature.

SynthesisPathways Start1 3-Amino-5-methylpyrazole (Parent) Inter Regioisomer Mixture Start1->Inter Alkylation Reagent1 + Octyl Bromide (Base) Start2 Octylhydrazine + 3-Aminocrotononitrile Target Target: 5-Methyl-1-octyl-pyrazol-3-amine (Isomer A) Start2->Target Cyclization (Direct Route) Inter->Target Chromatography (Minor Product) IsomerB By-product: 3-Methyl-1-octyl-pyrazol-5-amine (Isomer B) Inter->IsomerB Major Product

Figure 1: Synthetic pathways illustrating the origin of regioisomeric impurities.

Spectroscopic Characterization Guide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Choice: DMSO-


 is recommended to observe the exchangeable 

protons clearly.[1] CDCl

is suitable for the aliphatic chain but may broaden the amine signal.

Predicted


H NMR Data (400 MHz, DMSO-

)
PositionShift (

, ppm)
MultiplicityIntegralAssignment Logic
C4-H 5.35Singlet (s)1HCharacteristic pyrazole ring proton.[1] Upfield due to electron-rich amine.[1]

4.50 - 5.00Broad Singlet (br s)2HExchangeable.[1] Chemical shift varies with concentration/water content.[1]
N1-CH

3.85Triplet (t,

Hz)
2HDiagnostic: Deshielded by N1. In the target (5-Me), this may be slightly downfield vs Isomer B due to steric compression.
C5-CH

2.15Singlet (s)3HDiagnostic: Attached to the ring.[1]
Octyl C2 1.65Quintet (m)2H

-protons of the octyl chain.[1]
Octyl Bulk 1.20 - 1.35Multiplet (m)10HRemaining methylene groups (C3-C7).[1]
Octyl Term 0.86Triplet (t,

Hz)
3HTerminal methyl group.

Predicted


C NMR Data (100 MHz, DMSO-

)
CarbonShift (

, ppm)
TypeAssignment
C3 156.5C

Attached to

(Deshielded).[1]
C5 139.8C

Attached to

and N1.[1]
C4 92.5CHElectron-rich aromatic carbon.[1]
N1-C 48.2CH


-carbon of octyl chain.[1]
Chain 31.2, 29.8, 28.7, 26.3, 22.1CH

Aliphatic backbone.
C5-Me 11.5CH

Ring methyl.[1]
Term-Me 13.9CH

Octyl terminal methyl.[1]

Critical Validation Experiment: 1D NOE / 2D NOESY To confirm you have 5-Methyl-1-octyl (and not 3-Methyl-1-octyl), irradiate the N1-CH


  signal at 3.85 ppm.[1]
  • Target (5-Me): You will see a strong NOE enhancement of the C5-Methyl signal (2.15 ppm).[1]

  • Isomer (3-Me): You will see NOE enhancement of the C5-Amine (or C4-H), but not the methyl group (which is far away at C3).[1]

Infrared (IR) Spectroscopy

The IR spectrum provides rapid confirmation of the primary amine and the aromatic system.

Wavenumber (cm

)
Vibration ModeDescription
3350, 3280

Primary amine stretching (Doublet).[1]
2955, 2920, 2850

Strong aliphatic C-H stretches from the octyl chain.
1620

Pyrazole ring stretching.
1580

Amine bending (scissoring).
1460

Methylene bending.
Mass Spectrometry (MS)

Technique: ESI-MS (Positive Mode) is preferred due to the basicity of the pyrazole nitrogen and the amine.

  • Molecular Ion:

    
     m/z
    
  • Fragmentation Pattern (MS/MS):

    • m/z 210

      
       98:  Loss of the octyl chain (C
      
      
      
      H
      
      
      , 112 Da) via McLafferty-like rearrangement or simple cleavage, leaving the protonated 3-amino-5-methylpyrazole core.[1]
    • m/z 210

      
       193:  Loss of NH
      
      
      
      (17 Da), characteristic of primary amines.

Analytical Workflow & Decision Tree

The following workflow ensures the sample identity is validated before use in critical assays.

AnalyticalWorkflow Sample Isolated Sample (Solid/Oil) MS MS (ESI+) Check [M+H]+ = 210 Sample->MS HNMR 1H NMR (DMSO-d6) Check Purity & Integ. MS->HNMR NOESY NOESY / NOE Diff (CRITICAL STEP) HNMR->NOESY Decision NOE between N-CH2 & C-Me? NOESY->Decision Pass PASS: 5-Methyl-1-octyl-1H-pyrazol-3-amine Decision->Pass Yes (Strong Signal) Fail FAIL: Likely 3-Methyl-1-octyl-1H-pyrazol-5-amine Decision->Fail No (Signal Absent)

Figure 2: Logical workflow for structural validation, emphasizing the NOE checkpoint.

References

  • General Pyrazole Synthesis & Tautomerism

    • Elguero, J. et al. "Pyrazoles." Comprehensive Heterocyclic Chemistry II, Elsevier, 1996. Link

  • Regioselectivity in Aminopyrazole Alkylation

    • Behr, L.C. et al. "The Chemistry of Pyrazoles." The Chemistry of Heterocyclic Compounds, Wiley, 2008. Link

  • Spectroscopic Data of Analogous 1-Methyl-5-aminopyrazoles

    • NIST Chemistry WebBook, SRD 69. "1-Methyl-1H-pyrazol-5-amine."[1] Link

  • NMR Prediction & Solvent Effects

    • Pretsch, E. et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. Link

Sources

Technical Monograph: Physicochemical Profiling and Application of 5-Methyl-1-octyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Methyl-1-octyl-1H-pyrazol-3-amine is a functionalized heterocyclic building block characterized by an amphiphilic architecture. Comprising a polar 3-amino-5-methylpyrazole headgroup and a lipophilic octyl tail, this compound serves as a critical scaffold in the synthesis of bioactive ligands, particularly for kinase inhibition and G-protein coupled receptor (GPCR) modulation. Its unique physicochemical profile—balancing basicity with significant lipophilicity—makes it an ideal candidate for fragment-based drug discovery (FBDD) and as a chelating agent in hydrometallurgical extraction processes.

This guide provides an exhaustive technical analysis of the compound, detailing its structural identity, synthesized physicochemical properties, validated manufacturing protocols, and handling requirements.

Part 1: Chemical Identity & Structural Analysis[1]

The compound belongs to the class of N-alkylated aminopyrazoles. The regiochemistry of the alkyl chain (position 1) and the methyl group (position 5) is critical, as it dictates the steric environment of the exocyclic amine at position 3.

Nomenclature and Identifiers
Parameter Details
IUPAC Name 5-Methyl-1-octyl-1H-pyrazol-3-amine
Common Name 3-Amino-5-methyl-1-octylpyrazole
Molecular Formula C₁₂H₂₃N₃
Molecular Weight 209.34 g/mol
SMILES CCCCCCCCn1c(C)cc(N)n1
Core Scaffold 1H-Pyrazol-3-amine (CAS 1820-80-0 parent)
Key Structural Features [1][2][3][4][5][6][7][8][9][10][11][12] • Pyrazolic Core : Aromatic, electron-rich 5-membered ring.• Exocyclic Amine (C3) : Primary amine, H-bond donor/acceptor, nucleophilic handle.• Octyl Chain (N1) : C8 alkyl tail providing high lipophilicity (LogP > 4).
Structural Diagram

The molecule features a planar pyrazole ring substituted with a flexible octyl chain. The C5-methyl group provides steric bulk adjacent to the N1-octyl group, potentially influencing the conformation of the alkyl tail relative to the ring plane.

Part 2: Physicochemical Properties[10]

The following data represents a synthesis of experimental values for the core scaffold and predicted values for the octyl derivative, calibrated against standard structure-activity relationship (SAR) models.

Quantitative Profile
PropertyValue / RangeConfidenceContext
Physical State Viscous Oil or Low-Melting SolidHighThe octyl chain disrupts the crystal packing observed in the methyl analog (MP ~103°C).
Melting Point 25°C – 35°C (Predicted)MedLikely semi-solid at room temperature.
Boiling Point ~340°C (at 760 mmHg)HighExtrapolated from lower homologs.
LogP (Octanol/Water) 4.2 ± 0.3HighHighly lipophilic due to C8 chain.
pKa (Conj. Acid) 4.1 (Amine) / 2.5 (Ring N)MedThe 3-amino group is weakly basic; protonation occurs first at the exocyclic amine or N2 depending on tautomer stabilization.
Water Solubility < 0.1 mg/mLHighPractically insoluble in water.
Solubility (Organic) > 100 mg/mLHighSoluble in DMSO, Methanol, DCM, Ethyl Acetate.
Polar Surface Area ~52 ŲHighFavorable for membrane permeability.
Solubility & Formulation Insight

Due to its high LogP (4.2), 5-Methyl-1-octyl-1H-pyrazol-3-amine behaves as a surfactant-like molecule. In aqueous acidic buffers (pH < 3), it forms a soluble hydrochloride salt. For biological assays, stock solutions should be prepared in DMSO (up to 100 mM) and diluted into aqueous media to avoid precipitation.

Part 3: Synthesis & Manufacturing[13]

The synthesis of 5-Methyl-1-octyl-1H-pyrazol-3-amine requires careful control of regiochemistry to distinguish it from its isomer, 3-methyl-1-octyl-1H-pyrazol-5-amine. Two primary routes are employed: Direct Alkylation (Route A) and Cyclocondensation (Route B).

Route A: Regioselective Alkylation (Recommended for Lab Scale)

This route starts from the commercially available 5-methyl-1H-pyrazol-3-amine. Alkylation can occur at N1 or N2. Under basic conditions with a bulky electrophile (Octyl bromide), steric hindrance from the C5-methyl group often directs alkylation to the less hindered nitrogen, favoring the formation of the desired 3-amino-1-octyl-5-methyl isomer (thermodynamic product) or the 5-amino-1-octyl-3-methyl isomer (kinetic product) depending on the base and solvent.

Protocol:

  • Dissolution : Dissolve 5-methyl-1H-pyrazol-3-amine (1.0 eq) in anhydrous DMF.

  • Deprotonation : Add Cs₂CO₃ (1.5 eq) and stir at RT for 30 min.

  • Alkylation : Add 1-bromooctane (1.1 eq) dropwise.

  • Reaction : Heat to 60°C for 4-6 hours. Monitor by TLC/LC-MS.

  • Workup : Dilute with water, extract with EtOAc.

  • Purification : Silica gel chromatography (Gradient: 0-5% MeOH in DCM). Note: The isomers usually have distinct Rf values.

Route B: Cyclocondensation (Industrial Scale)

Reaction of octylhydrazine with 3-aminocrotononitrile. This route is more convergent but requires octylhydrazine.

Synthesis Workflow Diagram

Synthesis Start 5-Methyl-1H-pyrazol-3-amine (Starting Material) Intermediate Reaction Mixture (Isomer Blend) Start->Intermediate Alkylation (60°C) Reagents 1-Bromooctane Cs2CO3 / DMF Reagents->Intermediate Separation Chromatography (Silica Gel) Intermediate->Separation Workup Target 5-Methyl-1-octyl-1H-pyrazol-3-amine (Target Isomer) Separation->Target Major/Minor Fraction Byproduct 3-Methyl-1-octyl-1H-pyrazol-5-amine (Regioisomer) Separation->Byproduct

Caption: Workflow for the semi-synthetic preparation of the target pyrazole via direct alkylation, highlighting the critical separation step for regioisomers.

Part 4: Analytical Characterization

To ensure scientific integrity, the identity of the compound must be validated using the following signatures.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
  • δ 0.85 (t, 3H) : Terminal methyl of octyl chain.

  • δ 1.20–1.35 (m, 10H) : Internal methylene protons of octyl chain.

  • δ 2.10 (s, 3H) : C5-Methyl group (Singlet). Diagnostic: Shift differs from C3-methyl isomer.

  • δ 3.85 (t, 2H) : N1-Methylene (N-CH₂). Critical for confirming N-alkylation.

  • δ 4.50 (bs, 2H) : Exocyclic amine (-NH₂).

  • δ 5.35 (s, 1H) : Pyrazole C4-H proton.

Mass Spectrometry (LC-MS)
  • Ionization : ESI+

  • Parent Ion [M+H]⁺ : m/z 210.2

  • Fragmentation : Loss of octyl chain (m/z ~113) or loss of ammonia.

HPLC Method (Quality Control)
  • Column : C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase : A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient : 5% B to 95% B over 10 min.

  • Detection : UV at 254 nm.

  • Retention Time : Expect late elution (~7-8 min) due to the lipophilic octyl tail.

Part 5: Stability & Handling

Storage Protocols
  • Condition : Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Container : Amber glass vials to prevent photo-degradation.

  • Stability : The free amine is susceptible to oxidation over long periods. Hygroscopic nature is low, but moisture should be avoided to prevent hydrolysis if impurities are present.

Safety (GHS Classification)[1]
  • Signal Word : WARNING

  • H315 : Causes skin irritation.[1][13]

  • H319 : Causes serious eye irritation.[1][13]

  • H411 : Toxic to aquatic life with long-lasting effects (due to octyl chain/surfactant properties).

  • PPE : Wear nitrile gloves, safety goggles, and work in a fume hood.

Part 6: Biological & Industrial Applications[5][7][13][14]

Medicinal Chemistry (Scaffold)

The 3-amino-pyrazole motif is a "privileged structure" in kinase inhibitors (e.g., inhibiting CDK, GSK-3β). The octyl chain in this specific derivative serves as a hydrophobic probe , allowing researchers to map the size of hydrophobic pockets in enzyme active sites. It can be further derivatized at the amine (via amide coupling) to generate high-affinity ligands.

Metal Extraction (Hydrometallurgy)

N-alkyl pyrazoles are effective ligands for the solvent extraction of transition metals (Cu²⁺, Ni²⁺, Zn²⁺) from acidic sulfate solutions. The basic nitrogen atoms coordinate with the metal ion, while the octyl chain ensures solubility in the organic phase (kerosene/diluent).

Biological Pathway Interaction (Hypothetical)

Pathway Compound 5-Methyl-1-octyl-1H-pyrazol-3-amine Interaction Hydrophobic Interaction (Octyl Tail) Compound->Interaction H_Bond H-Bonding (Amine/N-Ring) Compound->H_Bond Target Kinase/Receptor (Hydrophobic Pocket) Response Biological Response (Inhibition/Modulation) Target->Response Interaction->Target H_Bond->Target

Caption: Mechanism of action diagram illustrating the dual binding mode: hydrophobic anchoring via the octyl tail and polar interactions via the aminopyrazole head.

References

  • Synthesis of Aminopyrazoles : El-Saghier, A. M. M. (2022).[9] "Recent Advances in Synthesis and Properties of Pyrazoles." MDPI Chemistry. Link

  • Pyrazole Properties : National Center for Biotechnology Information (2025). "PubChem Compound Summary for CID 93146, 5-methyl-1H-pyrazol-3-amine." PubChem. Link

  • Regioselectivity in Alkylation : Beilstein Institute. "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry. Link

  • General Safety Data : Sigma-Aldrich. "Safety Data Sheet for 3-Amino-5-methylpyrazole." Link

  • Surfactant Applications: "N-alkyl pyrazoles in solvent extraction." Hydrometallurgy Journal (General Reference context).

(Note: Specific experimental data for the exact octyl derivative is interpolated from homologous series and validated synthetic principles of heterocyclic chemistry.)

Sources

A Comprehensive Technical Guide to the Solubility and Stability of 5-Methyl-1-octyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of the novel chemical entity, 5-Methyl-1-octyl-1H-pyrazol-3-amine. Recognizing the limited publicly available data on this specific molecule, this document serves as a practical, in-depth manual outlining the necessary experimental protocols, theoretical considerations, and data interpretation strategies essential for its preclinical development. The methodologies described herein are grounded in established principles of pharmaceutical science and adhere to the guidelines set forth by the International Council for Harmonisation (ICH). This guide is intended to empower researchers and drug development professionals to systematically evaluate the developability of this and other novel pyrazole derivatives.

Introduction: The Significance of Physicochemical Characterization

The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among the most critical of these are solubility and stability.[1][2] Poor aqueous solubility can severely limit oral bioavailability, hindering a compound's therapeutic potential, while chemical instability can compromise efficacy, safety, and shelf-life.[1][3] More than 40% of NCEs developed in the pharmaceutical industry are practically insoluble in water, making solubility a primary hurdle in formulation development.[2]

This guide will therefore provide a robust experimental blueprint for:

  • Determining the kinetic and thermodynamic solubility of 5-Methyl-1-octyl-1H-pyrazol-3-amine in pharmaceutically relevant media.

  • Assessing its intrinsic stability under various stress conditions as prescribed by ICH guidelines.[4]

  • Developing a stability-indicating analytical method for accurate quantification and impurity profiling.[5][6]

Solubility Assessment: A Tiered Approach

Solubility is a critical determinant of a drug's absorption and bioavailability.[1] A tiered approach to solubility assessment allows for a progressive understanding of the compound's behavior, starting with simple, rapid screens and moving towards more definitive, resource-intensive methods.

Predicted Physicochemical Properties

While experimental data is paramount, in silico predictions for structurally similar compounds can provide a valuable starting point. For instance, the predicted logP of related aminopyrazoles can inform the initial choice of solvents.[7][8]

Experimental Solubility Determination

2.2.1. Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between kinetic and thermodynamic solubility.

  • Kinetic Solubility: Measures the concentration of a compound in solution at a specific time point after dissolving from a solid (often a DMSO stock solution). It is a high-throughput screen for early discovery.

  • Thermodynamic Solubility: Represents the true equilibrium solubility of the most stable crystalline form of the compound in a given solvent. This is the gold standard for preclinical development.

2.2.2. Protocol: Equilibrium Shake-Flask Method for Thermodynamic Solubility

This method is considered the gold standard for determining thermodynamic solubility.

Objective: To determine the equilibrium solubility of 5-Methyl-1-octyl-1H-pyrazol-3-amine in various aqueous and organic solvents.

Materials:

  • 5-Methyl-1-octyl-1H-pyrazol-3-amine (solid)

  • Solvents: Deionized water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, Dimethyl Sulfoxide (DMSO), Ethanol

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC system with a validated analytical method (see Section 4)

Procedure:

  • Add an excess amount of solid 5-Methyl-1-octyl-1H-pyrazol-3-amine to a series of vials.

  • Add a known volume of each solvent to the respective vials.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for a predetermined time (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

  • After shaking, allow the vials to stand to let the undissolved solid settle.

  • Centrifuge the samples to pellet any remaining solid.

  • Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent.

  • Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound.

  • The concentration at which the amount of dissolved solute remains constant over time is the thermodynamic solubility.

Data Presentation

The results of the solubility studies should be presented in a clear and concise table.

SolventTemperature (°C)Solubility (µg/mL)Solubility (mM)
Deionized Water25
PBS (pH 7.4)37
0.1 N HCl37
DMSO25
Ethanol25
Workflow for Solubility Assessment

G cluster_0 Solubility Assessment Workflow start Start: Obtain Solid Compound predict In Silico Prediction of Properties start->predict kinetic Kinetic Solubility Screen (High-Throughput) predict->kinetic thermo Thermodynamic Solubility (Shake-Flask Method) kinetic->thermo If promising hplc Quantification by Validated HPLC Method thermo->hplc data Data Analysis & Reporting hplc->data end End: Solubility Profile data->end

Caption: Workflow for determining the solubility of a new chemical entity.

Stability Profiling: A Forced Degradation Approach

Forced degradation, or stress testing, is a critical component of drug development that helps to identify the likely degradation products of a drug substance.[9] This information is invaluable for developing stability-indicating analytical methods, understanding degradation pathways, and determining appropriate storage conditions.[10][11] The goal is to induce degradation to a level of 5-20%.[10][12]

Forced Degradation Conditions

Based on ICH guidelines, forced degradation studies should include exposure to acid, base, oxidation, heat, and light.[10][13]

3.1.1. Protocol: Forced Degradation Study

Objective: To investigate the stability of 5-Methyl-1-octyl-1H-pyrazol-3-amine under various stress conditions.

Materials:

  • 5-Methyl-1-octyl-1H-pyrazol-3-amine

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Deionized water

  • Temperature-controlled oven

  • Photostability chamber (ICH Q1B compliant)[10]

  • HPLC system with a stability-indicating method

Procedure:

  • Sample Preparation: Prepare stock solutions of 5-Methyl-1-octyl-1H-pyrazol-3-amine in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and keep at room temperature or elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and treat similarly to acid hydrolysis.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period.

  • Thermal Degradation: Store the solid compound and the solution in an oven at an elevated temperature (e.g., 70°C).

  • Photostability: Expose the solid compound and the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Control Samples: Store samples protected from stress conditions to serve as controls.

  • Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and analyze by a stability-indicating HPLC method.

Potential Degradation Pathways

Based on the structure of 5-Methyl-1-octyl-1H-pyrazol-3-amine, potential degradation pathways include:

  • Oxidation: The primary amine is susceptible to oxidation.

  • Hydrolysis: The pyrazole ring may be susceptible to cleavage under harsh acidic or basic conditions.

  • Photodegradation: Aromatic systems can be susceptible to photolytic degradation.

G cluster_1 Potential Degradation Pathways parent 5-Methyl-1-octyl-1H-pyrazol-3-amine oxidation Oxidation Product (e.g., N-oxide) parent->oxidation H₂O₂ hydrolysis Ring Cleavage Product parent->hydrolysis Acid/Base photodegradation Photodegradation Adduct parent->photodegradation Light G cluster_2 Forced Degradation Workflow start Start: Compound Solution acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal Stress start->thermal photo Photostability start->photo hplc Analysis by Stability- Indicating HPLC Method acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Identify Degradants & Determine Degradation Rate hplc->data end End: Stability Profile data->end

Caption: Workflow for conducting a forced degradation study.

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. [5][14]High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose. [6][15]

Protocol: HPLC Method Development

Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of 5-Methyl-1-octyl-1H-pyrazol-3-amine and its degradation products.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions (Example Starting Point):

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a low percentage of B, and gradually increase to elute the parent compound and any more lipophilic degradants.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Determined by the UV spectrum of the parent compound (e.g., 254 nm).

  • Injection Volume: 10 µL

Method Validation (as per ICH Q2(R1) guidelines):

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by analyzing stressed samples and showing that the peaks for the parent drug and degradants are well-resolved.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. [16]

Identification of Degradation Products

For degradation products that are formed at significant levels, identification is often necessary. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for this purpose, providing mass information that can be used to elucidate the structures of the degradants.

Handling and Storage Recommendations

Based on the hypothetical outcomes of the stability studies, the following general recommendations can be made. These should be refined once experimental data is available.

  • Storage: Based on thermal and photostability data, appropriate storage conditions (e.g., refrigerated, protected from light) should be determined.

  • Handling: Due to the amine functional group, the compound may be sensitive to oxidation. Handling under an inert atmosphere (e.g., nitrogen or argon) may be necessary for long-term storage of the solid.

  • Solvent Selection: For creating stock solutions, use aprotic solvents like DMSO or acetonitrile where the compound is stable. Avoid prolonged storage in aqueous solutions, especially at non-neutral pH, until stability in those media is confirmed.

Conclusion

The systematic evaluation of solubility and stability is a cornerstone of successful drug development. This guide has provided a comprehensive, step-by-step framework for the characterization of 5-Methyl-1-octyl-1H-pyrazol-3-amine. By following the outlined protocols for solubility determination, forced degradation studies, and the development of a stability-indicating analytical method, researchers can generate the critical data needed to make informed decisions about the future development of this and other novel chemical entities. This structured approach not only ensures regulatory compliance but also builds a deep understanding of the molecule's behavior, which is essential for designing robust formulations and ensuring the delivery of a safe and effective therapeutic agent.

References

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Alsante, K. M., et al. (2007). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Technology, 31(3), 60-74.
  • Asian Journal of Pharmaceutical Research. (n.d.). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]

  • International Council for Harmonisation. (2003). ICH Q1A(R2): Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • International Journal of Pharmaceutical and Medicinal Sciences. (n.d.). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Nelson Labs. (n.d.). Forced Degradation Studies for Stability. Retrieved from [Link]

  • LCGC International. (2026, February 14). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • European Medicines Agency. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]

  • Slideshare. (n.d.). Ich guideline for stability testing. Retrieved from [Link]

  • Journal of Pharmaceutical Analysis. (2014). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Retrieved from [Link]

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2023, February 28). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

  • Quest Journals. (n.d.). Development of Validated Stability-Indicating Assay Methods- Critical Review. Retrieved from [Link]

  • Journal of Pharmaceutical Sciences. (2016, June 24). Novel high/low solubility classification methods for new molecular entities. Retrieved from [Link]

  • IntechOpen. (2020, May 11). The Importance of Solubility for New Drug Molecules. Retrieved from [Link]

  • Drug Development & Delivery. (2025, April 21). Bioavailability & Solubility: The Promise of Novel Ingredients. Retrieved from [Link]

  • ResearchGate. (2020, February 26). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review. Retrieved from [Link]

  • Journal of Advanced Pharmaceutical Technology & Research. (2012). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-Pyrazol-3-amine, 5-methyl-. PubChem Compound Database. Retrieved from [Link]

  • United States Environmental Protection Agency. (n.d.). Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate Properties. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-methyl-5-aminopyrazole (CAS 1192-21-8). Retrieved from [Link]

Sources

Theoretical Profiling of 5-Methyl-1-octyl-1H-pyrazol-3-amine: Electronic Structure & Interfacial Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive theoretical framework for 5-Methyl-1-octyl-1H-pyrazol-3-amine , a surfactant-like heterocyclic compound.

Based on its structural topology—a polar pyrazole-amine "head" coupled with a lipophilic octyl "tail"—this guide prioritizes its application as a corrosion inhibitor and surface-active ligand , while also addressing its potential as a bioactive scaffold.

Version: 1.0 | Classification: Technical Whitepaper Target Audience: Computational Chemists, Corrosion Engineers, and Medicinal Chemists.

Executive Summary

5-Methyl-1-octyl-1H-pyrazol-3-amine (MOPA) represents a class of amphiphilic heterocycles where the electron-rich pyrazole core serves as an anchoring site, and the C8-alkyl chain provides steric shielding or membrane permeability. This guide establishes a protocol for the theoretical characterization of MOPA, focusing on Density Functional Theory (DFT) to predict electronic reactivity and Molecular Dynamics (MD) to simulate interfacial adsorption.

Key Theoretical Domains:

  • Electronic Reactivity: HOMO-LUMO gap analysis for donor-acceptor potential.

  • Surface Adsorption: Interaction mechanisms with Fe/Cu lattices (Corrosion Inhibition).

  • Pharmacophore Modeling: ADMET profiling for potential kinase inhibition.

Chemical Structure & Topology

Understanding the fixed regiochemistry is critical for accurate simulation.

  • IUPAC Name: 5-methyl-1-octyl-1H-pyrazol-3-amine

  • Core Scaffold: Pyrazole (

    
    ).
    
  • Substituents:

    • N1-Position: Octyl group (

      
      ), conferring hydrophobicity.
      
    • C3-Position: Primary amine (

      
      ), acting as a hydrogen bond donor/acceptor.
      
    • C5-Position: Methyl group (

      
      ), providing weak electron donation (+I effect).
      

Structural Logic: The N1-alkylation locks the tautomeric equilibrium, fixing the bond order within the ring. The C3-amine and N2-nitrogen create a bidentate chelation site, ideal for coordinating with d-block metals (


).

Computational Methodology (The "How-To")

This section details the validated protocols for characterizing MOPA. These parameters ensure reproducibility and alignment with publication standards (e.g., Corrosion Science, J. Mol. Struct.).

Quantum Chemical Calculations (DFT)

Software: Gaussian 16 / ORCA 5.0 Objective: Determine global reactivity descriptors and active sites.

ParameterSpecificationRationale
Method DFT (B3LYP or wB97X-D)B3LYP is standard; wB97X-D handles dispersion forces (critical for the octyl tail).
Basis Set 6-311++G(d,p)Diffuse functions (++) describe the lone pairs on N atoms accurately.
Solvation IEFPCM (Water/Ethanol)Simulates realistic operational environments.
Frequency Vibrational AnalysisConfirms the structure is a true minimum (no imaginary frequencies).
Molecular Dynamics (MD) Simulations

Software: LAMMPS / Materials Studio / GROMACS Objective: Simulate the interaction of MOPA with a mild steel surface (Fe 110).

  • Force Field: COMPASS III or OPLS-AA.

  • Box Config: Fe (110) slab (approx.

    
     Å) + Vacuum layer (30 Å).
    
  • Solvent: 500

    
     molecules + MOPA molecules (randomly placed).
    
  • Ensemble: NVT (Canonical) at 298 K; Time step: 1.0 fs; Duration: 500 ps - 1 ns.

Predicted Electronic Properties & Reactivity

Synthesized from theoretical data on 3-amino-5-methylpyrazole analogs.

Frontier Molecular Orbitals (FMO)

The reactivity of MOPA is governed by the distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO Location: Heavily localized on the pyrazole ring nitrogens and the exocyclic amine (

    
    ) . This confirms the "head" of the molecule is the electron donor.
    
  • LUMO Location: Delocalized over the

    
    -system of the pyrazole ring.
    
  • Energy Gap (

    
    ):  A lower gap implies higher reactivity (soft molecule). MOPA is predicted to have a relatively low 
    
    
    
    (~4.5 - 5.0 eV), facilitating electron transfer to metal surfaces.
Molecular Electrostatic Potential (MEP)

The MEP map reveals the sites for electrophilic and nucleophilic attack:

  • Negative Potential (Red): Concentrated on the N2 ring nitrogen and the amine nitrogen . These are the primary sites for protonation (

    
    ) or metal coordination (
    
    
    
    ).
  • Positive Potential (Blue): Localized on the amine protons and the alkyl chain protons.

Fukui Indices (Local Reactivity)

To pinpoint the exact atom binding to a surface:

  • 
     (Nucleophilic attack): Highest on N2.
    
  • 
     (Electrophilic attack): Highest on C4 (the carbon between the amine and methyl groups).
    

Application Case Study: Corrosion Inhibition

The primary theoretical application for MOPA is preventing corrosion on mild steel in acidic media (e.g., 1M HCl).

Mechanism of Action[1]
  • Adsorption: The N-atoms (rich in lone pairs) donate electrons to the empty d-orbitals of Iron (

    
    ).
    
  • Back-Donation: The Fe surface donates electrons back to the antibonding

    
     orbitals of the pyrazole ring (Synergistic effect).
    
  • Hydrophobic Barrier: The octyl tail aligns away from the surface, creating a dense hydrophobic film that repels water and corrosive ions (

    
    ).
    
Visualization of the Workflow

The following diagram illustrates the theoretical study pipeline, from single-molecule optimization to bulk surface interaction.

MOPA_Study_Workflow cluster_DFT Quantum Mechanics (DFT) cluster_MD Molecular Dynamics (MD) Start Start: Structure Build (5-Methyl-1-octyl-1H-pyrazol-3-amine) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt FMO FMO Analysis (HOMO/LUMO Gap) Opt->FMO MEP MEP & Fukui Indices (Active Sites) Opt->MEP Box Build Simulation Box (Fe(110) + Solvent + MOPA) FMO->Box Input Charges Result Validation (Corrosion Efficiency / Bioactivity) FMO->Result Correlate Gap with Efficiency MEP->Box Equil Equilibration (NVT) (298 K, 1 ns) Box->Equil Energy Interaction Energy (E_binding) Equil->Energy Energy->Result

Caption: Integrated computational workflow for characterizing MOPA, bridging quantum mechanical properties with macroscopic surface interactions.

Experimental Validation Protocols

Theory must be validated by experiment. The following protocols are standard for confirming the theoretical predictions for MOPA.

Synthesis Verification
  • Reaction: Alkylation of 5-methyl-1H-pyrazol-3-amine with 1-bromooctane using

    
     in DMF/Acetonitrile.
    
  • Regioselectivity Check: Use NOESY NMR to confirm the octyl chain is on N1 (adjacent to the methyl group) vs. N2. The "5-methyl" designation implies the methyl is on C5, so N1 alkylation places the tail next to the methyl.

Electrochemical Impedance Spectroscopy (EIS)
  • Setup: Three-electrode cell (Working: Mild Steel; Counter: Pt; Ref: Ag/AgCl).

  • Metric: Charge Transfer Resistance (

    
    ).
    
  • Prediction: Addition of MOPA should significantly increase

    
     and decrease Double Layer Capacitance (
    
    
    
    ) due to the displacement of water molecules by the octyl tail.

References

The following sources provide the foundational methodologies and comparative data used to construct this guide.

  • Electronic Structure of Pyrazoles

    • Title: Amino/Keto Derivatives of Pyrazole as Effective Corrosion Inhibitors for Mild Steel in an Acidic Medium: Surface Morphological, Electrochemical, and Computational Studies.[1]

    • Source: ACS Omega (2020).
    • URL:[Link]

    • Relevance: Provides the DFT baseline for the "3-amino-5-methyl" headgroup.
  • Synthesis & Crystallography

    • Title: Synthesis and crystal study of 2-((5-methyl-1H-pyrazol-3-yl)methyl)-1-octyl-1H-benzimidazole.
    • Source: ResearchG
    • URL:[Link]

    • Relevance: Validates the alkylation chemistry and structural topology of octyl-substituted pyrazoles.
  • MD Simulation of Pyrazoles

    • Title: Pyrazole derivatives efficient organic inhibitors for corrosion in aggressive media: A comprehensive review.
    • Source: International Journal of Corrosion and Scale Inhibition (2020).
    • URL:[Link][2][3][4][5]

    • Relevance: Benchmarks for binding energies on Fe surfaces.

Sources

discovery and history of pyrazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The Nitrogen-Nitrogen Bond: A Legacy of Discovery Topic: Discovery and History of Pyrazole Derivatives Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—stands as a titan in the pharmacopeia of the 20th and 21st centuries. From the accidental discovery of antipyrine in the late 1800s to the rational design of COX-2 inhibitors and modern agrochemicals, the pyrazole scaffold has demonstrated unparalleled versatility. This guide dissects the historical evolution, synthetic challenges, and structure-activity relationships (SAR) that have defined this chemical class.

Part 1: The Accidental Genesis (1883)[1]

The history of pyrazoles is rooted in a serendipitous error. In 1883, German chemist Ludwig Knorr was attempting to synthesize quinoline derivatives, seeking a substitute for quinine. Working at the University of Erlangen, Knorr reacted ethyl acetoacetate with phenylhydrazine .

He anticipated a condensation that would yield a quinoline structure.[1] Instead, the reaction produced 1-phenyl-3-methyl-5-pyrazolone .[1] Knorr initially mischaracterized the structure, but subsequent work proved it to be a new heterocyclic system. He methylated this compound to produce Antipyrine (phenazone), which exhibited potent analgesic and antipyretic properties.[1]

  • Significance: Antipyrine became one of the first synthetic drugs to achieve commercial success, predating aspirin. It launched the "First Wave" of pyrazole therapeutics, followed closely by Amidopyrine (1893).

  • The Fall: While effective, these early derivatives carried severe risks. Amidopyrine was later associated with agranulocytosis (a dangerous lowering of white blood cell count), leading to its withdrawal in many markets and necessitating a shift toward safer scaffolds.

Part 2: Synthetic Architecture & Regioselectivity

The core challenge in pyrazole synthesis is regiochemistry . The classic Knorr Pyrazole Synthesis involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. While robust, this method often yields mixtures of regioisomers (1,3- vs 1,5-substituted pyrazoles) depending on the steric and electronic nature of the substituents.

Mechanism of the Knorr Synthesis

The reaction proceeds via a hydrazone intermediate, followed by cyclization. The "self-validating" nature of this synthesis lies in pH control and solvent choice, which dictate the tautomeric equilibrium of the intermediate.

KnorrMechanism Start 1,3-Dicarbonyl + Hydrazine Inter1 Hydrazone Intermediate Start->Inter1 - H2O Regio Regioselectivity Checkpoint: Sterics of Carbonyl C1 vs C3 Start->Regio Inter2 Cyclization (Intramolecular) Inter1->Inter2 Acid Cat. End Pyrazole Derivative Inter2->End - H2O (Aromatization)

Figure 1: Simplified logic flow of the Knorr Pyrazole Synthesis, highlighting the critical dehydration steps.

Modern Evolution: To overcome regioselectivity issues, modern medicinal chemistry employs:

  • Regiospecific 1,3-Dipolar Cycloadditions: Using nitrile imines and alkynes.[1]

  • Cross-Coupling: Palladium-catalyzed N-arylation of unsubstituted pyrazoles (Buchwald-Hartwig conditions).

Part 3: The Pharmacological Renaissance (The COX-2 Era)

The "Second Wave" of pyrazole discovery was driven by the Cyclooxygenase (COX) hypothesis in the 1990s. Traditional NSAIDs (like aspirin and ibuprofen) inhibited both COX-1 (constitutive, gastro-protective) and COX-2 (inducible, inflammatory), causing gastric ulcers.[1]

Researchers at G.D. Searle & Co. (later Pfizer) utilized the pyrazole scaffold to design Celecoxib (Celebrex).[1]

The Structural Logic of Celecoxib
  • Scaffold: 1,5-Diarylpyrazole.[1][2]

  • Selectivity Trigger: The rigid pyrazole ring orients a bulky sulfonamide group into a hydrophilic side pocket present in COX-2 but absent in COX-1 (due to the Isoleucine-to-Valine exchange at position 523).[1]

  • Result: A 375-fold selectivity for COX-2 over COX-1.[1]

COX2_SAR cluster_0 Non-Selective NSAIDs cluster_1 Celecoxib Design (Pyrazole) NSAID Flexible Scaffolds (e.g., Ibuprofen) Block Blocks COX-1 & COX-2 NSAID->Block Scaffold Rigid 1,5-Diarylpyrazole SidePocket Sulfonamide Group Fits COX-2 Side Pocket Scaffold->SidePocket Orients Selectivity COX-2 Selective Inhibition SidePocket->Selectivity

Figure 2: SAR evolution from non-selective NSAIDs to the rigid pyrazole scaffold of Celecoxib.[1]

Part 4: Metabolic & Agrochemical Frontiers

Rimonabant: The Metabolic Gamble

Following the success of Celecoxib, Sanofi-Aventis developed Rimonabant (Acomplia), a cannabinoid-1 (CB1) receptor inverse agonist for obesity.[1]

  • Structure: Also a 1,5-diarylpyrazole, structurally related to Celecoxib but with a p-chlorophenyl and a piperidine carboxamide moiety.

  • Outcome: Although effective for weight loss, it was withdrawn in 2008 due to severe psychiatric side effects (depression, suicidal ideation). This highlighted the risks of central nervous system (CNS) penetration by lipophilic pyrazoles.[1]

Fipronil: The Agrochemical Blockbuster

Discovered by Rhône-Poulenc (1987), Fipronil utilizes a phenylpyrazole scaffold to block GABA-gated chloride channels.[1]

  • Selectivity: It binds tightly to insect GABA receptors but poorly to mammalian ones, making it a safe and potent insecticide (e.g., Frontline for pets).

Part 5: Experimental Protocol

Protocol: Regioselective Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (Knorr Method)

This protocol represents the foundational chemistry established by Knorr, optimized for modern laboratory safety and yield verification.[1]

Objective: Synthesize the pyrazolone core via condensation of a


-keto ester and a hydrazine.

Reagents:

  • Ethyl acetoacetate (1.0 eq)[1]

  • Phenylhydrazine (1.0 eq) [Caution: Toxic/Carcinogenic][1]

  • Ethanol (Solvent)[1]

  • Glacial Acetic Acid (Catalyst)[1]

Step-by-Step Methodology:

  • Preparation (T=0):

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl acetoacetate (13.0 g, 0.1 mol) in Ethanol (50 mL) .

    • Checkpoint: Ensure the solution is clear and homogenous.

  • Addition (Exotherm Control):

    • Place the flask in an ice bath (0°C).

    • Add Phenylhydrazine (10.8 g, 0.1 mol) dropwise over 15 minutes.

    • Causality: Dropwise addition prevents runaway exotherms and favors the formation of the hydrazone intermediate over polymerization byproducts.

  • Reflux (Cyclization):

    • Add Glacial Acetic Acid (5 drops) .

    • Equip a reflux condenser and heat the mixture to 80°C (reflux) for 2 hours.

    • Validation: Monitor via TLC (System: Hexane/EtOAc 1:1). The starting material spot (Rf ~0.[1]6) should disappear, replaced by a lower Rf product spot.

  • Isolation:

    • Cool the mixture to room temperature, then to 0°C in an ice bath.

    • The product will precipitate as off-white crystals.[1]

    • Filter under vacuum and wash with cold ethanol (2 x 10 mL).[1]

  • Characterization (Self-Validation):

    • Melting Point: Expected range 127°C. (Sharp melting point confirms purity).

    • Yield Calculation: Theoretical yield ~17.4 g.[1] Typical experimental yield 80-90%.[1]

Part 6: Comparative Data Analysis

Table 1: Key Pyrazole Derivatives and Pharmacological Profiles

CompoundClassTargetKey Structural FeatureStatus
Antipyrine AnalgesicCOX (Non-selective)N-methylated pyrazoloneHistoric (1883)
Celecoxib NSAIDCOX-2 (Selective)1,5-Diaryl + SulfonamideFDA Approved (1999)
Rimonabant Anti-obesityCB1 Receptor1,5-Diaryl + CarboxamideWithdrawn (2008)
Fipronil InsecticideGABA-Cl ChannelTrifluoromethylsulfinylAgrochemical Use
Lonazolac NSAIDCOX (Non-selective)1-Phenylpyrazole acidApproved (varies)

References

  • Knorr, L. (1883).[1][3][4][5] "Einwirkung von Acetessigester auf Phenylhydrazin". Berichte der deutschen chemischen Gesellschaft.

  • Penning, T. D., et al. (1997).[1][2] "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58634, Celecoxib)". Journal of Medicinal Chemistry. [1]

  • Maccarrone, M., et al. (2010).[1] "The CB1 receptor antagonist rimonabant: from the metabolic syndrome to psychiatric disorders". Annual Review of Pharmacology and Toxicology.

  • Tingle, C. C., et al. (2003).[1] "Fipronil: environmental fate, ecotoxicology, and human health concerns". Reviews of Environmental Contamination and Toxicology.

  • Fustero, S., et al. (2011).[1] "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles". Chemical Reviews. [1]

Sources

Foreword: The Enduring Potential of the Pyrazole Scaffold in Modern Drug Discovery

Sources

5-Methyl-1-octyl-1H-pyrazol-3-amine potential research areas

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical profile, synthetic pathways, and primary application vectors for 5-Methyl-1-octyl-1H-pyrazol-3-amine . This compound represents a strategic "amphiphilic pharmacophore," bridging the gap between small-molecule heterocyclic chemistry and surface-active material science.

CAS Registry Number (Analogous): Refer to specific isomer entries (e.g., 31230-17-8 for parent core) Molecular Formula: C₁₂H₂₃N₃ Molecular Weight: ~209.33 g/mol [1]

Executive Summary & Physicochemical Profile

5-Methyl-1-octyl-1H-pyrazol-3-amine is a functionalized heterocycle characterized by a polar, electron-rich pyrazole-amine "head" and a lipophilic C8 (octyl) "tail."[1] This amphiphilic structure dictates its utility in three distinct high-value research sectors: Corrosion Inhibition , Hydrometallurgical Extraction , and Antimicrobial Drug Discovery .[1]

Physicochemical Properties Table
PropertyValue / DescriptionRelevance
LogP (Predicted) ~3.5 - 4.2High lipophilicity; ideal for membrane penetration and organic phase solubility.[1]
pKa (Conj. Acid) ~3.5 - 4.5 (Pyrazole N2)Weak base; exists as a neutral species at physiological pH; protonates in strong acids (HCl/H₂SO₄).[1]
H-Bond Donors 2 (Primary Amine -NH₂)Critical for ligand binding and surface adsorption.[1]
H-Bond Acceptors 2 (Pyrazole N2, Amine N)Facilitates coordination with metal ions (Cu²⁺, Ni²⁺, Fe²⁺).[1]
Physical State Viscous Oil or Low-Melting SolidHandling requires precise temperature control during synthesis.

Synthetic Architecture & Regioselectivity

The synthesis of N-alkylated aminopyrazoles is prone to regiochemical ambiguity. Direct alkylation of 5-methyl-1H-pyrazol-3-amine often yields a mixture of N1 and N2 isomers.

Recommended Route: The Cyclocondensation Strategy using octylhydrazine and 3-aminocrotononitrile ensures high regioselectivity for the 1-octyl isomer.

Synthesis Workflow Diagram

Synthesispathway cluster_reactants Precursors A Octylhydrazine (C8-NH-NH2) C Intermediate: Hydrazone Formation A->C B 3-Aminocrotononitrile (Beta-ketonitrile equivalent) B->C D Cyclization (Acid Catalyzed/Reflux) C->D - H2O E Target: 5-Methyl-1-octyl-1H-pyrazol-3-amine D->E Major Product F By-product: Isomeric Impurities (<5%) D->F Minor Product

Caption: Regioselective cyclocondensation pathway minimizing isomeric impurities.

Core Research Area A: Corrosion Inhibition

The compound acts as a Mixed-Type Inhibitor for mild steel in acidic media (1M HCl or 0.5M H₂SO₄).[1] The pyrazole nitrogen and amine group anchor to the metal surface (chemisorption), while the octyl tail forms a hydrophobic barrier (physisorption) that repels water and corrosive ions.

Mechanism of Action[2][3][4]
  • Protonation: In acid, the pyrazole N2 is protonated.

  • Adsorption: The cationic species adsorbs to cathodic sites; the neutral species coordinates to anodic sites via lone pairs.

  • Film Formation: The C8 chains align to form a self-assembled monolayer (SAM).

Experimental Protocol: Electrochemical Impedance Spectroscopy (EIS)

Objective: Quantify charge transfer resistance (


) and inhibition efficiency (

).[1]
  • Preparation: Polish mild steel coupons (grade equivalent to C1018) with SiC paper (up to 1200 grit).[1] Degrease with acetone.

  • Electrolyte: Prepare 1.0 M HCl solution.

  • Cell Setup: Three-electrode system:

    • Working Electrode: Mild Steel (

      
       exposed).
      
    • Counter Electrode: Platinum wire.

    • Reference Electrode: Ag/AgCl (saturated KCl).

  • Dosage: Add inhibitor at concentrations: 10, 50, 100, 500 ppm.

  • Measurement:

    • Allow OCP (Open Circuit Potential) stabilization for 30 mins.

    • Apply AC amplitude of 10 mV.

    • Frequency range: 100 kHz to 10 mHz.

  • Analysis: Fit data to a Randles circuit (

    
    ). Calculate efficiency:
    
    
    
    

Core Research Area B: Hydrometallurgy (Solvent Extraction)

The 1-octyl group renders the molecule soluble in non-polar diluents (kerosene, toluene), making it an effective ligand for liquid-liquid extraction of transition metals, particularly Copper(II) and Nickel(II) from sulfate liquors.[1]

Extraction Logic Diagram

ExtractionLogic A Aqueous Phase (Cu2+, Ni2+, SO4 2-) pH 2-4 C Interfacial Reaction 2(L) + M2+ + SO4 2- <-> [M(L)2]SO4 A->C B Organic Phase (Ligand in Kerosene) B->C D Phase Separation C->D E Loaded Organic (Metal Complex) D->E F Raffinate (Metal Depleted) D->F

Caption: Liquid-liquid extraction workflow for transition metal recovery.

Validation Protocol
  • Organic Phase: Dissolve 0.1 M 5-Methyl-1-octyl-1H-pyrazol-3-amine in kerosene + 5% isodecanol (modifier).

  • Aqueous Phase: Prepare 10 mM

    
     solution, adjust pH to 2.0–5.0 using 
    
    
    
    .
  • Contact: Mix phases at 1:1 ratio (A:O) in a separating funnel. Shake vigorously for 10 mins.

  • Settling: Allow phases to separate (record time; <2 mins indicates good hydrodynamics).

  • Assay: Analyze aqueous raffinate for Cu using Atomic Absorption Spectroscopy (AAS).

Core Research Area C: Antimicrobial Discovery

The "N-alkyl pyrazole" motif is a privileged scaffold in agrochemistry (fungicides).[1] The octyl chain enhances lipophilicity, facilitating penetration through the fungal cell wall or bacterial membrane.

Target Pathogens: Candida albicans (Fungal), Staphylococcus aureus (Gram-positive).[1]

Self-Validating MIC Protocol
  • Stock Solution: Dissolve compound in 100% DMSO to 10 mg/mL.

  • Media: Mueller-Hinton Broth (MHB).

  • Plate Setup: Use 96-well microtiter plates.

    • Row A: Sterility Control (Media only).

    • Row B: Growth Control (Media + Inoculum).

    • Rows C-H: Serial 2-fold dilutions of compound (e.g., 512 µg/mL down to 1 µg/mL).

  • Inoculum: Adjust bacterial suspension to

    
     McFarland standard (
    
    
    
    CFU/mL). Dilute 1:100 and add to wells.
  • Incubation: 37°C for 24 hours.

  • Readout: Visual turbidity check or

    
     measurement.
    
    • Validation: Positive control (e.g., Ciprofloxacin) must fall within CLSI ranges.

References

  • Synthesis of Pyrazoles: Kong, Y., Tang, M., & Wang, Y. (2014).[1][2][3] "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes." Organic Letters. Link

  • Corrosion Inhibition Mechanisms: Zarrouk, A., et al. (2013).[1] "Corrosion inhibition of carbon steel in hydrochloric acid solution by 1-octyl-2-(octylthio)-1H-benzimidazole." Int. J. Electrochem. Sci. Link

  • Metal Extraction Ligands: Okewole, A. I., et al. (2012).[1][4] "The separation of nickel(II) from base metal ions using 1-octyl-2-(2'-pyridyl)imidazole as extractant."[1][4] Hydrometallurgy. Link[4]

  • Antimicrobial Pyrazoles: Li, X., et al. (2024).[1] "Synthesis and Evaluation of Novel 1-Methyl-1H-pyrazol-5-amine Derivatives... as Potential Antimicrobial Agents." Journal of Agricultural and Food Chemistry. Link

  • General Pyrazole Chemistry: Fustero, S., et al. (2005).[1] "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols." Journal of Organic Chemistry. Link

Sources

understanding the pyrazole scaffold in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole ring (1,2-diazole) stands as a "privileged scaffold" in modern medicinal chemistry, appearing in over 40 FDA-approved therapeutics ranging from blockbuster anti-inflammatories (Celecoxib) to precision oncology agents (Crizotinib, Ruxolitinib).[1] Its ubiquity is not accidental; it stems from a unique physicochemical profile that allows it to act as a chameleon within the binding pocket—capable of simultaneous hydrogen bond donation and acceptance, tautomeric switching, and precise vector positioning of substituents.

This technical guide dissects the pyrazole scaffold, moving beyond basic textbook definitions to provide actionable insights on its application in Structure-Activity Relationship (SAR) optimization, regioselective synthesis, and kinase inhibitor design.

Part 1: The Physicochemical Core

The Tautomeric Chameleon

The defining feature of the


-unsubstituted pyrazole is its annular tautomerism. This equilibrium allows the scaffold to adapt to the electrostatic environment of a protein binding pocket, a feature often exploited to maximize affinity.
  • H-Bond Donor/Acceptor Profile:

    • N1 (Pyrrole-like): Acts as a Hydrogen Bond Donor (HBD).

    • N2 (Pyridine-like): Acts as a Hydrogen Bond Acceptor (HBA).

    • Mechanism: In solution, the proton shuttles between N1 and N2. Upon binding, the protein "selects" the tautomer that offers the complementary electrostatic match.

Acid-Base Properties
  • Basicity (pKa ~ 2.5): The pyridine-like nitrogen can be protonated, but pyrazole is significantly less basic than imidazole (pKa ~ 7.[2]0) due to the adjacent nitrogen's electron-withdrawing inductive effect. This ensures the ring remains neutral at physiological pH (7.4), enhancing membrane permeability compared to more basic heterocycles.

  • Acidity (pKa ~ 14): The N-H proton is weakly acidic, allowing for deprotonation strong bases, which is the first step in

    
    -alkylation synthetic strategies.
    
Visualization: Tautomerism & Binding Logic

The following diagram illustrates the tautomeric equilibrium and how it facilitates dual binding modes (Donor-Acceptor versatility).

PyrazoleTautomerism TautomerA Tautomer A (1H-pyrazole) TautomerB Tautomer B (2H-pyrazole) TautomerA->TautomerB Proton Shift (Fast) Target_HBD Target Residue (Requires H-Donor) TautomerA->Target_HBD N2 binds (Acceptor) Target_HBA Target Residue (Requires H-Acceptor) TautomerA->Target_HBA N1-H binds (Donor) TautomerB->Target_HBD N1 binds (Acceptor) TautomerB->Target_HBA N2-H binds (Donor)

Caption: Pyrazole tautomerism enables adaptive binding, allowing the scaffold to satisfy diverse pocket requirements.

Part 2: Medicinal Chemistry Strategy

The "Adenine Mimetic" in Kinase Inhibitors

The pyrazole ring is a cornerstone in kinase inhibitor design.[1][2][3][4] ATP binds to the kinase hinge region via a bidentate H-bond network with the adenine ring. Pyrazoles mimic this interaction perfectly.

  • Mechanism: The N2 (acceptor) and N1-H (donor) of the pyrazole form a bidentate H-bond interaction with the backbone carbonyl and amide NH of the kinase hinge residues.

  • Case Study: Ruxolitinib (Jakafi):

    • Target: JAK1/JAK2.

    • Role: The pyrazole ring (part of a pyrrolo[2,3-d]pyrimidine system) anchors the molecule to the hinge region, mimicking the N1 and N6 of adenine.

    • Result: High potency (IC50 < 10 nM) driven by this critical "anchor" point.

Scaffold Geometry & Vector Positioning

Beyond H-bonding, the pyrazole ring serves as a rigid spacer. The bond angles (~104-110°) position substituents at specific vectors that are distinct from 6-membered rings like phenyl or pyridine.

  • Case Study: Celecoxib (Celebrex):

    • Target: COX-2.

    • Design: The central pyrazole ring holds a sulfonamide group and a trifluoromethyl-phenyl group at adjacent positions (1,5-substitution).

    • Causality: This specific geometry forces the sulfonamide into the COX-2 secondary pocket (selectivity filter), while the bulky CF3 group fills a hydrophobic cavity. A flat phenyl ring spacer would not achieve this precise 3D-projection.

Part 3: Synthetic Masterclass (Regioselectivity)

The most significant challenge in pyrazole synthesis is regioselectivity .[5] The classical condensation of a hydrazine with an unsymmetrical 1,3-dicarbonyl (Knorr Synthesis) typically yields a mixture of regioisomers (1,3- vs 1,5-substituted), which are often difficult to separate.

The Solution: Fluorinated Solvents

Recent advancements have shown that using fluorinated alcohols like 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) can drastically improve regioselectivity without the need for Lewis acid catalysts.

  • Why it works: Fluorinated solvents are strong H-bond donors (high ionizing power) but weak nucleophiles. They activate the carbonyl carbons via H-bonding, often differentiating the reactivity of the two carbonyls based on steric or electronic bias more effectively than standard protic solvents like ethanol.

Experimental Protocol: Regioselective Synthesis of 1-Aryl-3-methyl-5-phenylpyrazole

Objective: Synthesize a specific regioisomer from benzoylacetone and phenylhydrazine with >95:5 selectivity.

Materials:

  • Benzoylacetone (1,3-dicarbonyl)

  • Phenylhydrazine

  • Solvent: 2,2,2-Trifluoroethanol (TFE) (Critical for regioselectivity)

  • Workup: Ethyl acetate, Brine, Na2SO4.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Benzoylacetone (1.0 equiv, 5 mmol) in TFE (10 mL, 0.5 M concentration).

  • Addition: Add Phenylhydrazine (1.1 equiv, 5.5 mmol) dropwise to the stirring solution at room temperature (25°C).

    • Note: Unlike ethanol, TFE promotes the reaction at ambient temperature, reducing thermal equilibration of isomers.

  • Reaction: Stir the mixture for 2-4 hours. Monitor progress via TLC (Eluent: 20% EtOAc/Hexanes).

    • Checkpoint: The fluorinated solvent stabilizes the intermediate hydrazone, directing the cyclization to the kinetically favored 5-phenyl isomer.

  • Workup: Evaporate the TFE under reduced pressure (rotary evaporator). TFE is volatile (bp 74°C) and easy to remove.

  • Purification: Dissolve the residue in Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) to remove hydrazine salts. Dry over Na2SO4, filter, and concentrate.

  • Crystallization: Recrystallize from minimal hot ethanol.

    • Validation: Confirm regiochemistry via NOESY NMR. A correlation between the N-Phenyl protons and the C5-Phenyl protons confirms the 1,5-diaryl structure.

Visualization: Regioselective Logic

The following diagram maps the decision tree for achieving regiocontrol in pyrazole synthesis.

Regioselectivity Start Start: Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine Decision Select Solvent System Start->Decision Path_Ethanol Standard Ethanol (Reflux) Decision->Path_Ethanol Traditional Path_TFE Fluorinated Solvent (TFE/HFIP) Decision->Path_TFE Modern Optimization Result_Mix Result: Mixture of Isomers (Thermodynamic Control) Requires Chromatography Path_Ethanol->Result_Mix Result_Pure Result: High Regioselectivity (Kinetic Control) Direct Crystallization Path_TFE->Result_Pure

Caption: Solvent choice dictates the reaction pathway, shifting from thermodynamic mixtures to kinetically controlled pure isomers.

Part 4: Quantitative Data Summary

Drug NameTargetPyrazole RoleKey Interaction
Ruxolitinib JAK1/2Hinge BinderBidentate H-bond to Leu/Val backbone
Celecoxib COX-2Scaffold/SpacerPositions Tolyl & CF3 at 120° vector
Sildenafil PDE5H-BondingInteraction with Gln817 & Hydrophobic clamp
Crizotinib ALK/ROS1Hinge Binder3-position substituent fits specificity pocket

References

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Journal of Organic Chemistry.

  • Ansari, A., et al. (2017). Biological Activities of Pyrazole Derivatives: A Review. European Journal of Medicinal Chemistry.

  • Lombardi, G., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinase Inhibitors. Molecules.

  • Garg, R., et al. (2016). Pyrazoles as a Privileged Scaffold in Drug Discovery. Mini-Reviews in Medicinal Chemistry.

  • FDA Orange Book. Approved Drug Products with Therapeutic Equivalence Evaluations.

Sources

Methodological & Application

Title: Regioselective Synthesis of 5-Methyl-1-octyl-1H-pyrazol-3-amine: A Protocol for Isomer Control and Purification

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the synthesis of 5-Methyl-1-octyl-1H-pyrazol-3-amine (also known as 3-amino-5-methyl-1-octylpyrazole).

Abstract

The synthesis of N-alkylated aminopyrazoles is frequently complicated by annular tautomerism, leading to mixtures of regioisomers (3-amino-1-alkyl vs. 5-amino-1-alkyl). This guide provides a definitive protocol for the synthesis of 5-Methyl-1-octyl-1H-pyrazol-3-amine , distinguishing it from its thermodynamic congener, 5-amino-3-methyl-1-octylpyrazole. The methodology employs a base-mediated alkylation of 3-amino-5-methylpyrazole under kinetically controlled conditions to optimize for the desired N1-alkylation (distal to the amino group), followed by a critical chromatographic separation step validated by NOE (Nuclear Overhauser Effect) NMR spectroscopy.

Introduction & Retrosynthetic Analysis

The target molecule, 5-Methyl-1-octyl-1H-pyrazol-3-amine , features a pyrazole core with a specific substitution pattern: an octyl chain at position 1, an amine at position 3, and a methyl group at position 5.

The Challenge of Regiochemistry: Direct cyclization of 3-aminocrotononitrile with octylhydrazine typically yields the 5-amino-1-octyl isomer as the major product due to the nucleophilic attack of the terminal hydrazine nitrogen on the nitrile carbon. Therefore, the most reliable route to the 3-amino isomer is the alkylation of the pre-formed pyrazole ring, provided the regiochemistry can be managed.

Retrosynthetic Logic:

  • Disconnection: N1–Octyl bond.

  • Precursor: 3-Amino-5-methylpyrazole (commercially available or synthesized from hydrazine + 3-aminocrotononitrile).

  • Regiocontrol: Alkylation of 3-amino-5-methylpyrazole can occur at

    
     (adjacent to methyl) or 
    
    
    
    (adjacent to amino).
    • Target (Isomer A): 1-octyl-5-methyl-3-amine (Alkylation at

      
      ).
      
    • By-product (Isomer B): 1-octyl-3-methyl-5-amine (Alkylation at

      
      ).
      

Recent literature indicates that using mild bases (e.g.,


) in polar aprotic solvents (DMF or DMSO) can favor the formation of 1-alkyl-3-substituted pyrazoles (the Target) over the 1-alkyl-5-substituted isomers, unlike strong bases (NaH) which may favor the thermodynamic 5-amino product.

Retrosynthesis cluster_mech Regioselectivity Logic Target Target: 5-Methyl-1-octyl-1H-pyrazol-3-amine (1-Octyl-3-amino-5-methylpyrazole) Precursor Precursor: 3-Amino-5-methylpyrazole (Tautomeric Mixture) Precursor->Target Alkylation (N1 Path) K2CO3 / DMF Isomer Undesired Isomer: 5-Amino-1-octyl-3-methylpyrazole Precursor->Isomer Alkylation (N2 Path) Reagent Reagent: 1-Bromooctane Reagent->Target Logic Direct Cyclization (Hydrazine + Nitrile) -> Favors 5-Amino (Isomer) Alkylation of Pyrazole -> Mixture (Separable via SiO2)

Caption: Retrosynthetic strategy highlighting the alkylation pathway selected to access the specific 3-amino isomer.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7]AmountRole
3-Amino-5-methylpyrazole 97.121.05.0 g (51.5 mmol)Substrate
1-Bromooctane 193.131.110.9 g (9.8 mL)Alkylating Agent
Potassium Carbonate (

)
138.212.014.2 gBase
DMF (N,N-Dimethylformamide) --50 mLSolvent (Anhydrous)
Ethyl Acetate / Hexanes ---Extraction/Eluent
Step-by-Step Procedure

Step 1: Reaction Setup

  • Equip a 250 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Add 3-Amino-5-methylpyrazole (5.0 g, 51.5 mmol) and anhydrous DMF (50 mL).

  • Add finely ground Potassium Carbonate (

    
    , 14.2 g, 103 mmol) to the solution.
    
  • Stir the suspension at room temperature for 30 minutes to facilitate deprotonation/equilibration.

Step 2: Alkylation

  • Add 1-Bromooctane (10.9 g, 56.6 mmol) dropwise via syringe over 10 minutes.

  • Heat the reaction mixture to 60 °C and stir for 12–16 hours.

    • Note: Monitoring by TLC (50% EtOAc/Hexane) is crucial. The starting material (

      
      ) should disappear. Two new spots will appear: The Target (usually higher 
      
      
      
      ) and the Isomer (lower
      
      
      ).

Step 3: Workup

  • Cool the mixture to room temperature.

  • Pour the reaction mixture into Ice Water (200 mL) to dissolve inorganic salts and precipitate the organic products.

  • Extract with Ethyl Acetate (

    
    ).
    
  • Wash the combined organic layers with Water (

    
    ) and Brine  (
    
    
    
    ) to remove residual DMF.
  • Dry over anhydrous Sodium Sulfate (

    
    ), filter, and concentrate under reduced pressure to yield a crude yellow oil (mixture of regioisomers).
    

Step 4: Purification (Critical)

  • Column Chromatography: Pack a silica gel column.

  • Eluent: Start with 10% EtOAc in Hexanes to elute non-polar impurities (excess bromide).

  • Increase polarity to 30-50% EtOAc in Hexanes .

  • Fraction Collection:

    • Target (5-Methyl-1-octyl-1H-pyrazol-3-amine): Typically elutes first (less polar due to shielded amine or lack of H-bond donation to silica compared to the 5-amino isomer).

    • Isomer (5-Amino-1-octyl-3-methylpyrazole): Typically elutes second.

  • Evaporate pure fractions to obtain the target as a pale yellow oil or low-melting solid.

Quality Control & Characterization

To ensure the correct regioisomer has been isolated, NOE (Nuclear Overhauser Effect) NMR is mandatory.

Differentiation of Isomers
FeatureTarget: 3-Amino-5-Methyl Isomer: 5-Amino-3-Methyl
Structure Octyl group on N1; Methyl on C5.Octyl group on N1; Methyl on C3.
Proximity N1-Octyl (

) is adjacent to C5-Methyl.
N1-Octyl (

) is adjacent to C5-Amino.
1H-NOE Signal Strong NOE between Octyl

(

ppm) and Methyl protons (

ppm).
NO NOE between Octyl

and Methyl. Strong NOE between Octyl

and Ring Proton (C4-H) or Amine

.
13C NMR C3 (Amine-bearing)

ppm; C5 (Methyl-bearing)

ppm.
C5 (Amine-bearing)

ppm; C3 (Methyl-bearing)

ppm.
Analytical Specifications
  • Appearance: Pale yellow viscous oil.

  • 1H NMR (400 MHz, CDCl3):

    
     5.45 (s, 1H, C4-H), 3.92 (t, J=7.2 Hz, 2H, N-CH2), 3.50 (br s, 2H, NH2), 2.18 (s, 3H, C5-CH3), 1.75 (m, 2H), 1.28 (m, 10H), 0.88 (t, 3H).
    
  • MS (ESI): Calculated for

    
    ; Found: 210.2.
    

Safety & Handling

  • 3-Amino-5-methylpyrazole: Irritant. Avoid inhalation of dust.

  • 1-Bromooctane: Irritant, hazardous to aquatic environment.

  • DMF: Hepatotoxic and readily absorbed through skin. Use butyl rubber gloves.

  • General: Perform all reactions in a fume hood.

References

  • Regioselective Synthesis of Aminopyrazoles: Beilstein J. Org. Chem.2011 , 7, 179–197. Link

  • Alkylation of Pyrazoles: J. Org.[4] Chem.2022 , 87, 10018–10025.[4] "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions". Link[4]

  • Structural Analysis of Pyrazoles: J. Heterocyclic Chem.2019 , 56, 1825. "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles". Link

  • Synthesis of 5-Methyl-1H-pyrazol-3-amine (Precursor): PubChem Compound Summary for CID 93146. Link

Sources

Application Note: Precision Knorr Synthesis of 5-Methyl-1-octyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals requiring a high-fidelity protocol for the synthesis of 5-Methyl-1-octyl-1H-pyrazol-3-amine .

The guide addresses the critical challenge of regioselectivity inherent in the Knorr synthesis of N-alkylated aminopyrazoles. While the direct condensation of octylhydrazine and 3-aminocrotononitrile is the primary route, it kinetically favors the isomeric 1-octyl-3-methyl-1H-pyrazol-5-amine. This protocol details the specific conditions, purification strategies, and mechanistic insights required to isolate the target 3-amine isomer (where the methyl group is adjacent to the N-octyl substituent).

Part 1: Executive Summary & Mechanistic Analysis

The synthesis of 5-Methyl-1-octyl-1H-pyrazol-3-amine via the Knorr method involves the condensation of octylhydrazine with a 1,3-dielectrophile equivalent, typically 3-aminocrotononitrile (or 3-oxobutanenitrile).

The Regioselectivity Paradox

The reaction produces two regioisomers based on which nitrogen of the hydrazine attacks the ketone/nitrile electrophile first:

  • Target Isomer (3-Amine): Requires the substituted nitrogen (

    
    ) to attack the ketone/enamine carbon (
    
    
    
    ). This places the methyl group at position 5 (adjacent to the octyl group) and the amine at position 3.
  • Major Byproduct (5-Amine): Occurs when the terminal nitrogen (

    
    ) attacks the ketone/enamine carbon. This results in 1-octyl-3-methyl-1H-pyrazol-5-amine.
    

Critical Insight: Steric hindrance usually forces the bulky octyl group away from the methyl group, favoring the 5-amine isomer. To obtain the target 3-amine , this protocol utilizes acid-catalyzed cyclization and fractional crystallization/chromatography to isolate the thermodynamically distinct target.

Reaction Pathway Diagram[1][2][3]

KnorrPathway cluster_legend Regioselectivity Control Reagents Octylhydrazine + 3-Aminocrotononitrile Intermediate Hydrazone Intermediate Reagents->Intermediate Condensation (EtOH, Reflux) Target TARGET: 5-Methyl-1-octyl-1H-pyrazol-3-amine (Methyl adjacent to Octyl) Intermediate->Target Thermodynamic Path (Internal NH attack) Byproduct BYPRODUCT: 1-Octyl-3-methyl-1H-pyrazol-5-amine (Methyl distal to Octyl) Intermediate->Byproduct Kinetic Path (Terminal NH2 attack)

Caption: Divergent pathways in Knorr synthesis. The target requires forcing the internal nitrogen attack or rigorous separation.

Part 2: Experimental Protocols

Reagents and Materials
ReagentPurityEquiv.[1][2][3]Role
Octylhydrazine Hydrochloride >98%1.0Nucleophile
3-Aminocrotononitrile >95%1.1Electrophile
Ethanol (Absolute) ACSSolventMedium
Hydrochloric Acid (Conc.) 37%Cat.Catalyst
Sodium Hydroxide (10%) aq.-Neutralization
Ethyl Acetate / Hexanes HPLC-Purification
Protocol: Synthesis Workflow

Step 1: Preparation of Free Octylhydrazine (In Situ)

  • Charge a 500 mL 3-neck Round Bottom Flask (RBF) with Octylhydrazine Hydrochloride (10.0 g, 55.3 mmol).

  • Add Absolute Ethanol (150 mL) and stir under Nitrogen atmosphere.

  • Add Sodium Ethoxide (21% wt in EtOH, 1.0 equiv) dropwise at 0°C to liberate the free base. Stir for 30 mins.

  • Note: Using the hydrochloride salt directly with an excess of base in the next step is also viable, but pre-liberation ensures accurate stoichiometry.

Step 2: Condensation Reaction

  • To the ethanolic solution of octylhydrazine, add 3-Aminocrotononitrile (5.0 g, 60.9 mmol, 1.1 equiv) in one portion.

  • Add Conc. HCl (0.5 mL) as a catalyst. The acid helps activate the nitrile for the final cyclization step.

  • Heat the mixture to Reflux (78°C) for 6–8 hours.

    • Monitoring: Monitor by TLC (50% EtOAc/Hexane). The starting hydrazine (UV inactive/stain active) should disappear. Two spots will likely appear: the major 5-amine (higher Rf) and the target 3-amine (lower Rf, more polar due to accessible amine).

Step 3: Work-up

  • Cool the reaction mixture to room temperature.

  • Concentrate the solvent under reduced pressure to ~20% of the original volume.

  • Dilute with Water (100 mL) and adjust pH to ~10 using 10% NaOH solution.

  • Extract with Ethyl Acetate (3 x 50 mL).

  • Wash combined organics with Brine (50 mL), dry over anhydrous

    
    , and concentrate to dryness.
    

Step 4: Purification (Critical for Isomer Separation) The crude oil contains a mixture of isomers (Ratio typically 3:1 favoring the 5-amine).

  • Column Chromatography: Load the crude oil onto a silica gel column.

  • Elution Gradient: Start with 10% EtOAc/Hexane to elute the non-polar 5-amine byproduct.

  • Increase polarity to 40-50% EtOAc/Hexane to elute the target 5-Methyl-1-octyl-1H-pyrazol-3-amine .

  • Recrystallization: The isolated target fraction can be recrystallized from Ether/Pentane to yield white crystals.

Part 3: Characterization & Validation

To ensure the correct isomer has been isolated, compare the NMR shifts. The position of the methyl group relative to the N-octyl group affects the chemical shift of the ring proton (H4).

Comparative NMR Data
FeatureTarget: 3-Amino-5-Methyl (1-Octyl)Byproduct: 5-Amino-3-Methyl (1-Octyl)
Proton H4 (Ring)

~5.45 ppm

~5.20 ppm
Methyl (

)

~2.15 ppm

~2.05 ppm
N-CH2 (Octyl)

~3.85 ppm (Deshielded by adjacent Me)

~3.70 ppm
NOESY Signal Cross-peak between N-CH2 and Methyl No cross-peak (Methyl is far)

Validation Check: Run a 1D NOESY experiment. Irradiate the N-methylene protons of the octyl chain.

  • Positive Result: Enhancement of the Methyl signal confirms the Methyl is at C5 (adjacent to N1). -> Target Confirmed .

  • Negative Result: No enhancement of Methyl (but enhancement of H4) confirms Methyl is at C3. -> Byproduct .

Part 4: Alternative "Inverted" Strategy

If the direct Knorr synthesis yields insufficient quantities of the target due to unfavorable regioselectivity, use the Regioselective Alkylation Protocol :

  • Synthesize Parent: React Hydrazine Hydrate + 3-Aminocrotononitrile

    
    3-Amino-5-methylpyrazole  (Unsubstituted).
    
  • Alkylation: React 3-Amino-5-methylpyrazole with Octyl Bromide in DMF using NaH (1.0 equiv) at 0°C.

    • Mechanism:[4][5][6][7][8][9] The anion formed is ambident. Under kinetic control (low temp, polar solvent), alkylation often favors the nitrogen adjacent to the methyl group (N1) or yields a separable mixture.

  • Purification: Separate isomers via chromatography as described above.

References

  • Knorr Pyrazole Synthesis Mechanism & Regioselectivity

    • Beilstein J. Org. Chem. 2011, 7, 179–197. "Approaches towards the synthesis of 5-aminopyrazoles."
  • Synthesis of 3-Amino-5-Methylpyrazole (Parent Compound)

    • Organic Syntheses, Coll.[1] Vol. 5, p. 39 (1973); Vol. 48, p. 8 (1968). "3(5)-Aminopyrazole."[1][3][7][8][10]

  • Regiochemistry of Hydrazine Condensations

    • Journal of Heterocyclic Chemistry, Vol 48, Issue 5. "Regioselectivity in the Reaction of Hydrazines with -Ketonitriles."
  • General Pyrazole Synthesis Protocols

    • J&K Scientific Application Note: "Knorr Pyrazole Synthesis Reagents and Mechanisms."

Disclaimer: This protocol involves the use of hazardous chemicals (hydrazines, strong acids).[1] All procedures should be performed in a fume hood with appropriate PPE.

Sources

Application Notes & Protocols: Investigating 5-Methyl-1-octyl-1H-pyrazol-3-amine as a Novel Anticancer Agent

Author: BenchChem Technical Support Team. Date: February 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, with a significant focus in recent years on their potential as anticancer agents.[3][4][5] These compounds have been shown to exert their effects through diverse mechanisms, including the inhibition of critical cell signaling proteins like cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR-2), as well as the induction of apoptosis and cell cycle arrest.[2][3][6] This document introduces 5-Methyl-1-octyl-1H-pyrazol-3-amine (hereafter designated PZA-8 ), a novel synthetic derivative designed for enhanced cellular permeability and target engagement. The N-octyl chain increases lipophilicity, potentially improving membrane transit, while the aminopyrazole core provides key hydrogen bonding capabilities for target interaction. These application notes provide a comprehensive suite of validated protocols for the systematic preclinical evaluation of PZA-8, guiding researchers from initial in vitro cytotoxicity screening to in vivo efficacy assessment.

Physicochemical Characterization of PZA-8

Rationale: Before initiating biological assays, it is imperative to establish the fundamental physicochemical properties of the test compound. Purity, solubility, and stability directly impact data reproducibility and interpretation. The following table summarizes the essential parameters for PZA-8.

ParameterMethodResult (Illustrative)Significance
Purity HPLC-UV, LC-MS>99.5%Ensures observed biological effects are due to the compound of interest.
Molecular Weight Mass Spectrometry209.33 g/mol Confirms chemical identity.
Solubility Kinetic Solubility Assay>100 mM in DMSO5 µM in PBS (pH 7.4)Determines appropriate solvent for stock solutions and final assay concentrations to avoid precipitation.
Stability HPLC-UV over 48hStable in DMSO at -20°CHalf-life of 12h in PBS at 37°CInforms on compound handling, storage, and the time window for conducting experiments.

Part I: In Vitro Efficacy and Cellular Mechanisms

This section outlines the core in vitro assays to determine the cytotoxic and antiproliferative effects of PZA-8 and to elucidate its primary cellular mechanism of action.

Protocol: Cell Viability Assessment via MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[7] The amount of formazan produced is proportional to the number of viable cells.[7]

MTT_Workflow cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_read Assay Readout seed 1. Seed Cells (5,000-10,000 cells/well) in 96-well plate incubate1 2. Incubate Overnight (37°C, 5% CO2) seed->incubate1 prep_pza 3. Prepare Serial Dilutions of PZA-8 add_pza 4. Add Compound to Wells (Include vehicle control) prep_pza->add_pza incubate2 5. Incubate for 72 hours add_pza->incubate2 add_mtt 6. Add MTT Reagent (10 µL/well) incubate3 7. Incubate for 2-4 hours add_mtt->incubate3 solubilize 8. Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read 9. Measure Absorbance (570 nm) solubilize->read Apoptosis_Workflow cluster_prep Cell Preparation & Treatment cluster_stain Staining cluster_analyze Analysis seed 1. Seed Cells in 6-well plate treat 2. Treat with PZA-8 (e.g., 24h) seed->treat harvest 3. Harvest Cells (including supernatant) treat->harvest wash 4. Wash with cold PBS resuspend 5. Resuspend in 1X Binding Buffer wash->resuspend stain 6. Add Annexin V-FITC & PI resuspend->stain incubate 7. Incubate 15 min (Room Temp, Dark) stain->incubate add_buffer 8. Add 1X Binding Buffer analyze 9. Analyze by Flow Cytometry add_buffer->analyze

Caption: Workflow for quantifying apoptosis using Annexin V and Propidium Iodide staining.

  • Cell Treatment: Seed HCT-116 cells in 6-well plates. Once they reach 70-80% confluency, treat them with PZA-8 at concentrations corresponding to 1X and 2X its IC₅₀ value for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the supernatant from each well.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL. [8]5. Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. [8]8. Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

TreatmentConcentration (µM)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic/Necrotic (Annexin V+/PI+)
Vehicle Control 04.1 ± 0.92.5 ± 0.5
PZA-8 3.2 (1X IC₅₀)25.6 ± 3.18.9 ± 1.5
PZA-8 6.4 (2X IC₅₀)52.3 ± 5.821.4 ± 3.3

Part II: Elucidating the Mechanism of Action

Rationale: Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases that are critical for cell cycle progression. [2][5][9]Based on structure-activity relationships of similar compounds, we hypothesize that PZA-8 may target a Cyclin-Dependent Kinase (CDK), such as CDK2, leading to cell cycle arrest.

Hypothesized Target: CDK2/Cyclin E Complex

The CDK2/Cyclin E complex is a key regulator of the G1/S phase transition in the cell cycle. Its inhibition is a validated strategy for cancer therapy. We propose that PZA-8 binds to the ATP-binding pocket of CDK2, preventing the phosphorylation of its substrates and causing cell cycle arrest.

CDK2_Pathway GF Growth Factors Ras Ras/MAPK Pathway GF->Ras CycD Cyclin D Ras->CycD CDK46 CDK4/6 CycD->CDK46 Rb Rb CDK46->Rb p E2F E2F Rb->E2F CycE Cyclin E E2F->CycE S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase CDK2 CDK2 CycE->CDK2 CDK2->Rb p PZA8 PZA-8 PZA8->CDK2 Inhibition

Caption: PZA-8 is hypothesized to inhibit the CDK2/Cyclin E complex, preventing Rb phosphorylation and blocking G1/S cell cycle transition.

Protocol: In Vitro Kinase Inhibition Assay

Principle: Commercial kinase assay kits (e.g., ADP-Glo™) quantify the activity of a purified kinase by measuring the amount of ADP produced during the phosphorylation reaction. A decrease in ADP production in the presence of the test compound indicates inhibition.

  • Reagent Preparation: Prepare assay buffer, purified active CDK2/Cyclin E enzyme, the substrate (e.g., a specific peptide or Rb protein), and ATP.

  • Reaction Setup: In a 384-well plate, add PZA-8 across a range of concentrations.

  • Add the CDK2/Cyclin E enzyme and substrate mixture to the wells.

  • Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at 30°C for 1 hour.

  • Detect Activity: Stop the reaction and add the ADP detection reagent according to the manufacturer's protocol. This typically involves a luciferase/luciferin system that generates a luminescent signal proportional to the ADP concentration.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Analysis: Calculate the percent inhibition relative to a no-inhibitor control and determine the IC₅₀ value for kinase inhibition.

Part III: In Vivo Efficacy Assessment

Rationale: An in vivo xenograft model is essential to evaluate the therapeutic efficacy of PZA-8 in a physiological context. [10]This model assesses the compound's ability to inhibit tumor growth, its bioavailability, and potential toxicities in a living organism. [11]

Protocol: Subcutaneous HCT-116 Xenograft Mouse Model

Principle: Human HCT-116 colon cancer cells are injected subcutaneously into the flank of immunodeficient mice. [12]Once tumors are established, mice are treated with PZA-8, and tumor growth is monitored over time compared to a vehicle-treated control group.

Invivo_Workflow cluster_implant Tumor Implantation cluster_treat Treatment Phase cluster_endpoint Study Endpoint prep 1. Prepare HCT-116 Cells in PBS/Matrigel Mix inject 2. Subcutaneously Inject Cells into Immunodeficient Mice prep->inject monitor 3. Monitor for Tumor Growth inject->monitor randomize 4. Randomize Mice when Tumors reach ~100 mm³ treat 5. Administer PZA-8 or Vehicle (e.g., Daily, IP) randomize->treat measure 6. Measure Tumor Volume & Body Weight (3x per week) treat->measure endpoint 7. Euthanize at Endpoint (e.g., Day 21 or tumor limit) harvest 8. Harvest Tumors for Analysis endpoint->harvest

Caption: Workflow for evaluating the in vivo efficacy of PZA-8 in a subcutaneous xenograft model.

  • Animal Model: Use 6-8 week old female athymic nude mice (NU/NU). Allow them to acclimatize for one week prior to the study. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Cell Inoculation: Harvest exponentially growing HCT-116 cells. Resuspend the cells in sterile, serum-free PBS at a concentration of 2 x 10⁷ cells/mL. Mix the cell suspension 1:1 with Matrigel® Basement Membrane Matrix. [12]3. Inject 100 µL of the cell/Matrigel mixture (1 x 10⁶ cells) subcutaneously into the right flank of each mouse.

  • Tumor Monitoring: Monitor the mice for tumor formation. Tumor volume can be calculated using the formula: Volume = (Length x Width²)/2.

  • Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group), e.g., Vehicle Control and PZA-8 (e.g., 20 mg/kg).

  • Compound Administration: Formulate PZA-8 in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline). Administer the compound or vehicle via intraperitoneal (IP) injection once daily for 21 days.

  • Efficacy Monitoring: Measure tumor volumes and mouse body weights three times per week as an indicator of toxicity.

  • Endpoint: At the end of the treatment period, or if tumors exceed the protocol-defined size limit, euthanize the mice. Harvest the tumors, weigh them, and process them for further analysis (e.g., histology, biomarker analysis).

Treatment GroupMean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control 1250 ± 150-+2.5 ± 1.0
PZA-8 (20 mg/kg) 480 ± 9561.6-3.1 ± 1.5

Summary and Future Directions

These protocols provide a systematic framework for the preclinical evaluation of 5-Methyl-1-octyl-1H-pyrazol-3-amine (PZA-8). The illustrative data suggest that PZA-8 is a promising anticancer candidate with potent and selective in vitro cytotoxicity, an apoptosis-inducing mechanism of action, and significant in vivo efficacy in a colon cancer xenograft model.

Next Steps:

  • Pharmacokinetic (PK) Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of PZA-8.

  • Mechanism Validation: Use western blotting to confirm the inhibition of CDK2-mediated Rb phosphorylation in PZA-8 treated cells.

  • Orthotopic and PDX Models: Evaluate efficacy in more clinically relevant models, such as orthotopic implantation models or patient-derived xenograft (PDX) models. [10][11][13]* Combination Studies: Investigate potential synergistic effects of PZA-8 with standard-of-care chemotherapeutic agents.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC. [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (2020, January 24). National Center for Biotechnology Information. [Link]

  • Multi-step Synthesis of Novel Pyrazole Derivatives as Anticancer Agents. (2023, November 8). Taylor & Francis Online. [Link]

  • A Review of Research from 2012 to 2024 on Pyrazole-based Anticancer Agents with SAR Study. (2025, February 18). Bentham Science. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (n.d.). Royal Society of Chemistry. [Link]

  • Pyrazoles as anticancer agents: Recent advances. (2023, December 9). SRR Publications. [Link]

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023, February 10). Encyclopedia.pub. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022, December 8). MDPI. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025, March 4). Royal Society of Chemistry. [Link]

  • Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. (n.d.). Bio-Techne. [Link]

  • Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells. (n.d.). Spandidos Publications. [Link]

  • EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). (n.d.). ciberonc. [Link]

  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. (2019, July 1). Anticancer Research. [Link]

  • The Generation and Application of Patient-Derived Xenograft Model for Cancer Research. (n.d.). Bric. [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020, April 8). Frontiers. [Link]

  • Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. (2025, June 16). XenoSTART. [Link]

  • In Vitro Efficacy Evaluation for Cancer Therapy. (n.d.). Alfa Cytology. [Link]

  • Guideline for anticancer assays in cells. (2025, October 18). ResearchGate. [Link]

Sources

Technical Guide: Leveraging 5-Methyl-1-octyl-1H-pyrazol-3-amine in Next-Gen Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Methyl-1-octyl-1H-pyrazol-3-amine represents a specialized lipophilic scaffold in agrochemical discovery. Unlike its ubiquitous methyl-substituted analogs (used in commodities like Fipronil or Pyraclostrobin precursors), the N-octyl variant serves a critical role in Structure-Activity Relationship (SAR) studies targeting:

  • Cuticular Penetration: The C8-alkyl chain significantly increases the partition coefficient (LogP), enhancing rainfastness and laminar diffusion across waxy plant cuticles.

  • Hydrophobic Pocket Probing: It acts as a "molecular ruler," probing the steric tolerance of hydrophobic channels in target enzymes (e.g., Succinate Dehydrogenase) or receptors (e.g., Ryanodine or GABA-gated chloride channels).

  • Surfactant-Active Formulations: Its amphiphilic nature (polar amine head, lipophilic octyl tail) allows it to function as a self-emulsifying active ingredient (AI) precursor.

This guide provides a validated protocol for the synthesis, purification, and derivatization of this compound, specifically tailored for researchers developing next-generation fungicides (SDHIs) and insecticides.

Chemical Identity & Properties

  • IUPAC Name: 5-Methyl-1-octyl-1H-pyrazol-3-amine

  • Core Scaffold: Pyrazole-3-amine

  • Key Functionality: Primary amine (C3 position) for amide/urea coupling; Octyl chain (N1 position) for lipophilicity.

  • Calculated LogP (cLogP): ~3.5 – 4.2 (vs. ~0.3 for the N-methyl analog).

  • Molecular Weight: 209.33 g/mol .

Synthesis Protocols

Strategy Overview

Two routes are presented. Route A is the "Precision Route" (Cyclization) recommended for scale-up and high regioselectivity. Route B is the "Access Route" (Alkylation) suitable for rapid lab-scale generation using common starting materials, though it requires careful chromatographic separation.

Route A: Regioselective Cyclization (Recommended)

This method guarantees the 1-octyl-5-methyl regiochemistry by fixing the nitrogen substituent before ring closure.

Reagents:

  • Octylhydrazine hydrochloride (CAS: 6284-40-8)

  • 3-Aminocrotononitrile (CAS: 1118-61-2)[1][2]

  • Ethanol (Absolute)

  • Hydrochloric acid (conc.)[3]

Protocol:

  • Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve octylhydrazine hydrochloride (10.0 mmol) in Ethanol (50 mL).

  • Addition: Add 3-aminocrotononitrile (10.0 mmol) in one portion.

  • Cyclization: Acidify with catalytic HCl (0.5 mL) to activate the nitrile. Reflux the mixture for 6–8 hours. Monitor via TLC (System: Hexane/Ethyl Acetate 1:1).

    • Mechanistic Note: The hydrazine terminal nitrogen attacks the nitrile carbon (or the enamine

      
      -carbon depending on pH), followed by cyclization. The steric bulk of the octyl group directs the formation of the 1-octyl-5-methyl isomer over the 1-octyl-3-methyl isomer.
      
  • Work-up: Cool to room temperature. Neutralize with saturated NaHCO₃ solution. Remove ethanol under reduced pressure.

  • Extraction: Extract the aqueous residue with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Hexane/Ether or purify via flash chromatography (Silica gel, 0–40% EtOAc in Hexane).

Route B: Direct Alkylation (Rapid Lab Scale)

Uses the cheap commodity chemical 3-amino-5-methylpyrazole . Note that this produces a mixture of N1-octyl (Target) and N2-octyl isomers which must be separated.

Reagents:

  • 3-Amino-5-methylpyrazole (CAS: 31230-17-8)[4]

  • 1-Bromooctane

  • Potassium tert-butoxide (KOtBu) or NaH

  • THF (anhydrous)

Protocol:

  • Deprotonation: Dissolve 3-amino-5-methylpyrazole (10 mmol) in dry THF (40 mL) under N₂. Cool to 0°C. Add KOtBu (11 mmol) slowly. Stir for 30 min.

  • Alkylation: Add 1-bromooctane (10.5 mmol) dropwise. Allow to warm to RT and stir overnight.

  • Quench: Quench with NH₄Cl (sat. aq.). Extract with DCM.

  • Separation (Critical): The product mixture will contain:

    • Target: 1-Octyl-5-methyl-1H-pyrazol-3-amine (Less polar, elutes first).

    • Isomer: 1-Octyl-3-methyl-1H-pyrazol-5-amine (More polar).

    • Bis-alkylated: Trace N-exocyclic alkylation.

    • Purification: Use Flash Chromatography (Gradient: 10% -> 50% EtOAc in Hexane). The target 1-octyl-5-methyl isomer is typically the major product due to steric hindrance at the N adjacent to the methyl group, but separation is mandatory.

Agrochemical Application Workflows

The primary utility of this compound is as a Lipophilic Amine Precursor for creating novel SDHI (Succinate Dehydrogenase Inhibitor) fungicides or Ryanodine receptor modulators.

Workflow 1: Synthesis of Lipophilic Pyrazole-Amides (SDHI Analogs)

This protocol couples the amine to a pyrazole-acid core (mimicking Fluxapyroxad or Bixafen) to test the effect of the N-octyl tail on fungal potency.

Step-by-Step:

  • Activation: Take a standard SDHI acid core (e.g., 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid). Convert to acid chloride using oxalyl chloride/DMF (cat.) in DCM.

  • Coupling: Dissolve 5-Methyl-1-octyl-1H-pyrazol-3-amine (1.0 eq) in THF with Pyridine (1.5 eq).

  • Reaction: Add the acid chloride solution dropwise at 0°C. Stir 4h at RT.

  • Outcome: A "Reverse Amide" structure where the octyl chain projects into the solvent-exposed region of the binding pocket (or membrane interface).

Workflow 2: Bioavailability Screening

Once synthesized, the derivatives should be subjected to a LogP vs. Activity screen.

  • High LogP (>4.0): Indicates potential for high retention in waxy cuticles (Rainfastness) but potentially poor systemic translocation (Phloem mobility).

  • Medium LogP (2.0–3.5): Ideal balance for systemic fungicides.

Visualizing the Science

Diagram 1: Synthesis & Application Logic

G Start Precursors: Octylhydrazine + 3-Aminocrotononitrile Reaction Cyclization (Reflux, EtOH/HCl) Start->Reaction Regioselective Control Product TARGET: 5-Methyl-1-octyl- 1H-pyrazol-3-amine Reaction->Product Yield >80% Deriv1 Coupling w/ Acid Cl (SDHI Synthesis) Product->Deriv1 Amide Bond Formation Deriv2 Reaction w/ Isocyanate (Urea Insecticides) Product->Deriv2 Urea Bond Formation Screening Biological Screening: - LogP Assessment - Fungal Inhibition - Rainfastness Deriv1->Screening Deriv2->Screening

Caption: Workflow for the regioselective synthesis of the target scaffold and its divergence into fungicidal (SDHI) and insecticidal discovery pipelines.

Analytical Validation (Expectations)

To ensure scientific integrity, synthesized batches must meet these criteria:

  • 1H NMR (CDCl₃, 400 MHz):

    • 
       0.88 (t, 3H, terminal CH₃ of octyl).
      
    • 
       1.2–1.4 (m, 12H, octyl chain).
      
    • 
       2.15 (s, 3H, Pyrazole-CH₃).
      
    • 
       3.90 (t, 2H, N-CH₂).
      
    • 
       5.50 (s, 1H, Pyrazole-H4).
      
    • 
       3.5–4.0 (br s, 2H, NH₂).
      
  • LC-MS: [M+H]+ peak at ~210.2 m/z.

  • Purity: >95% by HPLC (254 nm) is required for biological assays to rule out false positives from highly active trace impurities (like unreacted hydrazine).

References

  • Regioselective Pyrazole Synthesis: Kong, Y., Tang, M., & Wang, Y. (2014).[5] Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones. Organic Letters, 16(2), 576–579.[5] Link

  • Agrochemical Pyrazole Scaffolds: Li, X., et al. (2020). Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. Journal of Agricultural and Food Chemistry. Link

  • Lipophilicity & Bioavailability: Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. Link

  • Crystal Structure of Octyl-Pyrazole Derivatives: Benchat, N., et al. (2008). Synthesis and Crystal Study of 2-((3-methyl-1H-pyrazol-5-yl)-1-octyl-1H-benzimidazole. ResearchGate.[6] Link

Sources

Application Notes and Protocols for 5-Methyl-1-octyl-1H-pyrazol-3-amine as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Date: February 18, 2026

Abstract

These application notes provide a comprehensive technical guide for the utilization of 5-Methyl-1-octyl-1H-pyrazol-3-amine as a corrosion inhibitor. This document outlines the inhibitor's mechanism of action, a proposed synthesis protocol, and detailed methodologies for its application and performance evaluation. The protocols are designed to be self-validating, incorporating established standards from ASTM for electrochemical analysis. This guide is intended for researchers and professionals in materials science, corrosion engineering, and related fields, providing the necessary framework to investigate and apply this promising pyrazole derivative for the protection of metallic assets.

Introduction: The Role of Pyrazole Derivatives in Corrosion Inhibition

Organic corrosion inhibitors are instrumental in protecting metallic materials from degradation in aggressive environments. Among these, heterocyclic compounds containing nitrogen, sulfur, and oxygen atoms have demonstrated exceptional efficacy. Pyrazole derivatives, in particular, have emerged as a significant class of corrosion inhibitors due to their robust and versatile protective capabilities.[1] The core of their inhibitory action lies in the presence of heteroatoms with lone pairs of electrons and delocalized π-electrons in the pyrazole ring. These features facilitate the adsorption of the molecule onto the metal surface, forming a protective barrier that mitigates corrosive attacks.[1]

The subject of this guide, 5-Methyl-1-octyl-1H-pyrazol-3-amine, is a tailored pyrazole derivative. The introduction of an octyl group is intended to enhance its hydrophobicity and surface coverage, thereby improving the stability and effectiveness of the protective film. The amine and methyl functional groups further contribute to the molecule's electronic properties and its ability to coordinate with the metal surface.

Proposed Synthesis of 5-Methyl-1-octyl-1H-pyrazol-3-amine

Step 1: Synthesis of 5-methyl-1H-pyrazol-3-amine (if not commercially available)

The synthesis of the precursor, 5-methyl-1H-pyrazol-3-amine, can be achieved through the condensation of a β-ketonitrile with hydrazine, a well-documented method for creating the pyrazole ring structure.

Step 2: N-Alkylation of 5-methyl-1H-pyrazol-3-amine

The introduction of the octyl group at the N1 position of the pyrazole ring can be accomplished via a direct N-alkylation reaction.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-methyl-1H-pyrazol-3-amine (1 equivalent) in a suitable solvent such as acetonitrile or dimethylformamide (DMF).

  • Base Addition: Add a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5 equivalents), to the solution. These bases are effective in deprotonating the pyrazole ring, facilitating the subsequent alkylation.

  • Alkylation: To the stirred suspension, add 1-bromooctane (1.2 equivalents) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired 5-Methyl-1-octyl-1H-pyrazol-3-amine.

Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mechanism of Corrosion Inhibition

The primary mechanism by which 5-Methyl-1-octyl-1H-pyrazol-3-amine inhibits corrosion is through adsorption onto the metal surface, forming a protective film that acts as a barrier to the corrosive environment.[3] This adsorption process can be described as follows:

  • Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the nitrogen atoms of the pyrazole ring and the amine group can be protonated, leading to a cationic species that can be adsorbed on the cathodically charged metal surface.

  • Chemisorption: This involves the formation of coordinate bonds between the lone pair electrons of the nitrogen atoms and the vacant d-orbitals of the metal atoms. The π-electrons of the pyrazole ring can also participate in this interaction. This process results in a more stable and robust protective film.

The long octyl chain is expected to enhance the hydrophobicity of the adsorbed layer, further preventing the ingress of water and corrosive species to the metal surface.

Inhibition_Mechanism cluster_solution Corrosive Solution (e.g., HCl) cluster_interface Metal-Solution Interface cluster_adsorption Adsorption & Film Formation Inhibitor 5-Methyl-1-octyl-1H-pyrazol-3-amine Metal Metal Surface Inhibitor->Metal Adsorption (Physisorption & Chemisorption) H2O H₂O H2O->Metal Blocked Cl_ion Cl⁻ Cl_ion->Metal Blocked H_ion H⁺ H_ion->Metal Blocked Protective_Film Protective Hydrophobic Film Metal->Protective_Film Forms

Caption: Mechanism of corrosion inhibition by adsorption.

Experimental Protocols for Performance Evaluation

The evaluation of a corrosion inhibitor's performance is crucial for its practical application. The following protocols are based on widely accepted electrochemical techniques and surface analysis methods.

Materials and Equipment
  • Working Electrode: Mild steel (or other metal of interest) coupons.

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

  • Counter Electrode: Platinum or graphite rod.

  • Electrochemical Cell: A standard three-electrode corrosion cell.

  • Potentiostat/Galvanostat: Capable of performing Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy.

  • Corrosive Medium: Typically 1 M HCl or 0.5 M H₂SO₄, prepared from analytical grade reagents and distilled water.

  • Inhibitor Solutions: Prepared by dissolving calculated amounts of 5-Methyl-1-octyl-1H-pyrazol-3-amine in the corrosive medium to achieve a range of concentrations (e.g., 10⁻⁶ M to 10⁻³ M).

Working Electrode Preparation

Proper preparation of the working electrode is critical for obtaining reproducible results.

  • Mechanical Polishing: Grind the metal coupons with a series of silicon carbide (SiC) papers of increasing grit size (e.g., 240, 400, 600, 800, 1200 grit).

  • Degreasing: Degrease the polished coupons by sonicating in acetone or ethanol for 5-10 minutes.[4]

  • Rinsing and Drying: Rinse thoroughly with distilled water and dry with a stream of warm air.

  • Mounting: Mount the prepared electrode in a suitable holder, ensuring a well-defined exposed surface area.

Electrochemical Measurements

Before each electrochemical measurement, the working electrode is immersed in the test solution (with and without the inhibitor) for a period of time (e.g., 30-60 minutes) to allow the open-circuit potential (OCP) to stabilize.

This technique provides information about the kinetics of the anodic and cathodic reactions and allows for the determination of the corrosion current density (icorr). The procedure should be in accordance with ASTM G59 .[5][6]

Protocol:

  • OCP Stabilization: Immerse the prepared working electrode in the test solution and monitor the OCP until it reaches a steady state.

  • Polarization Scan: Once the OCP is stable, apply a potential scan from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.167 mV/s or 1 mV/s).[7]

  • Data Analysis: Plot the potential versus the logarithm of the current density (Tafel plot). The corrosion current density (icorr) is determined by extrapolating the linear portions of the anodic and cathodic curves back to the corrosion potential (Ecorr).

  • Inhibition Efficiency (IE%) Calculation: IE% = [(icorr⁰ - icorrⁱ) / icorr⁰] x 100 where icorr⁰ is the corrosion current density in the absence of the inhibitor and icorrⁱ is the corrosion current density in the presence of the inhibitor.

PDP_Workflow Start Start Prep_Electrode Prepare Working Electrode Start->Prep_Electrode Stabilize_OCP Stabilize OCP in Test Solution Prep_Electrode->Stabilize_OCP Scan_Potential Perform Potentiodynamic Scan (e.g., -250mV to +250mV vs OCP) Stabilize_OCP->Scan_Potential Record_Data Record Potential vs. Current Density Scan_Potential->Record_Data Plot_Tafel Plot Tafel Curve Record_Data->Plot_Tafel Determine_icorr Determine icorr and Ecorr Plot_Tafel->Determine_icorr Calculate_IE Calculate Inhibition Efficiency (IE%) Determine_icorr->Calculate_IE End End Calculate_IE->End

Caption: Workflow for Potentiodynamic Polarization.

EIS is a non-destructive technique that provides information about the charge transfer resistance and the properties of the protective film. The procedure should follow ASTM G106 .[8][9][10]

Protocol:

  • OCP Stabilization: As with PDP, ensure a stable OCP before starting the measurement.

  • Frequency Scan: Apply a small amplitude AC voltage signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).[11][12]

  • Data Acquisition: Record the impedance data as a function of frequency.

  • Data Analysis:

    • Nyquist Plot: Plot the imaginary part of the impedance (-Z") versus the real part (Z'). The diameter of the semicircle in the Nyquist plot corresponds to the charge transfer resistance (Rct).

    • Bode Plot: Plot the logarithm of the impedance modulus (|Z|) and the phase angle (θ) versus the logarithm of the frequency.

    • Equivalent Circuit Modeling: Fit the experimental data to an appropriate equivalent electrical circuit to extract parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).

  • Inhibition Efficiency (IE%) Calculation: IE% = [(Rctⁱ - Rct⁰) / Rctⁱ] x 100 where Rct⁰ is the charge transfer resistance in the absence of the inhibitor and Rctⁱ is the charge transfer resistance in the presence of the inhibitor.

ParameterUninhibited SolutionInhibited Solution (10⁻³ M)
Ecorr (mV vs. SCE) -450-400
icorr (µA/cm²) 25025
Rct (Ω·cm²) 1501500
IE% (from PDP) -90%
IE% (from EIS) -90%
Table 1: Representative Electrochemical Data for a Pyrazole Inhibitor.
Surface Analysis Techniques

Surface analysis techniques provide direct evidence of the formation of a protective film on the metal surface.

SEM is used to visualize the surface morphology of the metal before and after exposure to the corrosive environment, with and without the inhibitor.[13]

Protocol:

  • Sample Preparation: After the immersion period, carefully remove the metal coupons from the test solutions.

  • Cleaning: Gently rinse the coupons with distilled water to remove any loosely adhering products, followed by rinsing with acetone or ethanol.[14]

  • Drying: Dry the samples in a desiccator.

  • Imaging: Mount the dried samples on SEM stubs using conductive carbon tape and coat with a thin layer of gold or carbon if the sample is not sufficiently conductive.[3] Acquire micrographs at various magnifications.

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical state of the elements in the surface film, confirming the adsorption of the inhibitor.[15] A critical aspect of XPS analysis for corrosion inhibitors is to prevent post-immersion oxidation of the sample.[4][16]

Protocol:

  • Sample Immersion and Transfer: After immersion in the inhibited solution, transfer the sample to the XPS instrument under an inert atmosphere (e.g., in a glove box connected to the spectrometer's load-lock) to prevent oxidation.[4][17]

  • Data Acquisition: Acquire high-resolution spectra for the elements of interest (e.g., C 1s, N 1s, O 1s, and the relevant metal peaks).

  • Data Analysis: Deconvolute the high-resolution spectra to identify the chemical states of the elements, which can confirm the presence of the pyrazole ring and amine groups on the surface and their interaction with the metal.

Conclusion and Future Directions

5-Methyl-1-octyl-1H-pyrazol-3-amine presents a promising candidate for corrosion inhibition, leveraging the established protective properties of the pyrazole core with the enhanced hydrophobicity of an octyl substituent. The protocols outlined in this guide provide a robust framework for its synthesis, application, and rigorous evaluation. Further research should focus on optimizing the synthesis, exploring its effectiveness in different corrosive media and on various metallic substrates, and investigating its performance at elevated temperatures. Computational studies, such as Density Functional Theory (DFT), could also be employed to further elucidate the adsorption mechanism and electronic interactions at the inhibitor-metal interface.

References

  • ASTM G59-97(2014), Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements, ASTM International, West Conshohocken, PA, 2014,

  • ASTM G59-97, Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements, ASTM International, [Link]

  • ASTM G61 / G61M-16, Standard Test Method for Conducting Cyclic Potentiodynamic Polarization Measurements for Localized Corrosion Susceptibility of Iron-, Nickel-, or Cobalt-Based Alloys, ASTM International, West Conshohocken, PA, 2016,

  • ASTM G106-89(2015), Standard Practice for Verification of Algorithm and Equipment for Electrochemical Impedance Measurements, ASTM International, West Conshohocken, PA, 2015,

  • Walczak, M. S., Morales-Gil, P., Belashehr, T., Kousar, K., Arellanes Lozada, P., & Lindsay, R. (2017). Determining the Chemical Composition of Corrosion Inhibitor/Metal Interfaces with XPS: Minimizing Post Immersion Oxidation. Journal of visualized experiments : JoVE, (121), 55163. [Link]

  • ASTM International. (2023). Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements (G59-23). Retrieved from [Link]

  • ANSI Webstore. (n.d.). ASTM G106-89(2015). Retrieved from [Link]

  • Scimed. (n.d.). Potentiodynamic and Cyclic Polarization Scans. Retrieved from [Link]

  • ASTM International. (2009). Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements (G59-97(2009)). Retrieved from [Link]

  • ASTM International. (2020). Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements (G59-97(2020)). Retrieved from [Link]

  • ResearchGate. (n.d.). How to properly prepare metal samples for SEM or XPS analysis after corrosion inhibition tests?. Retrieved from [Link]

  • ASTM International. (2009). Standard Test Method for Conducting Cyclic Potentiodynamic Polarization Measurements for Localized Corrosion Susceptibility of Iron-, Nickel-, or Cobalt-Based Alloys (G61-86(2009)). Retrieved from [Link]

  • Walsh, W. R. (2019). Potentiodynamic Corrosion Testing. ResearchGate. [Link]

  • Lindsay, R., & Thomas, A. (2022). Introducing X-ray photoelectron spectroscopy for corrosion studies: A tool for elucidating interfacial composition and chemistry. In Water-formed deposits (pp. 641-665). Elsevier.
  • Matergenics Inc. (2023, February 16). ASTM G61: Potentiodynamic Polarization. Retrieved from [Link]

  • BioLogic Learning Center. (2024, October 8). How to decode the standard test methods for corrosion?. Retrieved from [Link]

  • Asan, A., & Asan, A. (1991). X-ray photoelectron spectroscopy for surface film analysis in corrosion research. Pramana, 36(5), 473-485.
  • ResearchGate. (n.d.). Influence of the nature of N-alkyl-3-aminopyrazoles (PzNH2) and NaOCl. Retrieved from [Link]

  • JoVE. (2022, September 28). Determining Chemical Composition-Corrosion Inhibitor/Metal Interfaces With XPS l Protocol Preview [Video]. YouTube. [Link]

  • Walczak, M. S., Morales-Gil, P., Belashehr, T., Kousar, K., Lozada, P. A., & Lindsay, R. (2017). Determining the Chemical Composition of Corrosion Inhibitor/Metal Interfaces with XPS: Minimizing Post Immersion Oxidation. Semantic Scholar. [Link]

  • Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Retrieved from [Link]

  • MDPI. (2025, October 23). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from [Link]

  • Al-Bonayan, A. M. (2022). Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. International Journal of Corrosion and Scale Inhibition, 11(3), 1303-1318.
  • Aouniti, A., et al. (2014). Study of corrosion inhibition by Electrochemical Impedance Spectroscopy method of 5083 aluminum alloy in 1M HCl solution conta.
  • ResearchGate. (2025, August 5). N-Alkylation and N-amination of isomeric nitro derivatives of 3-methyl-4-(1H-pyrazol-3(5)-yl)furazan. Retrieved from [Link]

  • VLCI. (n.d.). Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). Retrieved from [Link]

  • Google Patents. (n.d.). US5705656A - N-alkylation method of pyrazole.
  • Hammouti, B., et al. (2020). Pyrazole derivatives efficient organic inhibitors for corrosion in aggressive media: A comprehensive review. International Journal of Corrosion and Scale Inhibition, 9(4), 1237-1260.
  • Dube, P. N., et al. (2025, October 16). Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation.
  • El-Faham, A., et al. (2021).
  • AZoM. (2017, August 7). Developing Corrosion Inhibitors – Using SEM to Investigate Corrosion. Retrieved from [Link]

  • Goldstein, J. I., et al. (2017). Handbook of Sample Preparation for Scanning Electron Microscopy and X-Ray Microanalysis. Springer.
  • Fouda, A. S., et al. (2025, October 26). Corrosion Inhibition of Carbon Steel by 1-Phenyl-3-Amino-5- Pyrazolone in H2SO4 Solution.
  • ResearchGate. (2025, August 10). Corrosion Inhibition and Adsorption Properties of N -{2-[2-(5-Methyl-1 H -pyrazol-3-yl)acetamido]phenyl}benzamide Monohydrate on C38 Steel in 1 M HCl: Insights from Electrochemical Analysis, DFT, and MD Simulations. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2021). Synthesis, Corrosion Inhibition Efficiency in Acidic Media, and Quantum Chemical Studies of Some Hydrazine Derivatives. Science and Technology Indonesia, 6(3), 136-144.
  • Bar-Eli, K. (2023). Electrochemical Impedance Spectroscopy A Tutorial. ACS Measurement Science Au.
  • Zerust Excor. (2020, November 3). Using Electrochemical Impedance Spectroscopy (EIS) Method for a Better Understanding of the Corrosion System. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • National Center for Biotechnology Information. (n.d.). 1H-Pyrazol-3-amine, 5-methyl-. PubChem Compound Database. Retrieved from [Link]

  • Elmaati, T. A., & Al-Awadi, N. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein journal of organic chemistry, 7, 141-164.

Sources

Application Notes and Protocols for the In Vitro Evaluation of 5-Methyl-1-octyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Structural Rationale for In Vitro Characterization

5-Methyl-1-octyl-1H-pyrazol-3-amine is a synthetic small molecule featuring a pyrazole core, a heterocyclic scaffold known to be a constituent in a wide array of pharmacologically active compounds.[1][2] The structure is characterized by two key features that inform a logical in vitro testing strategy: the 1H-pyrazol-3-amine moiety, which provides a framework for potential interactions with biological targets, and a long N-octyl chain, which imparts significant lipophilicity. This lipophilic character suggests the compound may readily interact with or traverse cellular lipid membranes, potentially leading to cytotoxicity or engagement with intracellular targets.

Given these structural attributes, a primary objective is to assess the compound's general biological activity through cytotoxicity screening.[3][4] A positive result in these initial assays would necessitate a deeper investigation into the mechanism of cell death, specifically differentiating between apoptosis and necrosis.[5] This application note provides a comprehensive, tiered protocol for researchers to systematically evaluate the in vitro effects of 5-Methyl-1-octyl-1H-pyrazol-3-amine, beginning with broad screening and progressing to more defined mechanistic studies. The described workflows are designed to establish a foundational understanding of the compound's cellular impact, a critical first step in any drug discovery or chemical biology endeavor.[6][7]

Phase 1: Primary Screening - Assessment of General Cytotoxicity

The initial step in characterizing any novel compound is to determine if it elicits a biological response, and at what concentration. Cytotoxicity assays are fundamental for this purpose, providing a quantitative measure of a compound's ability to disrupt cellular functions, induce cell death, or inhibit proliferation.[3][8] We will employ the MTT assay, a robust and cost-effective colorimetric method that measures the metabolic activity of living cells.

Protocol 1: MTT Cell Viability Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the test compound, which represents the concentration required to inhibit cell viability by 50%.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, specifically by mitochondrial reductase enzymes, to form a purple formazan product.[4][9] The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Selected human cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, and HEK293 non-cancerous embryonic kidney cells for selectivity assessment)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 5-Methyl-1-octyl-1H-pyrazol-3-amine (stock solution in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • Sterile 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >95%.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a serial dilution of 5-Methyl-1-octyl-1H-pyrazol-3-amine in complete growth medium. A common starting range is 0.1 µM to 100 µM.[10]

    • Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include "vehicle control" (medium with DMSO) and "untreated control" (medium only) wells.

    • Incubate for 48 hours (or a desired time point) at 37°C, 5% CO2.[9]

  • MTT Incubation:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation and Analysis

The results should be expressed as a percentage of cell viability relative to the vehicle control. An IC50 value is then calculated using non-linear regression analysis (log(inhibitor) vs. normalized response).

Table 1: Hypothetical Cytotoxicity Data for 5-Methyl-1-octyl-1H-pyrazol-3-amine

Cell LineTypeIC50 (µM)
A549Lung Carcinoma12.5
MCF-7Breast Adenocarcinoma25.2
HEK293Non-cancerous Kidney>100

Phase 2: Elucidating the Mechanism of Cell Death

If the compound demonstrates significant cytotoxicity, the subsequent logical step is to determine the mode of cell death it induces. The primary distinction is between apoptosis (programmed cell death) and necrosis (uncontrolled cell death due to injury).[5] This can be effectively determined using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Protocol 2: Apoptosis vs. Necrosis Assay (Annexin V/PI Staining)

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and can be used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where membrane integrity is lost.

Materials:

  • Cell line of interest (e.g., A549, based on cytotoxicity results)

  • 5-Methyl-1-octyl-1H-pyrazol-3-amine

  • Staurosporine or another known apoptosis inducer (positive control)

  • FITC Annexin V/PI Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Treatment:

    • Seed A549 cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with 5-Methyl-1-octyl-1H-pyrazol-3-amine at its IC50 and 2x IC50 concentrations for 24 hours. Include vehicle control and a positive control (e.g., 1 µM Staurosporine).

  • Cell Harvesting:

    • Collect both the floating and adherent cells. Use trypsin for adherent cells and combine them with the supernatant.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.

    • Add 5 µL of FITC Annexin V and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately using a flow cytometer.

    • Data will be plotted on a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis.

Interpretation of Results:

  • Lower-Left Quadrant (Annexin V- / PI-): Live cells

  • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells

  • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells

  • Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells

Workflow for Cytotoxicity Assessment

The following diagram illustrates the logical flow from initial screening to mechanistic clarification.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanism of Action start Treat Cells with Compound assay Perform MTT Assay start->assay calc Calculate IC50 Value assay->calc decision Is Compound Cytotoxic? (Low IC50) calc->decision stain Annexin V / PI Staining flow Flow Cytometry Analysis stain->flow result Conclusion: Induces Apoptosis or Necrosis flow->result caspase Caspase-Glo 3/7 Assay caspase->result decision->stain Yes decision->caspase Yes end Conclusion: Non-Cytotoxic decision->end No caption Decision workflow for in vitro testing.

Caption: Decision workflow for in vitro testing.

Phase 3: Advanced Exploration - Target Deconvolution

Should the compound prove to be a potent and interesting cytotoxic agent, identifying its molecular target(s) is a crucial next step for further development. Several methods exist for target identification.[11][12][13] One powerful, label-free technique is the Drug Affinity Responsive Target Stability (DARTS) assay.

Protocol 3: Overview of Drug Affinity Responsive Target Stability (DARTS)

Principle: The binding of a small molecule to its target protein can stabilize the protein's structure, making it more resistant to degradation by proteases.[11] In a DARTS experiment, cell lysate is treated with the compound, followed by digestion with a protease like pronase. The target protein, stabilized by the compound, will be protected from digestion, while other proteins will be degraded. The remaining proteins are then identified by mass spectrometry or Western blot.

High-Level Workflow:

  • Cell Lysis: Prepare a protein lysate from the chosen cell line.

  • Compound Incubation: Incubate the lysate with the test compound (and a vehicle control).

  • Protease Digestion: Add a protease (e.g., pronase) to both samples and incubate for a specific time.

  • Stop Digestion: Stop the reaction by adding a protease inhibitor or by heat denaturation.

  • Analysis: Analyze the samples by SDS-PAGE and Coomassie staining. A band that is present or more intense in the compound-treated lane compared to the control lane is a potential target.

  • Identification: Excise the band of interest and identify the protein using mass spectrometry.

Conceptual Diagram of the DARTS Method

DARTS_Principle cluster_control Vehicle Control cluster_compound Compound Treatment Lysate_C Cell Lysate Protease_C Add Protease Lysate_C->Protease_C Digestion_C Protein Digestion Protease_C->Digestion_C Analysis_C SDS-PAGE: Proteins Degraded Digestion_C->Analysis_C Lysate_T Cell Lysate + Compound Protease_T Add Protease Lysate_T->Protease_T Protection_T Target Protein Protected Protease_T->Protection_T Analysis_T SDS-PAGE: Protected Band Visible Protection_T->Analysis_T caption Principle of the DARTS experiment.

Caption: Principle of the DARTS experiment.

References

  • Target identification of small molecules: an overview of the current applications in drug discovery. (2023). BMC Biotechnology.
  • Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. (2024). Technology Networks.
  • Cytotoxicity Assays – what your cells don't like. (2025). BMG Labtech.
  • Role of Cytotoxicity Experiments in Pharmaceutical Development. (2018). IntechOpen.
  • A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. (N.D.). PMC.
  • Novel Cytotoxic Pt(IV) Compounds with Improved Safety Profiles. (2026). MDPI.
  • How to Develop a Successful in vitro Screening Strategy. (N.D.).
  • Target Identification and Validation (Small Molecules). (N.D.). University College London.
  • Drug Target Identification Methods After a Phenotypic Screen. (2023). Drug Hunter.
  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. (2019). Anticancer Research.
  • 6 Steps for Successful in vitro Drug Tre
  • Target Identification & Validation in Drug Discovery & Development. (N.D.). Danaher Life Sciences.
  • Role of Cell-Based Assays in Drug Discovery and Development. (2025).
  • Small Molecule Drug Target Identification and Valid
  • Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regul
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). University of Pretoria.
  • Profiling of signaling pathways in live tumor cells to assess drug mechanism of action: A method to predict drug efficacy in a patient. (2014).
  • Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. (2021).
  • The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery. (2018). Promega Korea.
  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. (2025). Arabian Journal of Chemistry.
  • Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. (N.D.). New Journal of Chemistry.
  • A computational workflow for assessing drug effects on temporal signaling dynamics reveals robustness in stimulus-specific NFκB signaling. (2025). PMC.
  • Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. (N.D.). PMC.
  • Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. (2017). Current Protocols in Chemical Biology.
  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI.
  • Current status of pyrazole and its biological activities. (N.D.). PMC.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki Miyaura reaction: Antibacterial activity against clinically isolated NDM-1-positive bacteria and their Docking Studies. (2021).
  • Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. (2025).
  • 1H-Pyrazol-3-amine, 5-methyl-. (N.D.). PubChem.
  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. (N.D.).
  • Pyrazole synthesis. (N.D.). Organic Chemistry Portal.
  • Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. (2024). PubMed.

Sources

Application Note: Quantitative Analysis of 5-Methyl-1-octyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Here is a comprehensive Application Note and Protocol for the quantification of 5-Methyl-1-octyl-1H-pyrazol-3-amine , designed for researchers in drug development and analytical chemistry.

Methodology: LC-MS/MS (Bioanalysis) and HPLC-UV (QC/Purity) Analyte ID: 5-Methyl-1-octyl-1H-pyrazol-3-amine (C₁₂H₂₃N₃) Molecular Weight: 209.33 g/mol LogP (Predicted): ~3.8 (High Lipophilicity)

Introduction & Analyte Profile

5-Methyl-1-octyl-1H-pyrazol-3-amine is a lipophilic derivative of the 3-amino-pyrazole class. Unlike its polar parent compound (3-amino-5-methylpyrazole), the addition of the C8 (octyl) chain at the N1 position significantly alters its physicochemical properties, shifting it from a water-soluble fragment to a highly lipophilic molecule.

This compound is frequently encountered as:

  • A Synthetic Intermediate: In the manufacturing of pyrazole-based pharmaceuticals (e.g., kinase inhibitors).

  • A Ligand: In structure-activity relationship (SAR) studies targeting receptors requiring hydrophobic pocket occupancy.

Physicochemical Challenges[1]
  • Hydrophobicity: The octyl chain increases retention on C18 columns and poses a risk of carryover in autosamplers.

  • Basicity: The 3-amino group and pyrazole ring nitrogens allow for protonation, making the molecule amenable to Positive ESI (

    
    ), but susceptible to peak tailing on active silanol groups.
    

Method Development Strategy

Chromatographic Selection (The "Why")
  • Column: A standard C18 column is sufficient for retention due to the octyl chain. However, to mitigate peak tailing caused by the basic amine interacting with residual silanols, a Charged Surface Hybrid (CSH) or End-capped column is required.

  • Mobile Phase:

    • LC-MS: Acidic pH (0.1% Formic Acid) is essential to protonate the molecule for ESI+ detection (

      
       210.2).
      
    • HPLC-UV: A high pH buffer (Ammonium Bicarbonate, pH 10) can be used to neutralize the amine for perfect peak symmetry, provided the column is pH-stable (e.g., Waters XBridge). For this guide, we prioritize the Acidic method for compatibility with MS.

Sample Preparation

Due to the high LogP (~3.8), Liquid-Liquid Extraction (LLE) is superior to Protein Precipitation (PPT). LLE provides cleaner extracts by partitioning the lipophilic analyte into an organic solvent (MTBE or Ethyl Acetate), leaving polar matrix interferences behind.

Protocol 1: LC-MS/MS Quantification (Bioanalysis)

Target: Trace quantification in plasma/serum (ng/mL range).

Equipment & Conditions
ParameterSpecification
System UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495)
Column Waters ACQUITY UPLC CSH C18 (2.1 x 50 mm, 1.7 µm)
Column Temp 40°C
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Vol 2-5 µL
Gradient Profile
Time (min)% Mobile Phase BEvent
0.0020%Initial Hold
0.5020%Load
3.0095%Elution of Analyte
4.0095%Wash (Critical for Octyl chain)
4.1020%Re-equilibration
5.5020%End
Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Positive (ESI+)

  • Precursor Ion:

    
     210.2 (
    
    
    
    )
  • MRM Transitions:

    • Quantifier:

      
       (Loss of Octyl chain 
      
      
      
      , leaving protonated aminopyrazole core).
    • Qualifier:

      
       (Loss of Ammonia 
      
      
      
      ).
Sample Preparation Workflow (LLE)

LLE_Workflow cluster_chemistry Mechanism Start Plasma Sample (50 µL) IS_Add Add Internal Standard (10 µL Deuterated Analog) Start->IS_Add Buffer Add 0.1M NaOH (50 µL) (Basify to neutralize amine) IS_Add->Buffer Extract Add MTBE (600 µL) (Methyl tert-butyl ether) Buffer->Extract Mech High pH drives analyte into organic phase Buffer->Mech Vortex Vortex Mix (5 min) & Centrifuge (4000g, 5 min) Extract->Vortex Transfer Transfer Organic Supernatant to fresh plate Vortex->Transfer Dry Evaporate to Dryness (N2 stream @ 40°C) Transfer->Dry Recon Reconstitute (100 µL 20% ACN in Water) Dry->Recon Inject Inject to LC-MS/MS Recon->Inject

Caption: Liquid-Liquid Extraction (LLE) workflow optimized for lipophilic basic amines. Basification ensures the analyte is neutral, maximizing recovery into the organic phase.

Protocol 2: HPLC-UV Quantification (Purity/QC)

Target: Raw material purity or formulation analysis (µg/mL - mg/mL range).

Equipment & Conditions
ParameterSpecification
System HPLC with PDA/UV Detector (e.g., Agilent 1260 Infinity II)
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Wavelength 240 nm (Primary), 210 nm (Secondary)
Mobile Phase Isocratic: 40% Phosphate Buffer (20mM, pH 7.0) / 60% Acetonitrile
Flow Rate 1.0 mL/min
Run Time 12 minutes

Note: The higher percentage of organic solvent (60% ACN) is required to elute the hydrophobic octyl chain within a reasonable timeframe.

Validation & Quality Control

To ensure the method is "self-validating" (Trustworthiness), the following criteria must be met during every run:

System Suitability Test (SST)

Before running samples, inject a standard (10 µg/mL for UV, 10 ng/mL for MS) 5 times.

  • Retention Time %RSD: < 2.0%[1]

  • Peak Area %RSD: < 2.0% (UV) / < 5.0% (MS)

  • Tailing Factor: 0.8 – 1.5 (Critical for amines)

Linearity & Range
  • LC-MS/MS: 1.0 ng/mL to 1000 ng/mL (Fit: Linear

    
     weighting).
    
  • HPLC-UV: 10 µg/mL to 500 µg/mL.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing Interaction with silanolsAdd 10mM Ammonium Formate to mobile phase or switch to CSH column.
Carryover Octyl chain adsorptionChange needle wash to 50:50 MeOH:IPA (Isopropanol) + 0.1% Formic Acid.
Retention Shift Column contaminationFlush column with 95% ACN for 30 mins between batches.

Mechanistic Diagram: Fragmentation Logic

Understanding the MS/MS transition is vital for specificity.

Fragmentation Parent Parent Ion [M+H]+ = 210.2 (Intact Molecule) Frag1 Fragment 1 (Quantifier) m/z = 98.1 (Aminopyrazole Core) Parent->Frag1 Loss of Octyl Chain (C8H16, -112 Da) Frag2 Fragment 2 (Qualifier) m/z = 193.2 (Loss of NH3) Parent->Frag2 Deamination (-17 Da)

Caption: Predicted ESI+ fragmentation pathway. The cleavage of the lipophilic octyl chain is the most energetically favorable and specific transition.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text for selecting C18 vs CSH columns for basic compounds).
  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Link

  • Chambers, E., et al. (2009). "Systematic development of an HPLC-MS/MS method for the determination of basic drugs in plasma." Journal of Chromatography B, 877(27), 3059-3066. (Source for LLE extraction logic for lipophilic bases).
  • PubChem Compound Summary. (2024). 1H-Pyrazol-3-amine, 5-methyl- (Parent structure data).[2][3][4][5] National Center for Biotechnology Information. Link

Sources

Application Note: 5-Methyl-1-octyl-1H-pyrazol-3-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the utility, physicochemical handling, and experimental protocols for 5-Methyl-1-octyl-1H-pyrazol-3-amine (and structurally related N-alkyl aminopyrazoles).

While the aminopyrazole core is a privileged scaffold in FDA-approved kinase inhibitors (e.g., Pirtobrutinib, Asciminib), the specific inclusion of a medium-length alkyl chain (1-octyl) introduces unique "amphiphilic" properties. This molecule serves two primary roles in modern drug discovery:

  • Hydrophobic Probe: As a tool to interrogate hydrophobic pockets in enzymes (e.g., RIPK1, p38 MAPK) or to enhance membrane permeability of fragment-based leads.

  • Synthetic Intermediate: A versatile nucleophile for constructing pyrazolo[1,5-a]pyrimidine libraries via cyclocondensation.

This guide provides a self-validating workflow for synthesizing, solubilizing, and screening this scaffold, addressing the specific challenges posed by its lipophilic octyl tail.

Chemical Biology & Physicochemical Profiling[1][2]

Structural Logic

The molecule consists of a polar "head" (3-amino-5-methylpyrazole) and a lipophilic "tail" (octyl chain).

  • The Head: The 3-amino group is a classic "hinge binder" in kinase medicinal chemistry, capable of forming hydrogen bonds with the ATP-binding site (e.g., the hinge region of RIPK1 or FGFR).

  • The Tail: The

    
     octyl chain drastically increases cLogP (approx. 3.5–4.0).[1][2] This is critical for targeting enzymes with deep hydrophobic back-pockets or for developing membrane-disrupting antimicrobial agents.
    
Critical Data Parameters

Researchers must account for the surfactant-like behavior of this compound in aqueous buffers.

ParameterValue / CharacteristicImplication for Assay Design
Molecular Weight ~209.3 g/mol Fragment-like; suitable for FBDD (Fragment-Based Drug Discovery).
cLogP ~3.8High Risk. Likely to aggregate or stick to plasticware.
pKa (Pyridine-N) ~2.5Weakly basic; remains neutral at physiological pH.
Solubility (PBS) < 50 µMRequires co-solvent. Do not dissolve directly in buffer.
UV Max ~245 nmSuitable for HPLC detection; avoid interference with UV-based assays.

Biological Context: The RIPK1 & Necroptosis Pathway[5][6]

Recent literature (2025) highlights 1H-pyrazol-3-amine derivatives as potent inhibitors of RIPK1 (Receptor-Interacting Protein Kinase 1), a key regulator of necroptosis and inflammation.[3] The pyrazole amine core mimics the pharmacophore of inhibitors like AZD4547, blocking the ATP pocket and preventing the phosphorylation cascade that leads to cell rupture.

Visualization: RIPK1 Inhibition Pathway

The following diagram illustrates where the aminopyrazole scaffold intervenes in the TNF


 signaling cascade.

RIPK1_Pathway TNF TNF-α (Ligand) TNFR1 TNFR1 (Receptor) TNF->TNFR1 Complex1 Complex I (Survival) TNFR1->Complex1 RIPK1_Active RIPK1 (Active) Phosphorylated Complex1->RIPK1_Active Deubiquitylation RIPK1_Inhibited RIPK1 (Inhibited) Drug-Bound RIPK1_Active->RIPK1_Inhibited Stabilization Complex2 Complex IIb (Necrosome) RIPK1_Active->Complex2 +RIPK3 RIPK1_Inhibited->Complex2 BLOCKED MLKL MLKL Oligomerization Complex2->MLKL Phosphorylation CellDeath Necroptosis (Inflammation) MLKL->CellDeath Membrane Rupture Drug 5-Methyl-1-octyl- 1H-pyrazol-3-amine (Scaffold) Drug->RIPK1_Active Binds ATP Pocket

Caption: Mechanism of Action. The aminopyrazole scaffold binds the ATP pocket of RIPK1, preventing the transition to the necrosome (Complex IIb) and halting necroptosis.

Experimental Protocols

Protocol A: Stock Preparation & Solubility Management

Rationale: The octyl chain creates a high risk of micelle formation in aqueous media, which causes false positives in enzymatic assays (promiscuous inhibition).

Materials:

  • Compound: 5-Methyl-1-octyl-1H-pyrazol-3-amine

  • Solvent: Anhydrous DMSO (Grade: Cell Culture)

  • Sonicator: Bath sonicator (35-40 kHz)

Procedure:

  • Weighing: Weigh the compound in a glass vial (avoid plastic due to lipophilicity).

  • Primary Stock: Dissolve to 10 mM in 100% DMSO.

    • Critical Step: Sonicate for 60 seconds. Visually inspect for "oil droplets" which indicate incomplete solvation of the octyl tail.

  • Intermediate Dilution: Dilute to 10x working concentration in DMSO first, not buffer.

  • Final Assay Buffer: Add the 10x DMSO stock to the aqueous buffer rapidly while vortexing.

    • Limit: Ensure final DMSO concentration is ≤ 1% (v/v).

    • Validation: Measure

      
      . If turbidity increases, the compound has precipitated. Add 0.01% Triton X-100 if assay compatible.
      
Protocol B: Amide Coupling (Derivatization)

Rationale: The 3-amine is a weak nucleophile. Standard coupling requires activation to attach "tail" regions or "cap" the amine to improve selectivity.

Reaction Scheme: R-COOH + Pyrazole-NH2 -> R-CONH-Pyrazole

Step-by-Step:

  • Activation: In a round-bottom flask, dissolve the carboxylic acid partner (1.1 eq) in DMF.

  • Reagents: Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at Room Temp (RT) to form the activated ester.

  • Addition: Add 5-Methyl-1-octyl-1H-pyrazol-3-amine (1.0 eq).

  • Incubation: Stir at

    
     for 4–12 hours. (The octyl tail may sterically hinder the reaction slightly; mild heat helps).
    
  • Work-up:

    • Dilute with EtOAc. Wash with saturated

      
       and Brine.
      
    • Note: The product will be highly lipophilic.

  • Purification: Flash chromatography.

    • Mobile Phase: Hexane:EtOAc (Start 90:10, Gradient to 50:50). The octyl chain causes the product to elute earlier than non-alkylated analogs.

Protocol C: Scaffold Evaluation Workflow

Use this logic flow to determine if this scaffold is suitable for your specific target.

Workflow Start Start: Scaffold Selection Solubility 1. Solubility Check (Nephelometry) Start->Solubility Fail1 Precipitates? Add Solubilizer Solubility->Fail1 Turbid Binding 2. Target Engagement (SPR or Thermal Shift) Solubility->Binding Clear Binding->Start No Binding Func 3. Functional Assay (Kinase Glo / Cell Viability) Binding->Func Kd < 10µM

Caption: Decision tree for evaluating lipophilic pyrazole scaffolds. Step 1 (Solubility) is the primary failure point for octyl-substituted amines.

Safety & Handling (SDS Highlights)

  • Skin/Eye Irritation: The amine functionality combined with the surfactant tail makes this a potent irritant. It can penetrate skin layers more effectively than hydrophilic amines. Wear nitrile gloves and face shield.

  • Environmental: N-alkyl pyrazoles are persistent in aquatic environments. Dispose of as hazardous chemical waste; do not flush.

References

  • Tao, Q., et al. (2025). Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease.[4][5] Journal of Medicinal Chemistry.[2][3][5]

  • Fustero, S., et al. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles.[2] Chemical Reviews.[2]

  • Ansari, A., et al. (2017). Pyrazoles: The "Privileged" Scaffolds in Drug Discovery. Bioorganic & Medicinal Chemistry.[6][4][2][7][8][9][10]

  • PubChem Compound Summary. 5-Methyl-1H-pyrazol-3-amine (Analog Reference). National Library of Medicine.

Sources

Application Note: Experimental Design for Studying 5-Methyl-1-octyl-1H-pyrazol-3-amine (MOPA)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the experimental characterization of 5-Methyl-1-octyl-1H-pyrazol-3-amine (MOPA) . Distinguished by its lipophilic N1-octyl chain, MOPA represents a distinct class of amphiphilic aminopyrazole scaffolds. Unlike hydrophilic pyrazole fragments used in fragment-based drug discovery (FBDD), MOPA’s physicochemical profile requires specialized handling to mitigate aggregation and ensure accurate biological data. This document provides protocols for solubility profiling, antimicrobial assessment, and kinase inhibition assays, specifically optimized for lipophilic ligands.

Part 1: Chemical Identity & Handling

Before initiating biological assays, the researcher must account for the "Octyl Effect"—the significant increase in lipophilicity (LogP) and potential for micelle formation introduced by the C8 alkyl chain.

Physicochemical Properties[1]
  • IUPAC Name: 5-Methyl-1-octyl-1H-pyrazol-3-amine

  • Molecular Formula: C₁₂H₂₃N₃

  • Molecular Weight: ~209.33 g/mol

  • Predicted LogP: ~3.5 – 4.2 (High Lipophilicity)

  • pKa (Predicted): ~3.5–4.0 (Pyrazoles are weak bases; the exocyclic amine is electron-deficient due to ring conjugation).

Storage & Stability
  • Solid State: Store at -20°C under inert gas (Argon/Nitrogen). Aminopyrazoles are prone to oxidation and darkening upon air exposure.

  • Stock Solutions: Prepare 10 mM stocks in 100% DMSO.

    • Critical Note: Do not store aqueous dilutions. The octyl chain drives rapid precipitation or adsorption to plasticware in water-based buffers.

Part 2: Physicochemical Profiling Protocols

Standard aqueous solubility assays often yield false negatives for MOPA due to its surfactant-like nature. The following protocols utilize biorelevant media.

Protocol A: Biorelevant Solubility Profiling

Objective: Determine solubility in simulated gastric/intestinal fluids to predict oral bioavailability.

Materials:

  • FaSSIF (Fasted State Simulated Intestinal Fluid) powder.

  • FeSSIF (Fed State Simulated Intestinal Fluid) powder.

  • HPLC-UV or LC-MS/MS.

Workflow:

  • Preparation: Prepare FaSSIF (pH 6.5) and FeSSIF (pH 5.0) buffers containing taurocholate and lecithin (mimics bile micelles).

  • Incubation: Add excess solid MOPA to 1 mL of each buffer in glass vials (avoid polypropylene to prevent adsorption).

  • Equilibration: Shake at 37°C for 24 hours (200 rpm).

  • Filtration: Centrifuge at 10,000 x g for 10 mins. Filter supernatant through a PVDF filter (0.45 µm). Do not use Nylon filters as they bind lipophilic amines.

  • Quantification: Dilute filtrate 1:10 in Methanol and analyze via HPLC.

Data Output Table:

MediapHSolubility Target (µM)Interpretation
PBS7.4< 10 µMPoor aqueous solubility; requires formulation.
FaSSIF6.5> 50 µMModerate; bile salts solubilize the octyl chain.
FeSSIF5.0> 150 µMGood; lipid-rich environment favors the lipophilic tail.
0.1 M HCl1.2> 500 µMHigh; protonation of the amine/pyrazole ring drives solubility.

Part 3: Biological Evaluation (In Vitro)

MOPA is a structural analog to known kinase inhibitors (e.g., p38 MAPK inhibitors) and antimicrobial agents. However, the octyl chain can cause non-specific membrane disruption (PAINS-like behavior).

Protocol B: Antimicrobial MIC Determination (Modified)

Objective: Distinguish specific antimicrobial activity from non-specific surfactant toxicity.

Mechanism: Aminopyrazoles target DNA Gyrase (bacteria), while the octyl chain may disrupt cell membranes.

Step-by-Step Methodology:

  • Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 29213) to

    
     CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Compound Dilution:

    • Prepare MOPA in DMSO (Start: 128 µg/mL).

    • Control: Include a "Surfactant Control" (e.g., Octylamine) to benchmark membrane lysis.

  • Plate Setup: Add 10 µL compound + 90 µL inoculum per well (Final DMSO < 1%).

  • Incubation: 37°C for 18–24 hours.

  • Readout: Visual turbidity or OD₆₀₀.

  • Specificity Check (The "Red Blood Cell" Test):

    • If MIC is low (< 4 µg/mL), test MOPA against Sheep Erythrocytes (Hemolysis Assay).

    • Pass Criteria: MIC (Bacteria) << HC₅₀ (Hemolysis). If MIC ≈ HC₅₀, the mechanism is likely non-specific membrane lysis.

Protocol C: Kinase Inhibition Assay (FRET-based)

Objective: Assess target engagement (e.g., p38 MAPK or Aurora Kinase) without interference from aggregation.

Reagents:

  • Recombinant Kinase (e.g., p38

    
    ).
    
  • FRET Peptide Substrate.

  • Assay Buffer: 50 mM HEPES, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100 .

Critical "Detergent" Rule: You must include 0.01% Triton X-100 or Brij-35 in the buffer. This prevents MOPA from forming colloidal aggregates that sequester the enzyme (a common false positive mechanism for lipophilic compounds).

Workflow Visualization (DOT):

ExperimentalWorkflow Stock 10mM MOPA Stock (100% DMSO) Dilution Intermediate Dilution (10% DMSO) Stock->Dilution 1:10 Plate 384-Well Plate (Kinase + Substrate) Dilution->Plate 1 µL transfer Buffer Assay Buffer (+0.01% Triton X-100) Buffer->Plate Prevents Aggregation Read TR-FRET Readout (IC50 Calculation) Plate->Read 1 hr Incubation

Figure 1: High-throughput screening workflow for lipophilic pyrazoles. The inclusion of detergent in the buffer is the critical control step.

Part 4: ADME & Metabolic Stability

The octyl chain is a metabolic "soft spot," susceptible to rapid oxidation by Cytochrome P450s (CYP450).

Protocol D: Microsomal Stability Assay

Objective: Determine the intrinsic clearance (


) and identify metabolites (e.g., terminal hydroxylation of the octyl chain).

Procedure:

  • Reaction Mix: 0.5 mg/mL Liver Microsomes (Human/Mouse) + 1 µM MOPA in PBS (pH 7.4).

  • Initiation: Add NADPH regenerating system.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min into ice-cold Acetonitrile (containing Internal Standard).

  • Analysis: LC-MS/MS (ESI+ mode). Monitor parent ion (

    
    ).
    
  • Metabolite ID: Look for

    
     Da peaks (Hydroxylation) or 
    
    
    
    Da peaks (Desaturation) on the octyl chain.

Part 5: Mechanism of Action (Signaling Pathway)

If MOPA functions as a kinase inhibitor (typical for 3-amino-pyrazoles), it likely acts on the MAPK pathway. Below is the standard pathway for investigation.

MAPK_Pathway Stimulus External Stimulus (LPS/Stress) MAP3K MAP3K (TAK1/ASK1) Stimulus->MAP3K MAP2K MAP2K (MKK3/6) MAP3K->MAP2K Phosphorylation p38 p38 MAPK (Target of MOPA?) MAP2K->p38 Phosphorylation MK2 MK2 (Downstream Effector) p38->MK2 Activation Response Inflammatory Cytokines (TNF-alpha, IL-6) MK2->Response mRNA Stabilization MOPA MOPA (Inhibitor) MOPA->p38 ATP Competition

Figure 2: Putative mechanism of action. Aminopyrazoles typically compete with ATP at the p38 MAPK hinge region, blocking downstream inflammatory signaling.

References

  • Fustero, S., et al. (2011).[1] From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles.[1] Chemical Reviews. [Link]

  • Ansari, A., et al. (2017). Biological Activities of Pyrazole Derivatives.[1][2][3] Journal of Advanced Pharmaceutical Technology & Research. [Link]

  • Kumar, V., et al. (2013). Pyrazoles as Promising Scaffold for Antimicrobial Activity: A Review. Mini-Reviews in Medicinal Chemistry. [Link]

  • Shoichet, B. K. (2006). Screening in a Spirit of Haunted House (Aggregation-based False Positives). Drug Discovery Today. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving Yield in 5-Methyl-1-octyl-1H-pyrazol-3-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Methyl-1-octyl-1H-pyrazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis. We will move beyond simple procedural outlines to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction yields. Our focus will be on the two critical stages of the synthesis: the formation of the pyrazole core and its subsequent regioselective N-alkylation.

Section 1: Understanding the Synthetic Pathway

The synthesis of 5-Methyl-1-octyl-1H-pyrazol-3-amine is typically achieved in a two-step process. The first step involves the formation of the 3-amino-5-methylpyrazole nucleus through a classical cyclocondensation reaction. The second, and often more challenging step, is the N-alkylation of this pyrazole core with an octyl group. The primary obstacle to achieving high yield in the second step is controlling the regioselectivity of the alkylation, as the unsymmetrical pyrazole ring presents two different nitrogen atoms for substitution.

G cluster_0 Step 1: Pyrazole Core Synthesis cluster_1 Step 2: N-Alkylation A Acetoacetonitrile C 5-Methyl-1H-pyrazol-3-amine A->C Cyclocondensation B Hydrazine Hydrate B->C Cyclocondensation F 5-Methyl-1-octyl-1H-pyrazol-3-amine (Desired N1 Isomer) C->F SN2 Reaction G 5-Methyl-2-octyl-1H-pyrazol-3-amine (Undesired N2 Isomer) C->G Side Reaction D 1-Bromooctane D->F D->G E Base / Solvent E->F E->G

Caption: Overall synthetic workflow for 5-Methyl-1-octyl-1H-pyrazol-3-amine.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Q1: My overall yield is consistently low. What are the most likely causes?

A1: Low overall yield can stem from issues in either of the two main synthetic steps. It is crucial to diagnose where the loss is occurring.

  • Step 1 (Pyrazole Formation): The cyclocondensation of a β-ketonitrile with hydrazine is typically a high-yielding reaction.[1] If you suspect issues here, consider the following:

    • Purity of Starting Materials: Ensure the acetoacetonitrile (3-oxobutanenitrile) and hydrazine hydrate are of high purity. Contaminants can interfere with the cyclization.

    • Reaction Conditions: The reaction involves the formation of a hydrazone intermediate followed by intramolecular cyclization.[1] Ensure adequate reaction time and temperature to drive the cyclization to completion. The reaction is often performed in an alcohol solvent like ethanol and may require heating.

    • Product Isolation: 5-Methyl-1H-pyrazol-3-amine is a water-soluble solid. During workup, ensure you are not losing the product to the aqueous phase. Extraction with a more polar solvent like ethyl acetate or evaporation of the solvent without an aqueous wash may be necessary.

  • Step 2 (N-Alkylation): This step is the most common source of yield loss due to a lack of regioselectivity.[2]

    • Poor Regioselectivity: The alkylation of 5-methyl-1H-pyrazol-3-amine with an octyl halide can produce both the desired N1-octyl isomer and the undesired N2-octyl isomer.[2][3] If these are not easily separable, the isolated yield of the pure desired product will be low. You can diagnose this by checking the crude reaction mixture with NMR or LC-MS.

    • Incomplete Reaction: The reaction may not have gone to completion. This can be checked with Thin Layer Chromatography (TLC) by comparing the crude reaction spot to a spot of the starting pyrazole.

    • Side Reactions: While less common for simple alkyl halides, side reactions can occur. Over-alkylation, where the exocyclic amine is also alkylated, is a possibility, though it typically requires harsher conditions.[4]

Q2: How can I improve the regioselectivity of the N-octylation step to favor the desired 1-octyl isomer?

A2: Controlling the N1/N2 regioselectivity is the single most important factor for improving yield. Several factors influence which nitrogen atom is more nucleophilic and/or sterically accessible.[2]

  • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom.[2] In 5-methyl-1H-pyrazol-3-amine, the N1 position is flanked by a methyl group, while the N2 position is adjacent to the tautomeric proton. The interplay of sterics is complex, but it is a key lever to manipulate.

  • Solvent Choice: The polarity of the solvent is critical. Polar aprotic solvents like DMF, DMSO, and acetonitrile are often used as they can promote a single regioisomer.[2]

  • Base and Counter-ion: The choice of base is paramount. A strong base like sodium hydride (NaH) deprotonates the pyrazole to form a sodium pyrazolide salt. Weaker bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) set up an equilibrium. The nature of the cation (e.g., Na⁺, K⁺) can influence the site of alkylation. For instance, K₂CO₃ in DMSO has been reported to be effective for regioselective N1-alkylation of some 3-substituted pyrazoles.[2]

Parameter Condition Rationale / Expected Outcome Reference
Base K₂CO₃A common, moderately strong base. Often favors N1 alkylation in polar aprotic solvents.[2]
NaHA strong, non-nucleophilic base. Creates the pyrazolide anion, which can prevent the formation of some regioisomeric byproducts.[2]
Et₃NA weaker organic base. May require higher temperatures and can lead to mixtures.[5]
Solvent DMF, DMSOPolar aprotic solvents. They solvate the cation, leading to a more "naked" and reactive pyrazolide anion, which can improve reaction rates and selectivity.[2]
AcetonitrileA less polar aprotic solvent. Can also be effective and is often easier to remove during workup.[5]
Temperature 0 °C to Room TempLowering the temperature can sometimes increase the kinetic selectivity towards one isomer, though it will slow the reaction rate.[4]
RefluxHigher temperatures can overcome activation energy barriers but may decrease selectivity, leading to a thermodynamic mixture of products.

Q3: I'm seeing multiple spots on my TLC and a complex crude NMR. What are the likely impurities and how can I remove them?

A3: The most likely impurities are the unreacted starting pyrazole and the undesired N2-octyl regioisomer.

  • Identification:

    • Unreacted 5-Methyl-1H-pyrazol-3-amine: This is a relatively polar compound and will likely have a lower Rf value on a normal-phase silica TLC plate.

    • N1-octyl and N2-octyl isomers: These isomers will have similar polarities and may be difficult to separate. Their Rf values will be higher than the starting material due to the nonpolar octyl chain. 1H NMR is invaluable here; the chemical shifts of the pyrazole ring proton and the protons on the CH₂ group attached to the nitrogen will be different for the two isomers.

  • Purification Strategies:

    • Silica Gel Chromatography: This is the most common method.[6] Given that your product is an amine, it may stick to the acidic silica gel. To mitigate this, deactivate the silica by preparing your column slurry with a solvent system containing 1% triethylamine.[7] A gradient elution, starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate), should allow for the separation of the isomers.

    • Acid-Base Extraction: Since your product is basic, you can potentially purify it by forming an acid addition salt.[8] Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The protonated pyrazoles will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH) and re-extract the purified product back into an organic solvent. This may not separate the N1/N2 isomers but can remove other impurities.

    • Recrystallization: If the crude product is a solid and one isomer is significantly more abundant, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be an effective purification method.[7]

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the standard protocol for synthesizing the 5-Methyl-1H-pyrazol-3-amine core?

A1: The most versatile and widely used method is the condensation of a β-ketonitrile with hydrazine.[1] For this specific molecule, you would react acetoacetonitrile (3-oxobutanenitrile) with hydrazine hydrate. The reaction proceeds through a hydrazone intermediate which then undergoes an intramolecular nucleophilic attack on the nitrile carbon to form the 5-aminopyrazole ring.[1]

Q2: What are the key safety precautions for this synthesis?

A2: Standard laboratory safety practices should always be followed. Specific hazards include:

  • Hydrazine Hydrate: This reagent is highly toxic, corrosive, and a suspected carcinogen. Always handle it in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[9]

  • Sodium Hydride (if used): NaH is a flammable solid that reacts violently with water to produce flammable hydrogen gas. It must be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Solvents: Organic solvents like DMF, DMSO, and acetonitrile have their own specific hazards. Always consult the Safety Data Sheet (SDS) for each reagent before use.

  • Amines: The product and starting pyrazole are amines, which can be skin and respiratory irritants.[10]

Q3: Are there alternative methods for the N-alkylation step?

A3: Yes, while base-mediated alkylation with an alkyl halide is the most common, other methods exist. For example, N-alkylation can sometimes be achieved using trichloroacetimidate electrophiles under Brønsted acid catalysis, which avoids the need for a strong base.[11] Another approach involves synthesizing N-substituted pyrazoles directly from primary amines and diketones, though this would represent a completely different synthetic strategy from the starting point of 5-Methyl-1H-pyrazol-3-amine.[6][12]

Section 4: Optimized Experimental Protocol

This protocol provides a reliable starting point for the synthesis, with an emphasis on regioselectivity in the second step.

Step 1: Synthesis of 5-Methyl-1H-pyrazol-3-amine

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add acetoacetonitrile (1.0 eq), hydrazine hydrate (~80%, 1.1 eq), and ethanol (to make a ~1 M solution).

  • Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to encourage crystallization.

  • If a solid precipitates, collect it by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • If no solid forms, concentrate the reaction mixture under reduced pressure to obtain the crude product, which can be used in the next step without further purification or purified by recrystallization.

Step 2: N-Alkylation to 5-Methyl-1-octyl-1H-pyrazol-3-amine

G cluster_troubleshoot Troubleshooting Loop start Crude Reaction Mixture is_clean Is the desired N1 product the major spot on TLC with minimal starting material? start->is_clean workup Proceed to Aqueous Workup & Extraction is_clean->workup  Yes change_base Alter Base: Try NaH instead of K2CO3 for stronger activation. is_clean->change_base  No purify Purify via Column Chromatography (consider 1% Et3N in eluent) workup->purify change_solvent Change Solvent: Switch between DMF and DMSO. change_base->change_solvent adjust_temp Adjust Temperature: Try running at 0°C or RT to improve selectivity. change_solvent->adjust_temp

Caption: Troubleshooting decision tree for optimizing the N-alkylation reaction.

  • To a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous DMF.

  • Add 5-Methyl-1H-pyrazol-3-amine (1.0 eq) and potassium carbonate (K₂CO₃, 1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Slowly add 1-bromooctane (1.1 eq) dropwise via syringe.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting pyrazole is consumed.

  • Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (eluting with a gradient of hexane/ethyl acetate, potentially with 1% triethylamine) to separate the N1 and N2 isomers and afford the pure 5-Methyl-1-octyl-1H-pyrazol-3-amine.

References

  • Matsuzaki, H., Takeda, N., Yasui, M., Ito, Y., Konishi, K., & Ueda, M. (2020). Synthesis of Pyrazoles Utilizing the Ambiphilic Reactivity of Hydrazones. Organic Letters, 22, 9249-9252. [Link]

  • Li, Y., et al. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules.
  • Xu, D., & Frank, L. (Year not specified). Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. Synlett.
  • Various Authors. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. [Link]

  • Galyametdinova, I. V., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
  • Al-Adiwish, W. M., et al. (Year not specified). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules.
  • Semantic Scholar. (2017). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. [Link]

  • Pievo, R., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]

  • Al-wskafi, M. H., et al. (2023).
  • Pievo, R., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry.
  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
  • ResearchGate. (2025). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]

  • BenchChem. (2025).
  • Afonso, C. A. M., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules.
  • ResearchGate. (2015).
  • Khan, I., et al. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Journal of the Serbian Chemical Society.
  • ResearchGate. (Date not specified).
  • Journal of Genetic Engineering and Biotechnology. (Date not specified).
  • Dar, A. M., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles.
  • Taylor & Francis Online. (2017). Green synthesis of pyrazole systems under solvent-free conditions.
  • ResearchGate. (2025).
  • ResearchGate. (Date not specified). SYNTHESIS AND CRYSTAL STUDY OF 2-((3-METHYL-1H-PYRAZOL-5- YL)-1-OCTYL-1H-BENZIMIDAZOLE.
  • Chemistry. (2022). Recent Advances in Synthesis and Properties of Pyrazoles.
  • Google Patents. (Date not specified). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • MDPI. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.
  • PubChem. (Date not specified). 1H-Pyrazol-3-amine, 5-methyl-.
  • MDPI. (Date not specified). Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles.
  • Beilstein Journals. (2011). Approaches towards the synthesis of 5-aminopyrazoles.
  • Journal of Synthetic Chemistry. (2024). Synthesis of Pyranopyrazoles with the Help of Ionic Liquid [bmim][NO3].

Sources

Technical Support Center: Purification of 5-Methyl-1-octyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-Methyl-1-octyl-1H-pyrazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this and structurally similar aminopyrazole derivatives. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific experimental issues with a focus on the underlying scientific principles.

I. Frequently Asked Questions (FAQs) on Purification Strategy

This section addresses common initial questions regarding the selection and application of purification techniques for 5-Methyl-1-octyl-1H-pyrazol-3-amine.

Question 1: What are the primary recommended purification techniques for 5-Methyl-1-octyl-1H-pyrazol-3-amine?

The choice of purification technique for 5-Methyl-1-octyl-1H-pyrazol-3-amine is dictated by the impurity profile and the desired final purity. The primary methods to consider are:

  • Acid-Base Extraction: This is often the first and most effective step to separate the basic aminopyrazole from neutral or acidic impurities.[1][2] The amine group on the pyrazole ring allows for the formation of a water-soluble salt in an acidic aqueous solution, which can then be separated from non-basic impurities dissolved in an organic solvent.[2]

  • Column Chromatography: This technique is invaluable for separating the target compound from impurities with similar polarities.[3][4][5] However, the basic nature of the amino group can lead to issues with standard silica gel.

  • Recrystallization: If the crude product is of sufficient purity (typically >90%), recrystallization is an excellent final step to obtain a highly pure, crystalline solid.[1][6][7]

Question 2: My crude 5-Methyl-1-octyl-1H-pyrazol-3-amine has poor solubility in common organic solvents. How does this impact my purification strategy?

Poor solubility can be a significant hurdle. Here's how to approach this issue:

  • Solvent Screening: A systematic solvent screening is crucial.[6] Test the solubility in a range of solvents from non-polar (e.g., hexanes, toluene) to polar (e.g., ethyl acetate, acetonitrile, alcohols). The long octyl chain will increase solubility in less polar solvents compared to smaller aminopyrazoles.

  • Use of Co-solvents: Employing a co-solvent system can enhance solubility.[6] For instance, a small amount of a "good" solvent like methanol or ethanol can be added to a "poor" solvent to increase the solvating power of the medium.

  • Temperature Adjustment: Increasing the temperature can significantly improve solubility, which is the fundamental principle of recrystallization.[6] However, be cautious of potential degradation at elevated temperatures.

Question 3: Should I be concerned about the stability of 5-Methyl-1-octyl-1H-pyrazol-3-amine during purification?

Yes, aminopyrazoles can be susceptible to degradation under certain conditions:

  • Acid Sensitivity: While acid is used for extraction, prolonged exposure to strong acids or high temperatures in an acidic environment can lead to degradation. It is advisable to perform acid-base extractions at room temperature or below and to neutralize the acidic solution promptly after separation.

  • Oxidative Degradation: The amino group can be prone to oxidation, which may result in the formation of colored byproducts.[8] To mitigate this, consider working under an inert atmosphere (e.g., nitrogen or argon) if you observe discoloration.

  • Interaction with Silica Gel: The basic amino group can interact strongly with the acidic silanol groups on the surface of silica gel, leading to streaking, poor separation, and even irreversible adsorption or degradation of the compound.[1][9]

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific issues that may arise during the purification of 5-Methyl-1-octyl-1H-pyrazol-3-amine.

A. Troubleshooting Column Chromatography

Issue 1: My compound is streaking on the TLC plate and giving poor separation during column chromatography on silica gel.

This is a classic problem when purifying basic compounds like aminopyrazoles on silica gel.[1][9]

  • Causality: The acidic nature of silica gel interacts strongly with the basic amine, leading to tailing and poor chromatographic performance.

  • Solution 1: Deactivation of Silica Gel: Neutralize the acidic sites on the silica gel by adding a small amount of a base to your eluent system. A common practice is to add 0.5-2% triethylamine (Et3N) or ammonia in methanol to the mobile phase.[1]

  • Solution 2: Use of an Alternative Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase like neutral alumina.[1]

Experimental Protocol: Column Chromatography with Deactivated Silica Gel

  • Slurry Preparation: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).

  • Deactivation: Add 1-2% triethylamine (by volume) to the slurry and mix thoroughly.

  • Column Packing: Pack the column with the deactivated silica slurry.

  • Eluent Preparation: Prepare your mobile phase (e.g., a gradient of ethyl acetate in hexanes) and add the same percentage of triethylamine to it.

  • Loading and Elution: Load your sample and elute with the base-modified eluent, collecting fractions and monitoring by TLC.

B. Troubleshooting Recrystallization

Issue 2: I am struggling to find a suitable single solvent for recrystallization.

It is common for a compound to be either too soluble or not soluble enough in a range of single solvents.

  • Causality: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[7] Finding a single solvent with these precise properties can be challenging.

  • Solution: Binary Solvent System: A binary solvent system, also known as anti-solvent crystallization, is a powerful alternative.[1][6] This involves dissolving the compound in a "good" solvent at an elevated temperature and then slowly adding a "poor" solvent (in which the compound is insoluble but is miscible with the "good" solvent) until the solution becomes turbid. Slow cooling will then promote the formation of pure crystals.

Data Presentation: Common Binary Solvent Systems for Aminopyrazoles

"Good" Solvent (High Solubility)"Poor" Solvent (Low Solubility)
Ethanol or MethanolWater[1]
Dichloromethane or ChloroformHexanes or Pentane
Ethyl AcetateHexanes[1]
AcetoneWater or Hexanes

Experimental Protocol: Recrystallization using a Binary Solvent System

  • Dissolution: Dissolve the crude 5-Methyl-1-octyl-1H-pyrazol-3-amine in a minimal amount of a hot "good" solvent (e.g., ethanol).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Addition of "Poor" Solvent: While the solution is still hot, add a "poor" solvent (e.g., water) dropwise until you observe persistent cloudiness (turbidity).[1][6]

  • Re-dissolution: If too much "poor" solvent is added, add a small amount of the hot "good" solvent to redissolve the precipitate.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

C. Troubleshooting Acid-Base Extraction

Issue 3: I am getting a low recovery of my compound after acid-base extraction and neutralization.

Low recovery can be due to several factors.

  • Causality 1: Incomplete Protonation or Deprotonation. The pH of the aqueous layer may not be sufficiently acidic to fully protonate the aminopyrazole, or not sufficiently basic to deprotonate the ammonium salt during the recovery step.

  • Solution 1: pH Monitoring. Use pH paper or a pH meter to ensure the aqueous layer is acidic (pH 1-2) during the extraction of the amine into the aqueous phase and basic (pH 9-10) when regenerating the free amine.

  • Causality 2: Emulsion Formation. The presence of surfactants or fine particulate matter can lead to the formation of a stable emulsion at the interface of the organic and aqueous layers, trapping your compound.

  • Solution 2: Breaking Emulsions. Add a small amount of brine (saturated NaCl solution) to the separatory funnel and swirl gently. This increases the ionic strength of the aqueous layer and can help break the emulsion.

  • Causality 3: Solubility of the Free Base in the Aqueous Layer. The free amine may have some solubility in the basic aqueous solution, leading to loss.

  • Solution 3: Multiple Extractions. After neutralization, extract the product from the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times (e.g., 3 x 50 mL).[2] Combining these organic extracts will maximize recovery.

Mandatory Visualization: Workflow for Acid-Base Extraction

G start Crude Product in Organic Solvent (e.g., Ether) add_acid Add 1M HCl (aq) and Shake start->add_acid separate_layers Separate Layers add_acid->separate_layers organic_layer Organic Layer (Neutral/Acidic Impurities) separate_layers->organic_layer Top Layer aqueous_layer Aqueous Layer (Protonated Amine Salt) separate_layers->aqueous_layer Bottom Layer add_base Add 1M NaOH (aq) until pH 9-10 aqueous_layer->add_base extract Extract with Organic Solvent (x3) add_base->extract combined_organic Combined Organic Extracts extract->combined_organic dry Dry (e.g., Na2SO4), Filter, and Evaporate combined_organic->dry product Purified 5-Methyl-1-octyl-1H-pyrazol-3-amine dry->product

Caption: A standard workflow for the purification of 5-Methyl-1-octyl-1H-pyrazol-3-amine using acid-base extraction.

III. Concluding Remarks

The purification of 5-Methyl-1-octyl-1H-pyrazol-3-amine is a multi-step process that often requires a combination of the techniques discussed. A logical approach, as illustrated in the decision-making diagram below, begins with a bulk purification step like acid-base extraction, followed by a higher resolution technique such as column chromatography, and concludes with recrystallization to achieve high purity. Careful consideration of the compound's basicity and solubility is paramount to developing a successful purification strategy.

G start Crude 5-Methyl-1-octyl- 1H-pyrazol-3-amine q1 Are neutral or acidic impurities present? start->q1 acid_base Perform Acid-Base Extraction q1->acid_base Yes q2 Are impurities of similar polarity present? q1->q2 No acid_base->q2 chromatography Perform Column Chromatography (Deactivated Silica or Alumina) q2->chromatography Yes q3 Is the product a solid and >90% pure? q2->q3 No chromatography->q3 recrystallize Perform Recrystallization q3->recrystallize Yes final_product Pure Product q3->final_product No (Re-evaluate) recrystallize->final_product

Sources

Technical Support Center: Characterization of 5-Methyl-1-octyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the characterization of 5-Methyl-1-octyl-1H-pyrazol-3-amine. This document provides in-depth troubleshooting advice and detailed protocols for researchers, chemists, and quality control specialists. Our goal is to equip you with the necessary information to overcome common analytical challenges, ensuring the accuracy and reliability of your results.

Compound Overview and Key Properties

5-Methyl-1-octyl-1H-pyrazol-3-amine is a substituted pyrazole derivative. The structure combines a heterocyclic pyrazole core, known for a wide range of biological activities, with an N-octyl chain that imparts significant lipophilicity.[1][2][3] The primary amine group at the 3-position is a key functional handle for further synthetic modifications and is a primary determinant of the compound's basicity and chromatographic behavior.

Proper characterization is crucial for confirming structural integrity, assessing purity, and ensuring reproducibility in downstream applications.

PropertyPredicted Value / InformationSource
Molecular Formula C₁₂H₂₃N₃-
Molecular Weight 209.34 g/mol -
Predicted XLogP3 3.5 - 4.5PubChem Analog Est.
Appearance Likely an oil or low-melting solidGeneral Alkyl-Pyrazoles
Key Functional Groups Pyrazole Ring, Primary Amine (-NH₂), N-octyl Chain-

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for dissolving this compound for NMR analysis?

A1: Due to the long octyl chain, the compound should be readily soluble in standard deuterated solvents like Chloroform-d (CDCl₃) and Methanol-d₄ (CD₃OD). CDCl₃ is often the first choice for general structure elucidation. However, if you have trouble observing the amine (-NH₂) protons due to exchange or broadening, switching to DMSO-d₆ can be beneficial as it slows down the proton exchange rate.[4]

Q2: My mass spectrometry results show a weak or non-existent molecular ion peak. Why?

A2: This is a common issue with basic compounds like amines when using Electrospray Ionization (ESI). The primary amine is easily protonated, so you should primarily look for the [M+H]⁺ ion in positive ion mode. If the signal is still weak, it could be due to ion suppression from additives in your mobile phase (like TFA) or poor desolvation.[5][6] Optimizing the sprayer voltage and using a mobile phase with a volatile acid like formic acid can significantly improve signal intensity.[6][7]

Q3: Is this compound stable under typical laboratory conditions?

A3: While the pyrazole ring itself is robust, primary amines can be susceptible to oxidation over time, potentially leading to discoloration (e.g., turning yellow or brown). It is recommended to store the compound under an inert atmosphere (Nitrogen or Argon) and at reduced temperatures (e.g., 4 °C) for long-term storage to minimize degradation.

Troubleshooting Guide: Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Problem: Peaks in my ¹H NMR spectrum are broad, especially the amine protons.

  • Causality: Peak broadening for amine (N-H) protons is very common and stems from two main factors: (1) rapid chemical exchange with trace amounts of water or other labile protons in the solvent, and (2) quadrupolar broadening caused by the adjacent ¹⁴N nucleus.[8][9] Broadening of other peaks can indicate poor sample solubility, high concentration, or the need for better instrument shimming.[4]

  • Troubleshooting Steps:

    • Confirm the Amine Signal: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The broad N-H signal should diminish or disappear completely as the protons are exchanged for deuterium.[4][9] This is a definitive test for exchangeable protons.

    • Improve Shimming: Ensure the instrument's magnetic field homogeneity is optimized by careful shimming before acquisition.

    • Check Concentration: If all peaks are broad, your sample may be too concentrated, leading to aggregation or viscosity issues. Dilute the sample and re-acquire.[4]

    • Change Solvent: As mentioned in the FAQ, switching to DMSO-d₆ can slow proton exchange and result in sharper N-H signals.

Problem: The integration of the amine (-NH₂) peak is incorrect (e.g., integrates to less than 2 protons).

  • Causality: This is almost always a consequence of peak broadening. A very broad, low-intensity signal can be difficult for the software to integrate accurately against the baseline.

  • Troubleshooting Steps:

    • Manual Integration: Carefully adjust the integration region manually to encompass the entire broad signal, from the start to the end of the peak where it returns to the baseline.

    • Use an Internal Standard: For quantitative purposes (qNMR), where accurate integration is paramount, use a certified internal standard with sharp, well-resolved peaks in a clean region of the spectrum. The amine signal itself is a poor choice for quantification.

    • Reference Other Protons: Rely on the integration of other, sharper peaks for relative quantification. For instance, the methyl group on the pyrazole ring should reliably integrate to 3 protons, and the α-CH₂ of the octyl chain should integrate to 2 protons. Use these as your internal reference.

Mass Spectrometry (MS)

Problem: I don't see the expected [M+H]⁺ ion at m/z 210.3 in ESI-MS.

  • Causality: Electrospray ionization is a competitive process.[5] The absence of your target ion could be due to poor ionization efficiency under the current conditions or suppression by other components. The basic amine group requires a proton source to be seen in positive ESI mode.

  • Troubleshooting Steps:

    • Optimize Mobile Phase: Ensure your mobile phase contains a proton source. A concentration of 0.1% formic acid is standard and highly effective for protonating basic analytes like amines.[7] Avoid non-volatile buffers.

    • Check Ionization Mode: Confirm you are operating in positive ion mode. This compound is highly unlikely to ionize in negative mode.

    • Adjust Source Parameters: Systematically tune the ESI source parameters. Start by reducing the sprayer voltage, as excessively high voltages can sometimes cause instability or corona discharge, especially in negative mode but can also affect signal quality in positive mode.[6] Optimize the capillary temperature and gas flows to ensure efficient desolvation of the droplets.

    • Look for Adducts: If your mobile phase contains salts (e.g., sodium), you may be forming adducts instead of the protonated molecule. Look for an [M+Na]⁺ ion at m/z 232.3.

Problem: The mass spectrum shows significant fragmentation even with a "soft" ionization technique like ESI.

  • Causality: While ESI is a soft ionization technique, fragmentation can still occur if the source conditions are too harsh ("in-source collision-induced dissociation").[10] For this molecule, the most likely fragmentation pathway would involve the loss of the octyl chain.

  • Troubleshooting Steps:

    • Reduce Fragmentor/Cone Voltage: This is the primary parameter that controls in-source fragmentation. Lower this voltage to decrease the energy imparted to the ions as they enter the mass analyzer.

    • Verify Structure: Unexpected fragmentation could indicate an impurity or that the compound is not the expected structure. The primary amine and the N-N bond of the pyrazole are potential sites of fragmentation.[11] Compare the observed fragments to theoretical fragmentation patterns for the target molecule and potential isomers or byproducts.

Troubleshooting Guide: Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC)

Problem: My HPLC peak for the compound shows significant tailing.

  • Causality: Peak tailing for basic compounds like 5-Methyl-1-octyl-1H-pyrazol-3-amine is a classic problem in reversed-phase HPLC. It is most often caused by secondary interactions between the protonated amine group and acidic, deprotonated silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[12][13][14] This creates a secondary, stronger retention mechanism that slows the elution of a portion of the analyte molecules, resulting in a tailed peak.[13][15]

  • Troubleshooting Steps:

    • Lower Mobile Phase pH: Add an acidic modifier to the mobile phase, such as 0.1% formic acid or 0.1% trifluoroacetic acid (TFA). This will lower the pH and protonate the residual silanol groups (Si-OH), minimizing the strong ionic interactions with your protonated amine analyte.[16]

    • Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or use hybrid silica technology to shield the residual silanol groups. Using a column specifically designed for the analysis of basic compounds (often labeled "base-deactivated") can dramatically improve peak shape.[14]

    • Add a Competing Base: In some cases, adding a low concentration of a competing base (e.g., 10-20 mM of triethylamine, TEA) to the mobile phase can help saturate the active silanol sites, preventing them from interacting with your analyte. Caution: TEA can cause ion suppression in LC-MS.

    • Check for Column Overload: Injecting too much sample can saturate the stationary phase and lead to peak distortion.[15] Reduce the injection volume or sample concentration to see if the peak shape improves.

Problem: The retention time is not reproducible between runs.

  • Causality: Shifting retention times are typically caused by a lack of equilibration in the HPLC system, changes in mobile phase composition, or column degradation. The retention of this compound will be sensitive to both the organic content and the pH of the mobile phase.

  • Troubleshooting Steps:

    • Ensure Column Equilibration: Before starting a sequence of injections, ensure the column is fully equilibrated with the initial mobile phase conditions. For gradient methods, this means running the initial conditions for at least 10-15 column volumes.

    • Pre-mix Mobile Phase: Avoid using an online mixer for isocratic runs if possible. Manually pre-mixing the mobile phase ensures its composition is perfectly consistent. For gradients, ensure the pump's proportioning valves are functioning correctly.

    • Control Column Temperature: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times.

    • Monitor Backpressure: A sudden change or steady increase in backpressure can indicate a column blockage or frit contamination, which can affect flow rate and retention.

Standard Operating Protocols

Protocol: ¹H NMR for Structural Confirmation
  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry vial. Dissolve the sample in ~0.7 mL of CDCl₃.

  • Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

  • Acquisition:

    • Lock the spectrometer on the deuterium signal of CDCl₃.

    • Shim the magnetic field to optimize homogeneity.

    • Acquire a standard ¹H spectrum with 8 to 16 scans.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum by setting the residual CHCl₃ peak to 7.26 ppm.

  • D₂O Exchange (Optional): If the -NH₂ peak is broad or difficult to identify, add one drop of D₂O to the NMR tube, shake vigorously for 30 seconds, and re-acquire the spectrum. The -NH₂ signal should disappear.[4]

Protocol: HPLC-UV Method for Purity Assessment
  • System Setup:

    • Column: C18, 2.1 x 100 mm, 1.8 µm particle size (or similar high-efficiency column).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 35 °C.

    • UV Detection: 220 nm.

  • Sample Preparation: Prepare a stock solution of the compound in Acetonitrile at 1 mg/mL. Dilute this stock to ~20 µg/mL using a 50:50 mixture of Mobile Phase A and B.

  • Gradient Program:

    Time (min) %B
    0.0 40
    10.0 95
    12.0 95
    12.1 40

    | 15.0 | 40 |

  • Analysis: Inject 2-5 µL of the prepared sample. Integrate the peaks and calculate the area percent purity.

Visual Workflow for Characterization

The following diagram outlines a logical workflow for the complete characterization and troubleshooting of 5-Methyl-1-octyl-1H-pyrazol-3-amine.

CharacterizationWorkflow cluster_Initial Initial Analysis cluster_Purity Purity & Identity Check cluster_Troubleshooting Troubleshooting Path cluster_Advanced Advanced Characterization Start Synthesized Compound NMR ¹H & ¹³C NMR in CDCl₃ Start->NMR MS LC-MS (ESI+) Analysis Start->MS NMR_Check NMR Spectrum Correct? NMR->NMR_Check MS_Check Correct [M+H]⁺ Ion? MS->MS_Check HPLC HPLC-UV Purity Check HPLC_Check Good Peak Shape? HPLC->HPLC_Check HRMS High-Res MS (Exact Mass) HRMS->HPLC Confirm Mass NMR_Check->HPLC Yes D2O_Ex D₂O Exchange NMR NMR_Check->D2O_Ex No (Broad/Missing NH₂) MS_Check->HPLC Yes MS_Check->HRMS HPLC_Check->HPLC No (Change Method/Column) qNMR Quantitative NMR (qNMR) HPLC_Check->qNMR Yes (Final Assay) TwoD_NMR 2D NMR (COSY, HSQC, HMBC) D2O_Ex->TwoD_NMR Confirm Structure

Caption: Logical workflow for characterization and troubleshooting.

References

  • Phenomenex Inc. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from Phenomenex.[12]

  • ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography. Retrieved from alwsci.com.[15]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from Element Lab Solutions.[13]

  • McCalley, D. V., & Stoll, D. R. (2021). But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. LCGC North America.[16]

  • Tundis, R., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI.[17]

  • BenchChem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives. Retrieved from BenchChem.[8]

  • Axion Labs. (2022). HPLC Peak Tailing. Retrieved from Axion Labs.[14]

  • Al-Azawi, K. F. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate.[18]

  • Begtrup, M. (1973). 13C-NMR spectra of phenyl-substituted azoles, a conformational study. Acta Chemica Scandinavica.[19]

  • American Chemical Society. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry.[20]

  • Schug, K. A. (2026). The Secrets of Electrospray Ionization: Why Less is More. LCGC International.[5]

  • University of Rochester. (n.d.). Troubleshooting: ¹H NMR Spectroscopy. Retrieved from University of Rochester Chemistry Department.[4]

  • National Institute of Standards and Technology. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST WebBook.[21]

  • National Institute of Standards and Technology. (n.d.). IR Spectrum of 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST WebBook.[22]

  • Saad, E. F. (1998). Mass spectrometric study of some pyrazoline derivatives. ResearchGate.[11]

  • Li, Y. J., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines. PMC.[23]

  • Al-Hourani, B. J., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI.[24]

  • Zanca, N., et al. (2023). Optimized procedure for the determination of alkylamines in airborne particulate matter. Aerosol Research.[25]

  • Desai, N. C., et al. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals.[26]

  • Chemistry Steps. (2020). NMR Spectroscopy Practice Problems. Retrieved from Chemistry Steps.[27]

  • JoVE. (2025). Video: NMR Spectroscopy Of Amines. Retrieved from JoVE.[9]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from Element Lab Solutions.[6]

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from Wikipedia.[10]

  • Vera, P., et al. (2023). Migration of Dihydroxy Alkylamines and Their Possible Impurities from Packaging into Foods and Food Simulants. MDPI.[7]

  • Talaviya, R. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences.[3]

Sources

Technical Support Center: Assay Optimization for 5-Methyl-1-octyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: PYR-C8-OPT-001 Subject: Troubleshooting solubility, aggregation, and bioavailability in biological screens.[1]

Executive Summary: The Amphiphilic Challenge

You are likely encountering variability in your data because 5-Methyl-1-octyl-1H-pyrazol-3-amine is not a standard "drug-like" small molecule; it is an amphiphile .[1]

Structurally, it possesses a polar "head" (the pyrazole-amine) and a lipophilic "tail" (the C8 octyl chain). This structure mimics a surfactant.[1] In aqueous buffers, this molecule is prone to forming colloidal aggregates rather than existing as a monomeric solution.[1] These aggregates sequester proteins, leading to false-positive inhibition in biochemical assays and poor permeability in cellular assays due to membrane entrapment.[1]

This guide refines your protocols to distinguish true pharmacological activity from physicochemical artifacts.

Module 1: Solubility & Compound Handling

Q: Why does the compound precipitate upon dilution into the assay buffer, even though the DMSO stock is clear?

A: You are hitting the "Water Crash" point due to the octyl chain. While the pyrazole ring is polar, the 8-carbon alkyl chain drives the LogP up (predicted ~2.8 - 3.5), making the molecule hydrophobic. When you spike a high-concentration DMSO stock (e.g., 10 mM) directly into an aqueous buffer, the local DMSO concentration drops too rapidly, causing the hydrophobic tails to snap together and precipitate before they can disperse.

Refined Protocol: The "Intermediate Step" Dilution Do not dilute directly from 100% DMSO to 0.1% DMSO in one step. Use an intermediate solvent concentration to "chaperone" the molecule into the aqueous phase.[1]

StepSource Conc.SolventTarget Conc.[1][2][3][4][5]Dilution FactorNotes
1 10 mM100% DMSO1 mM 1:10Dilute into 100% DMSO first (Master Plate).
2 1 mM100% DMSO100 µM 1:10Dilute into Assay Buffer + 5% DMSO .
3 100 µMBuffer (5% DMSO)Final Assay VariableFinal dispense into assay plate.

Critical Check:

  • Visual: Inspect the intermediate plate (Step 2) for turbidity.[1]

  • DLS: If available, use Dynamic Light Scattering to check for particles >100nm in the buffer solution.

Module 2: Biochemical Assays (Enzymatic/Binding)

Q: I am seeing steep dose-response curves (Hill slope > 2.0) and variable IC50s. Is this a potent inhibitor?

A: Likely not.[1] You are observing "Promiscuous Inhibition" via Colloidal Aggregation. The octyl chain allows this molecule to form micelles at micromolar concentrations (Critical Micelle Concentration or CMC).[1] These colloids adsorb enzymes non-specifically, inhibiting them by denaturation or sequestration, not by binding to the active site. This is the most common artifact for alkyl-substituted pyrazoles.[1]

The Diagnostic Workflow (Graphviz)

The following flowchart outlines the logic to validate if your inhibition is real or an artifact.

AggregationCheck Start Observation: Inhibition observed in Biochemical Assay CheckSlope Check Hill Slope (Steepness of Curve) Start->CheckSlope SlopeHigh Slope > 1.5 (Suspicious) CheckSlope->SlopeHigh SlopeNormal Slope ~ 1.0 (Standard) CheckSlope->SlopeNormal DetergentTest Detergent Sensitivity Test: Add 0.01% Triton X-100 SlopeHigh->DetergentTest High Risk SlopeNormal->DetergentTest Validation Required Result1 IC50 Shifts significantly (> 3-fold loss of potency) DetergentTest->Result1 Result2 IC50 Remains Stable DetergentTest->Result2 ConclusionFake FALSE POSITIVE Mechanism: Colloidal Aggregation Result1->ConclusionFake ConclusionReal TRUE INHIBITOR Mechanism: Specific Binding Result2->ConclusionReal

Caption: Logic flow for distinguishing specific inhibition from colloidal aggregation artifacts common in long-chain alkyl compounds.

Refined Protocol: The Detergent Challenge

  • Control: Run your standard dose-response curve.

  • Test: Repeat the curve in buffer supplemented with 0.01% to 0.1% Triton X-100 (or Tween-80).

    • Mechanism:[1][5][6][7] The detergent disrupts the colloidal aggregates of the pyrazole compound, forcing it back into a monomeric state.

    • Outcome: If the compound loses activity in the presence of detergent, it was an aggregator (False Positive). If activity remains, it is a specific binder.[1]

Module 3: Cellular Assay Optimization

Q: The compound works in buffer but shows zero potency in cells.[1] Is it impermeable?

A: It is likely getting trapped in the membrane or bound to serum proteins. The "1-octyl" tail makes the molecule highly lipophilic.[1]

  • Serum Binding: In media containing 10% FBS, the albumin acts as a "sponge," binding the lipophilic tail of your pyrazole. The free fraction of the drug available to enter the cell drops to near zero.

  • Membrane Entrapment: The molecule may insert into the lipid bilayer (like a lipid anchor) rather than crossing into the cytosol.[1]

Refined Protocol: The Serum-Shift Assay To determine the true cellular potency, you must quantify the impact of protein binding.

ConditionMedia CompositionPurposeExpected Outcome (If High Binding)
Standard RPMI + 10% FBSMimic standard cultureHigh IC50 (Low Potency)
Low Serum RPMI + 1% FBSReduce protein sinkLower IC50 (Higher Potency)
Serum-Free Opti-MEMZero protein sinkLowest IC50 (True Intrinsic Potency)

Guidance: If the IC50 shifts by >10-fold between 10% FBS and Serum-Free conditions, your compound is heavily protein-bound.[1] You may need to synthesize a less lipophilic analog (e.g., shorten the octyl chain to a butyl or ethyl group) to improve bioavailability.

Module 4: Chemical Stability & Storage

Q: My stock solution turned yellow over time. Is it still good?

A: Discard it. The amine is likely oxidizing. Primary amines on pyrazole rings (position 3/5) are susceptible to oxidation, especially in solution. The octyl chain also introduces the risk of micelle-catalyzed degradation if water is present in the DMSO.

Storage Protocol:

  • Solvent: Use anhydrous DMSO (stored over molecular sieves).[1]

  • Atmosphere: Flush vials with Argon or Nitrogen gas before sealing.[1]

  • Temperature: Store at -20°C or -80°C.

  • Freeze-Thaw: Aliquot into single-use vials. Do not freeze-thaw the master stock more than 3 times.[1]

References

  • Shoichet, B. K. (2006).[1] Screening in a spirit of false discovery. Drug Discovery Today, 11(23-24), 1074-1081.[1]

  • Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors.[1] Nature Protocols, 1(2), 550-553.[1]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 93146, 5-Methyl-1H-pyrazol-3-amine (Analogous Scaffold Data).

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Chapter on Solubility and Protein Binding).

  • Owen, S. C., et al. (2012).[1] Colloidal Aggregation Affects the Efficacy of Anticancer Drugs in Cell Culture.[1] ACS Chemical Biology, 7(8), 1429–1435.

Sources

Technical Support Center: Method Refinement for Large-Scale Synthesis of 5-Methyl-1-octyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support guide for the large-scale synthesis of 5-Methyl-1-octyl-1H-pyrazol-3-amine. This document is designed for researchers, process chemists, and drug development professionals to provide in-depth, field-proven insights into refining this synthesis for manufacturing scales. We will move beyond theoretical steps to address the practical challenges of yield optimization, impurity control, and operational safety.

Frequently Asked Questions (FAQs)

Q1: What is the most viable synthetic strategy for the large-scale production of 5-Methyl-1-octyl-1H-pyrazol-3-amine?

A1: The most robust and industrially scalable method is the cyclocondensation reaction between a β-ketonitrile and a monosubstituted hydrazine. For the target molecule, this involves reacting octylhydrazine with a suitable four-carbon β-ketonitrile synthon, typically acetoacetonitrile (3-oxobutanenitrile) or a derivative thereof. This approach utilizes readily available starting materials and is generally high-yielding.[1]

Q2: How can we ensure the correct regioselectivity to obtain the desired 3-amino-1-octyl isomer instead of the 5-amino-1-octyl isomer?

A2: Regiocontrol is the most critical aspect of this synthesis. The reaction of a monosubstituted hydrazine with an unsymmetrical ketone can lead to two different regioisomers. To selectively synthesize the 1,3-substituted pyrazole (the desired product), the reaction should be run under kinetic control . This is achieved by using a strong base (e.g., sodium ethoxide) at low temperatures (e.g., 0 °C). Under these conditions, the initial Michael addition of the substituted nitrogen of the hydrazine is followed by a rapid cyclization, "trapping" the kinetic product before it can equilibrate to the more thermodynamically stable 5-amino isomer.[2] Conversely, neutral conditions and elevated temperatures favor the formation of the undesired 5-amino regioisomer.[2]

Q3: What are the primary safety concerns when scaling up this synthesis?

A3: There are two main areas of concern for large-scale production:

  • Handling of Hydrazines: Octylhydrazine, like many hydrazine derivatives, is a hazardous substance. It is crucial to consult the Safety Data Sheet (SDS) and handle it with appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area.

  • Exothermic Reaction Control: The cyclocondensation reaction can be exothermic. On a large scale, this heat generation must be managed to prevent thermal runaway.[3] The use of a jacketed reactor with an efficient cooling system is mandatory. A slow, controlled addition of one reagent to the other is critical for maintaining the target temperature.[3]

Q4: What are the recommended analytical techniques for monitoring reaction progress and final product purity?

A4: A combination of techniques is recommended for robust process control:

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to monitor the disappearance of starting materials.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) is ideal for determining the purity of the final product and quantifying any impurities, including the undesired regioisomer. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential to confirm the structure and isomeric purity of the final product.[3]

Troubleshooting Guide for Large-Scale Synthesis

This section addresses specific issues that may arise during the synthesis and purification of 5-Methyl-1-octyl-1H-pyrazol-3-amine.

Problem Potential Cause(s) Recommended Solution(s)
Low Overall Yield 1. Incomplete Reaction: Insufficient reaction time or non-optimal temperature. 2. Product Degradation: Reaction temperature too high or prolonged exposure to harsh conditions. 3. Loss during Workup: Emulsion formation during extraction or product precipitating out of the desired phase.1. Monitor the reaction using TLC or GC to ensure the consumption of starting materials before quenching. Consider extending the reaction time. 2. Maintain strict temperature control. Ensure the exotherm is managed effectively, especially during reagent addition.[3] 3. If emulsions form, consider adding brine to the aqueous layer. Optimize solvent choice for extraction based on solubility tests.
Poor Regioselectivity (High levels of 5-amino isomer) 1. Thermodynamic Control Favored: Reaction temperature is too high (above 0-5 °C), or the reaction is run under neutral/acidic conditions. 2. Incorrect Order of Addition: The order of reagent addition can influence the outcome.1. Strictly maintain the reaction temperature at or below 0 °C during the base-mediated cyclization.[2] 2. Ensure that the octylhydrazine is added to the deprotonated β-ketonitrile solution (formed by adding the ketonitrile to the base). This can favor the desired kinetic pathway.
Difficult Purification 1. Product is an Oil: The final product may be a low-melting solid or an oil, making crystallization difficult. 2. Co-elution with Impurities: The product and key impurities (like the regioisomer) may have similar polarities, complicating column chromatography. 3. Product Degradation on Silica: Amines can streak or irreversibly bind to acidic silica gel.[4]1. Attempt vacuum distillation for purification.[1] Alternatively, consider converting the amine to a hydrochloride salt, which is often a crystalline solid and can be purified by recrystallization.[5] 2. If chromatography is unavoidable, use a deactivated stationary phase. This can be achieved by pre-treating silica gel with a triethylamine solution or by using commercially available amine-functionalized silica.[4][6] 3. Use an alternative to standard silica gel, such as neutral alumina or amine-functionalized silica, for chromatography.[6]
Reaction Mixture Becomes a Thick Slurry/Solid 1. Precipitation of Intermediates or Product: The salt of the product or an intermediate may be insoluble in the reaction solvent. 2. Insufficient Solvent: The reaction concentration is too high for the scale.1. Increase the solvent volume to maintain a stirrable mixture. 2. Perform solubility studies at the lab scale to determine the optimal solvent and concentration for the reaction.
Troubleshooting Workflow

troubleshooting_workflow cluster_analysis Impurity Profile Analysis cluster_solutions Corrective Actions start Problem: Low Purity/Yield check_purity Analyze Crude Product by HPLC/NMR start->check_purity is_regioisomer Is major impurity the regioisomer? check_purity->is_regioisomer is_starting_material Are starting materials present? is_regioisomer->is_starting_material No fix_regio Refine Kinetic Control: - Lower Temperature (<= 0°C) - Check Base Stoichiometry - Control Addition Rate is_regioisomer->fix_regio Yes other_impurity Other impurities present? is_starting_material->other_impurity No fix_conversion Optimize Reaction Conditions: - Increase Reaction Time - Check Reagent Quality is_starting_material->fix_conversion Yes fix_workup Investigate Degradation/Loss: - Analyze Aqueous Layers - Modify Workup/Purification other_impurity->fix_workup Yes synthesis_workflow cluster_prep Step 1: Sodium Ethoxide Preparation cluster_reaction Step 2: Cyclocondensation (Kinetic Control) cluster_workup Step 3: Workup and Extraction cluster_purification Step 4: Purification and QC prep_naoet React Sodium Metal with Anhydrous Ethanol in Reactor cool_reactor Cool Reactor to 0°C add_ketonitrile Slowly Add Acetoacetonitrile cool_reactor->add_ketonitrile add_hydrazine Slowly Add Octylhydrazine (Maintain T <= 5°C) add_ketonitrile->add_hydrazine react Stir at 0-5°C until completion (Monitor by GC/TLC) add_hydrazine->react quench Quench with Water/Ice react->quench neutralize Neutralize with NaHCO3 quench->neutralize extract Extract with Toluene neutralize->extract wash Wash Organic Layer with Brine extract->wash dry Dry over MgSO4 wash->dry filter_dry Filter and Concentrate dry->filter_dry distill Vacuum Distillation filter_dry->distill qc Final QC (NMR, HPLC, GC-MS) distill->qc

Caption: Overall workflow from reagents to final product.

Step-by-Step Procedure
  • Preparation of Sodium Ethoxide:

    • Charge the 100 L reactor with 40 L of anhydrous ethanol.

    • Cool the ethanol to 10 °C.

    • Under a nitrogen atmosphere, add 2.3 kg (100 mol) of sodium metal in small portions, controlling the addition rate to maintain the temperature below 40 °C.

    • After the sodium has completely dissolved, cool the resulting sodium ethoxide solution to 0 °C.

  • Cyclocondensation Reaction:

    • To the cooled sodium ethoxide solution, slowly add 8.3 kg (100 mol) of acetoacetonitrile via the charging vessel over 1 hour, ensuring the internal temperature does not exceed 5 °C.

    • Stir the mixture for 30 minutes at 0 °C.

    • Slowly add 14.4 kg (100 mol) of octylhydrazine over 2-3 hours, maintaining the internal temperature at 0-5 °C. A significant exotherm may be observed. [3] * Once the addition is complete, stir the reaction mixture at 0-5 °C for an additional 4-6 hours. Monitor the reaction progress by GC analysis until the starting materials are consumed.

  • Workup and Extraction:

    • Once the reaction is complete, slowly quench the mixture by adding 20 L of ice-water, keeping the temperature below 20 °C.

    • Adjust the pH to ~8 using a saturated solution of sodium bicarbonate.

    • Add 40 L of toluene and stir for 30 minutes.

    • Separate the layers. Extract the aqueous layer again with 20 L of toluene.

    • Combine the organic layers and wash with 20 L of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the toluene solution under reduced pressure to yield the crude product as an oil.

    • Purify the crude oil by vacuum distillation to obtain 5-Methyl-1-octyl-1H-pyrazol-3-amine as a clear oil or low-melting solid. [1]

References

  • Organic Syntheses. 3(5)-Aminopyrazole. Available from: [Link]

  • Angewandte Chemie International Edition. Selective Synthesis of 3- or 5-Substituted Aminopyrazoles. 2010. Available from: [Link]

  • ResearchGate. Large-scale synthesis of 1H-pyrazole. Available from: [Link]

  • Molecules. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. 2011. Available from: [Link]

  • ARKIVOC. Recent advances in aminopyrazoles synthesis and functionalization. 2021. Available from: [Link]

  • International Journal of Chemical and Pharmaceutical Sciences. Synthesis of 3-substituted aminopyrazole[3,4-b]pyridines and pyrazolopyridopyrimidines. 2012.
  • International Journal of Molecular Sciences. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. 2024. Available from: [Link]

  • RSC Advances. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. 2024. Available from: [Link]

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. 2023. Available from: [Link]

  • ARKIVOC.
  • IJCRT.org. A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. 2022. Available from: [Link]

  • ResearchGate. Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. 2025. Available from: [Link]

  • Organic Chemistry Frontiers. Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles. 2022. Available from: [Link]

  • Biotage. Organic Amine Flash Purification Using A Novel Stationary Phase. Available from: [Link]

  • Semantic Scholar. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. 2015. Available from: [Link]

  • ResearchGate. How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. 2014. Available from: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]

  • PubChem. 1H-Pyrazol-3-amine, 5-methyl-. Available from: [Link]

  • Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Beilstein Journal of Organic Chemistry. Approaches towards the synthesis of 5-aminopyrazoles. 2011. Available from: [Link]

  • MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. 2022. Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to Validating the Anticancer Activity of 5-Methyl-1-octyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] In oncology, pyrazole derivatives have been extensively investigated, leading to the development of agents that target critical cancer pathways, including protein kinases like EGFR and VEGFR, tubulin polymerization, and DNA integrity.[1][3][4][5] This guide introduces a novel pyrazole derivative, 5-Methyl-1-octyl-1H-pyrazol-3-amine, a new chemical entity (NCE) for which no public anticancer data currently exists.

Herein, we present a comprehensive, multi-phase experimental framework to rigorously validate and characterize the potential anticancer activity of this compound. This document is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the scientific rationale behind each experimental choice. We will compare its hypothetical performance against established, clinically relevant anticancer agents, thereby providing a clear context for its potential.

Phase 1: Foundational In Vitro Efficacy Screening

The initial phase is designed to answer the most fundamental question: Does 5-Methyl-1-octyl-1H-pyrazol-3-amine exhibit cytotoxic or cytostatic activity against cancer cells? We employ high-throughput, robust assays to determine the compound's potency and spectrum of activity across a panel of diverse human cancer cell lines.

Experimental Objective:

To quantify the concentration-dependent inhibitory effect of the test compound on the proliferation of cancer cells and establish its half-maximal inhibitory concentration (IC50).

Selected Cell Lines & Rationale:

A diverse panel is crucial to identify potential tissue-specific activity. We propose an initial screening panel representing high-prevalence cancers:

  • MCF-7: A well-characterized human breast adenocarcinoma cell line (estrogen receptor-positive).

  • HCT116: A human colorectal carcinoma cell line.

  • A549: A human lung carcinoma cell line.

Comparative Standard Drugs:

The performance of our NCE must be benchmarked against current standards of care to gauge its relative potency.

  • Doxorubicin: An anthracycline antibiotic, widely used in treating breast cancer, that works by intercalating DNA.[6][7]

  • 5-Fluorouracil (5-FU): An antimetabolite that inhibits thymidylate synthase, a cornerstone of colorectal cancer therapy.[8][9]

Core Protocol: Sulforhodamine B (SRB) Cell Viability Assay

The SRB assay is a reliable method that measures cell density based on the total protein content of adherent cells, offering advantages in stability and ease of use over metabolic assays.[10]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (MCF-7, HCT116, A549) in 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere for 24 hours in a humidified incubator (37°C, 5% CO₂).

  • Compound Preparation: Prepare a 2X stock concentration series of 5-Methyl-1-octyl-1H-pyrazol-3-amine and the standard drugs (Doxorubicin, 5-FU) in the appropriate cell culture medium. A typical final concentration range would be 0.01 µM to 100 µM.

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle (e.g., 0.1% DMSO) as a negative control and untreated cells.

  • Incubation: Return the plates to the incubator for a 72-hour exposure period. This duration is sufficient to observe effects on cell division.

  • Cell Fixation: Gently discard the supernatant. Fix the adherent cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Remove the TCA and wash the plates five times with slow-running tap water. Allow the plates to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Destaining: Remove the SRB solution and quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization & Readout: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Shake the plates for 10 minutes on a mechanical shaker. Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage of inhibition against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation: Comparative IC50 Values

All quantitative data should be summarized for clear comparison.

CompoundMCF-7 IC50 (µM)HCT116 IC50 (µM)A549 IC50 (µM)
5-Methyl-1-octyl-1H-pyrazol-3-amineExperimental ValueExperimental ValueExperimental Value
Doxorubicin (Standard)Experimental ValueExperimental ValueExperimental Value
5-Fluorouracil (Standard)Experimental ValueExperimental ValueExperimental Value

Table 1: Hypothetical summary table for comparing the cytotoxic potency (IC50) of the test compound against standard chemotherapeutic agents across different cancer cell lines.

Phase 2: Elucidating the Mechanism of Action (MoA)

Assuming Phase 1 demonstrates potent activity (e.g., low micromolar or nanomolar IC50), the next logical step is to investigate how the compound exerts its effects. Based on the known activities of other pyrazole derivatives, we will prioritize investigating the induction of apoptosis and cell cycle arrest.[1]

Experimental Workflow for MoA Studies

cluster_0 Phase 2: Mechanism of Action start Active Compound from Phase 1 (IC50 < 10 µM) cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) start->cell_cycle Treat cells at IC50 apoptosis Apoptosis Assay (Annexin V/PI Staining) start->apoptosis Treat cells at IC50 western_blot Western Blot Analysis (Key Apoptotic & Cell Cycle Proteins) cell_cycle->western_blot If arrest observed apoptosis->western_blot If apoptosis observed pathway Identify Potential Signaling Pathway western_blot->pathway

Caption: Workflow for investigating the cellular mechanism of action.

Protocol 1: Cell Cycle Analysis via Flow Cytometry

Objective: To determine if the compound induces arrest at a specific phase of the cell cycle (G1, S, or G2/M).

Methodology:

  • Treat HCT116 cells with 5-Methyl-1-octyl-1H-pyrazol-3-amine at its IC50 and 2x IC50 concentrations for 24 hours.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells to remove ethanol and resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL).

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content of 10,000 cells per sample using a flow cytometer.

  • Compare the cell cycle phase distribution (G1, S, G2/M) of treated cells to vehicle-treated controls.

Protocol 2: Apoptosis Quantification via Annexin V/PI Staining

Objective: To distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

  • Treat HCT116 cells with the test compound at its IC50 and 2x IC50 concentrations for 48 hours.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend cells in 1X Annexin V Binding Buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze immediately by flow cytometry.

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

Hypothetical Signaling Pathway Inhibition

Many pyrazole derivatives function as kinase inhibitors.[1][11] If our NCE induces apoptosis, it could be acting on a pro-survival signaling pathway like PI3K/Akt.

GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR/VEGFR) GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Bad Bad Akt->Bad Bcl2 Bcl-2 Bad->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis Inhibition Test_Compound 5-Methyl-1-octyl- 1H-pyrazol-3-amine Test_Compound->Akt Hypothesized Inhibition

Caption: Hypothesized inhibition of the PI3K/Akt pro-survival pathway.

Phase 3: Preclinical In Vivo Validation

Promising in vitro data is a prerequisite for advancing a compound to animal models.[12] The in vivo phase assesses efficacy in a complex biological system and provides preliminary safety data.[13] A human tumor xenograft model is the industry standard for this evaluation.[14][15]

Experimental Objective:

To evaluate the ability of 5-Methyl-1-octyl-1H-pyrazol-3-amine to inhibit tumor growth in an immunodeficient mouse model.

Model: HCT116 Colorectal Cancer Xenograft

Rationale: The HCT116 cell line is aggressive and forms solid, measurable tumors, making it an excellent model for assessing the efficacy of a novel agent. Immunodeficient mice (e.g., Athymic Nude or SCID) are used to prevent rejection of the human tumor cells.[14]

Comparative Standard Drug:
  • Oxaliplatin: A platinum-based drug used as a first-line treatment for colorectal cancer, often in combination regimens like FOLFOX.[9][16][17]

Step-by-Step In Vivo Efficacy Protocol:
  • Cell Implantation: Subcutaneously inject 5 x 10⁶ HCT116 cells suspended in Matrigel into the right flank of 6-8 week old female athymic nude mice.

  • Tumor Growth & Randomization: Monitor tumor growth using digital calipers. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group):

    • Group 1: Vehicle Control (e.g., saline + 5% DMSO, administered via the same route as the drug)

    • Group 2: 5-Methyl-1-octyl-1H-pyrazol-3-amine (e.g., 25 mg/kg, daily oral gavage)

    • Group 3: Oxaliplatin (e.g., 5 mg/kg, intraperitoneal injection, once weekly)

  • Treatment & Monitoring: Administer treatments according to the defined schedule for 21 days. Measure tumor volume and mouse body weight three times per week. Body weight is a key indicator of toxicity.

  • Endpoint: At the end of the study (or if tumors exceed a predetermined size), euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control group using the formula: TGI (%) = [1 - (Final Tumor Volume_Treated / Final Tumor Volume_Control)] x 100.

Data Presentation: Comparative In Vivo Efficacy
Treatment GroupDose & ScheduleMean Final Tumor Weight (g) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle ControlN/AExperimental Value0Experimental Value
5-Methyl-1-octyl-1H-pyrazol-3-amine25 mg/kg, PO, QDExperimental ValueCalculated ValueExperimental Value
Oxaliplatin (Standard)5 mg/kg, IP, QWExperimental ValueCalculated ValueExperimental Value

Table 2: Hypothetical summary table for comparing in vivo antitumor efficacy and toxicity of the test compound against a standard-of-care agent. PO: Per os (oral), QD: Once daily, IP: Intraperitoneal, QW: Once weekly.

Conclusion

This guide outlines a rigorous, phased approach to validate the anticancer potential of the novel compound 5-Methyl-1-octyl-1H-pyrazol-3-amine. By progressing from broad in vitro screening to mechanistic studies and finally to in vivo validation, this framework allows for a data-driven assessment of the compound's efficacy and mechanism. The direct comparison against established anticancer drugs like Doxorubicin, 5-Fluorouracil, and Oxaliplatin at each stage is critical for contextualizing its potency and potential clinical relevance. The pyrazole core offers a strong foundation for potential anticancer activity, and this systematic evaluation will definitively determine if this specific derivative holds promise as a future therapeutic agent.

References

  • Westmead BCI. Chemotherapy for Breast Cancer Fact Sheet.
  • Gao, C., et al. (2023).
  • Ansari, A., et al. (2023).
  • Canadian Cancer Society. Chemotherapy for breast cancer.
  • Carcangiu, M. L., et al. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Bentham Science.
  • American Cancer Society. (2021). Chemotherapy for Breast Cancer.
  • Eurofins Discovery. (2023). In Vivo Oncology Models for Drug Discovery.
  • Lövey, J., et al.
  • Shafi, S., et al. (2023). Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico. Taylor & Francis Online.
  • City of Hope. (2026). Breast Chemotherapy Drugs: 10 Key Options, Pill Names, and Common Types Explained.
  • Liv Hospital. (2026).
  • ecancer. (2020). Cell-culture based test systems for anticancer drug screening.
  • Cancer Research UK.
  • Canadian Cancer Society. Chemotherapy for colorectal cancer.
  • Macmillan Cancer Support. Chemotherapy for bowel cancer.
  • Macmillan Cancer Support. Chemotherapy for breast cancer.
  • IntechOpen. (2024). Natural Product Testing: Selecting in vivo Anticancer Assay Model.
  • Mayo Clinic. (2025). Chemotherapy for colon cancer.
  • Uddin, A., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. PubMed.
  • Blatt, N., et al. (2013). In vivo screening models of anticancer drugs. CORE.
  • Eldehna, W. M., et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Molecules.
  • Noble Life Sciences. (2023).
  • Monks, A., et al. (1991). Comparison of In Vitro Anticancer-Drug-Screening Data Generated With a Tetrazolium Assay Versus a Protein Assay Against a Diverse Panel of Human Tumor Cell Lines.
  • Akhtar, T., et al. (2023). Pyrazoles as anticancer agents: Recent advances.
  • Kumar, V., et al. (2022).
  • Dube, P. N., et al. (2025). Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation.
  • El-Sayed, N. F., et al. (2023). A new class of anticancer activity with computational studies for a novel bioactive aminophosphonates based on pyrazole moiety. Scientific Reports.
  • Mor, S., et al. (2022). Recent Progress in Anticancer Agents Incorporating Pyrazole Scaffold. Mini-Reviews in Medicinal Chemistry.

Sources

in vivo validation of 5-Methyl-1-octyl-1H-pyrazol-3-amine efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Methyl-1-octyl-1H-pyrazol-3-amine (hereafter referred to as MOPA ) represents a distinct class of amphiphilic pyrazole derivatives. Structurally, it combines a polar aminopyrazole headgroup with a lipophilic octyl tail (


). This amphiphilicity positions MOPA as a versatile candidate with two primary pharmacological potentials:
  • Membrane-Active Antimicrobial : The cationic potential of the amine combined with the octyl tail mimics the mechanism of antimicrobial peptides (AMPs) and cationic surfactants, disrupting bacterial membranes.

  • Sigma-1 Receptor (

    
    R) Modulator : N-alkylated pyrazoles are privileged scaffolds for 
    
    
    
    R binding, relevant in neuropathic pain and neuroprotection.

This guide provides a rigorous in vivo validation framework, comparing MOPA against standard-of-care (SoC) alternatives in both antimicrobial and analgesic contexts.

Part 1: Comparative Analysis & Mechanism of Action

Structural Pharmacology

MOPA's efficacy relies on its Hydrophilic-Lipophilic Balance (HLB) .

  • Head (Pyrazole-Amine) : Hydrogen bond donor/acceptor; potential for protonation at physiological pH (

    
     for pyrazole 
    
    
    
    , but amine substituent alters this).
  • Tail (Octyl) : Facilitates membrane insertion or hydrophobic pocket binding (e.g.,

    
    R).
    
Competitor Landscape

Validation must benchmark MOPA against established agents.

FeatureMOPA (Candidate)Chlorhexidine (Antimicrobial Comparator)Pregabalin (Neuropathic Pain Comparator)
Class Amphiphilic PyrazoleBisbiguanide CationGabapentinoid
Primary MOA Membrane depolarization /

R modulation
Membrane disruption

subunit Ca channel blocker
Bioavailability Moderate (Lipophilic)Low (Topical/Oral non-absorbed)High (Oral)
Toxicity Risk Hemolysis (potential)Cytotoxicity at high conc.Sedation/Dizziness
Target Indication MDR Skin Infection / Neuropathic PainTopical AntisepsisNeuropathic Pain
Mechanistic Pathway Visualization

The following diagram illustrates the dual-potential mechanism for MOPA validation.

MOPA_Mechanism cluster_Antimicrobial Path A: Antimicrobial Efficacy cluster_Neuro Path B: Neuropathic Pain MOPA 5-Methyl-1-octyl- 1H-pyrazol-3-amine Membrane Bacterial Membrane Insertion MOPA->Membrane Hydrophobic Interaction Sigma1 Sigma-1 Receptor (ER Membrane) MOPA->Sigma1 Ligand Binding Leakage Cytoplasmic Leakage (Depolarization) Membrane->Leakage Death Bacterial Cell Death Leakage->Death Calcium Modulation of Ca2+ Signaling Sigma1->Calcium Chaperone Activity Analgesia Anti-Nociception Calcium->Analgesia

Figure 1: Dual mechanistic hypothesis for MOPA. Path A exploits the octyl chain for membrane disruption (antimicrobial). Path B exploits the pyrazole core for Sigma-1 receptor modulation (analgesia).

Part 2: In Vivo Experimental Protocols

To validate MOPA, you must demonstrate efficacy superior or non-inferior to the comparators while establishing a safety window.

Formulation & Pharmacokinetics (PK)

Before efficacy testing, solubility and stability must be addressed.

  • Vehicle : 5% DMSO + 5% Tween-80 + 90% Saline (MOPA is lipophilic).

  • Route : Intraperitoneal (i.p.) for systemic pain; Topical for infection.

Experiment A: Maximum Tolerated Dose (MTD)
  • Subjects : CD-1 Mice (n=3/group).

  • Dosing : Escalating single doses (10, 30, 100, 300 mg/kg).

  • Readout : Clinical observation for 24h (tremors, sedation, weight loss).

  • Stop Criterion : >10% weight loss or severe distress (Grimace Scale).

Efficacy Model 1: Murine Model of MRSA Skin Infection

Validates the antimicrobial potential (Path A).

Protocol Steps:

  • Inoculation : Intradermal injection of

    
     CFU methicillin-resistant S. aureus (MRSA) into the dorsal skin of BALB/c mice.
    
  • Treatment Groups (n=8/group):

    • Vehicle Control (Topical cream base).

    • MOPA (2% cream) applied BID (twice daily).

    • Mupirocin (2% ointment) (Positive Control).

  • Duration : 5 days.

  • Endpoints :

    • Skin Viral Load : Homogenize tissue, serial dilution, CFU count.

    • Pathology : H&E staining of skin sections (inflammation score).

Efficacy Model 2: Chronic Constriction Injury (CCI) for Neuropathic Pain

Validates the Sigma-1 / Analgesic potential (Path B).

Protocol Steps:

  • Surgery : Loose ligation of the sciatic nerve in SD rats.

  • Recovery : 7-14 days post-surgery until mechanical allodynia develops (Von Frey threshold < 4g).

  • Treatment Groups (n=10/group):

    • Vehicle (i.p.).

    • MOPA (10, 30 mg/kg i.p.) .

    • Pregabalin (30 mg/kg i.p.) (Positive Control).

  • Testing : Measure Von Frey thresholds at 0.5, 1, 3, and 6 hours post-dose.

Part 3: Data Presentation & Analysis

Expected Efficacy Data (MRSA Model)

The following table structure is required to report your findings.

GroupLog10 CFU/g Tissue (Mean ± SEM)% Reduction vs ControlInflammation Score (0-4)
Vehicle7.8 ± 0.2-3.5 (Severe)
MOPA (2%) 4.2 ± 0.3 *99.9% 1.2 (Mild)
Mupirocin (2%)3.5 ± 0.199.99%1.0 (Mild)

Interpretation: If MOPA achieves >3 log reduction, it is a viable antimicrobial candidate.

Expected Efficacy Data (Neuropathic Pain)
TreatmentBaseline Threshold (g)1h Post-Dose (g)3h Post-Dose (g)AUC (0-6h)
Vehicle2.1 ± 0.32.2 ± 0.42.0 ± 0.312.5
MOPA (30 mg/kg) 2.3 ± 0.210.5 ± 1.2 8.4 ± 0.9 45.2 *
Pregabalin (30 mg/kg)2.2 ± 0.312.1 ± 1.510.2 ± 1.158.1

Interpretation: A significant increase in paw withdrawal threshold indicates successful anti-allodynic effect.

Experimental Workflow Diagram

Workflow Start Compound Synthesis (MOPA) InVitro In Vitro Screening (MIC / Receptor Binding) Start->InVitro Tox In Vivo Toxicity (MTD Determination) InVitro->Tox Decision Select Primary Indication Tox->Decision Infection MRSA Skin Infection Model (Topical) Decision->Infection If MIC < 4 µg/mL Pain CCI Neuropathic Pain Model (Systemic i.p.) Decision->Pain If Ki (Sigma) < 100 nM Analysis Histology & Statistical Analysis (ANOVA) Infection->Analysis Pain->Analysis

Figure 2: Strategic validation workflow. The decision to pursue Infection vs. Pain models depends on initial in vitro screening results.

References

  • Bondavalli, F. et al. (2002). "Synthesis and neuroprotective activity of new pyrazole derivatives." Journal of Medicinal Chemistry. Link

  • Kummer, M. et al. (2011). "Sigma-1 receptor ligands: a patent review." Expert Opinion on Therapeutic Patents. Link

  • Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry: Bioisosterism in Pyrazoles." Academic Press. Link

  • Zou, Y. et al. (2013). "Antimicrobial peptides and their mimics: Design and mechanism." Chemical Reviews. Link

  • Chaplan, S. R. et al. (1994). "Quantitative assessment of tactile allodynia in the rat paw." Journal of Neuroscience Methods. Link

A Comparative Guide to the Structure-Activity Relationship of 5-Methyl-1-octyl-1H-pyrazol-3-amine Analogs for Novel Therapeutic Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 5-Methyl-1-octyl-1H-pyrazol-3-amine analogs. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents. By synthesizing data from analogous pyrazole-based compounds and outlining robust experimental protocols, this document serves as a comprehensive resource for designing and evaluating new chemical entities based on this promising scaffold.

Introduction: The Pyrazole Nucleus as a Privileged Scaffold

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its unique structural and electronic properties have led to its incorporation into a wide array of FDA-approved drugs with diverse therapeutic applications, including anti-inflammatory, anticancer, and antiviral agents.[3] The versatility of the pyrazole core allows for multi-directional substitution, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties. The 5-Methyl-1-octyl-1H-pyrazol-3-amine scaffold presents a unique combination of a lipophilic N-alkyl chain, a small alkyl substituent at the C5 position, and a key hydrogen-bonding amine group at the C3 position, suggesting its potential for interaction with various biological targets.

Hypothetical Therapeutic Target: Kinase Inhibition

Based on the prevalence of the aminopyrazole scaffold in kinase inhibitors, this guide will focus on the hypothetical evaluation of 5-Methyl-1-octyl-1H-pyrazol-3-amine analogs as inhibitors of a relevant protein kinase, for instance, c-Jun N-terminal kinase 3 (JNK3), which is implicated in neuroinflammatory and neurodegenerative diseases.[4] The aminopyrazole moiety can act as a hinge-binder in the ATP-binding site of kinases.[4][5]

Structure-Activity Relationship (SAR) Analysis

The following sections outline the anticipated SAR trends based on modifications at the N1, C3, and C5 positions of the 5-Methyl-1-octyl-1H-pyrazol-3-amine scaffold.

The N1-Alkyl Chain: Modulating Potency and Lipophilicity

The N1-octyl group significantly contributes to the lipophilicity of the parent molecule. The length and nature of this alkyl chain are critical for optimizing target engagement and pharmacokinetic properties.

  • Chain Length: Studies on other heterocyclic scaffolds have demonstrated that extending an alkyl chain can enhance biological activity, such as anti-inflammatory properties, up to a certain point, after which a decrease in activity is often observed due to poor solubility or steric hindrance.[1] It is hypothesized that varying the chain length from shorter (e.g., butyl) to longer (e.g., dodecyl) will modulate the binding affinity within a potentially hydrophobic pocket of the target kinase.

  • Branching and Cyclization: Introduction of branching (e.g., iso-octyl) or cyclic moieties (e.g., cyclohexylmethyl) on the N1-substituent can provide valuable SAR data by exploring the steric tolerance of the binding site.

The C3-Amine Group: The Key to Target Interaction

The 3-amino group is predicted to be a crucial pharmacophoric element, likely forming key hydrogen bond interactions with the hinge region of the kinase.

  • Alkylation and Acylation: N-alkylation (e.g., methylamine, ethylamine) or N-acylation (e.g., acetamide) of the 3-amino group would probe the necessity of the primary amine for activity. Acylation, in particular, may abolish activity if the hydrogen bond donating capacity is critical.

  • Substitution with other Functional Groups: Replacing the amine with other small polar groups such as hydroxyl or methoxy would further elucidate the electronic and steric requirements at this position.

The C5-Methyl Group: Fine-Tuning Selectivity

The C5-methyl group, while small, can influence the overall conformation and electronic properties of the pyrazole ring.

  • Alkyl Group Variation: Replacing the methyl group with larger alkyl groups (e.g., ethyl, isopropyl) could impact the planarity of the molecule and its fit within the active site, potentially enhancing selectivity for the target kinase over other related kinases.[4]

  • Introduction of Polar Groups: Substitution with small polar groups like a hydroxymethyl or aminomethyl could explore potential interactions with solvent-exposed regions of the binding pocket.

Comparative Data Summary

The following table illustrates a hypothetical dataset for a series of 5-Methyl-1-octyl-1H-pyrazol-3-amine analogs, showcasing how systematic modifications could influence their inhibitory activity against a target kinase (e.g., JNK3).

Compound IDN1-SubstituentC3-SubstituentC5-SubstituentJNK3 IC50 (nM)
Parent n-Octyl -NH2 -CH3 50
Analog-N1an-Butyl-NH2-CH3150
Analog-N1bn-Dodecyl-NH2-CH380
Analog-C3a-NHCH3-CH3200
Analog-C3b-NHC(O)CH3-CH3>10,000
Analog-C5a-CH2CH3-NH2-CH375
Analog-C5b-CH(CH3)2-NH2-CH3120

Experimental Protocols

To generate the comparative data presented above, the following experimental workflows are proposed.

Synthesis of 5-Methyl-1-octyl-1H-pyrazol-3-amine Analogs

The synthesis of the target analogs can be achieved through a multi-step process, with a representative scheme outlined below.

Workflow for Analog Synthesis

start Ethyl Acetoacetate + Octylhydrazine step1 Cyclocondensation start->step1 intermediate1 1-Octyl-3-methyl-5-pyrazolone step1->intermediate1 step2 Nitration intermediate1->step2 intermediate2 1-Octyl-3-methyl-4-nitro-5-pyrazolone step2->intermediate2 step3 Reduction intermediate2->step3 product 5-Methyl-1-octyl-1H-pyrazol-3-amine step3->product

Caption: Synthetic scheme for the parent compound.

Step-by-Step Protocol:

  • Synthesis of 1-Octyl-3-methyl-5-pyrazolone: Equimolar amounts of ethyl acetoacetate and octylhydrazine are refluxed in ethanol for 4-6 hours. The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography.

  • Nitration: The pyrazolone intermediate is treated with a mixture of nitric acid and sulfuric acid at 0°C to introduce a nitro group at the 4-position.

  • Reduction of the Nitro Group: The nitro-pyrazole is reduced to the corresponding amine using a standard reducing agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation (H2/Pd-C).

  • Analog Synthesis: Analogs are synthesized by using appropriately substituted hydrazines and β-ketoesters in the initial cyclocondensation step, or by subsequent modification of the amine and methyl groups of the parent compound using standard functional group interconversion reactions.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against the target kinase (e.g., JNK3) would be determined using a well-established in vitro assay.

Workflow for Kinase Assay

reagents Kinase, Substrate, ATP, Test Compound incubation Incubation at 30°C reagents->incubation detection Quantification of Phosphorylation incubation->detection analysis IC50 Determination detection->analysis

Caption: Workflow for in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Assay Preparation: A reaction mixture containing the purified kinase, a specific peptide substrate, and ATP is prepared in an appropriate buffer.

  • Compound Addition: The synthesized pyrazole analogs are added to the reaction mixture at varying concentrations.

  • Incubation: The reaction is initiated by the addition of ATP and incubated at 30°C for a defined period (e.g., 60 minutes).

  • Detection: The extent of substrate phosphorylation is quantified using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or a fluorescence-based assay.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Conclusion

The 5-Methyl-1-octyl-1H-pyrazol-3-amine scaffold represents a promising starting point for the development of novel therapeutic agents. The systematic exploration of the structure-activity relationships by modifying the N1-alkyl chain, the C3-amino group, and the C5-methyl group, as outlined in this guide, will be crucial for optimizing potency, selectivity, and pharmacokinetic properties. The proposed experimental workflows provide a robust framework for the synthesis and biological evaluation of a focused library of analogs, paving the way for the identification of lead compounds with significant therapeutic potential.

References

  • Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. PubMed. [Link]

  • Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. Drug Target Review. [Link]

  • Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. SciSpace. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]

  • Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. PMC. [Link]

  • Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides. ResearchGate. [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences. [Link]

  • 3-Substituted Pyrazole Analogs of the Cannabinoid Type 1 (CB1) Receptor Antagonist Rimonabant: Cannabinoid Agonist-Like Effects in Mice via Non-CB1, Non-CB2 Mechanism. PubMed Central. [Link]

  • Discovery of 1,3-disubstituted pyrazole peripheral cannabinoid receptor partial agonists. Europe PMC. [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]

  • Note Synthesis, characterization and anti- inflammatory activity of novel pyrazolyl ketoamides. Indian Journal of Chemistry. [Link]

  • Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives. PubMed. [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PMC. [Link]

  • Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives as potential agents against A549 lung cancer cells. PubMed. [Link]

  • Design, synthesis and cytotoxic activity of some new pyrazolines bearing benzofuran and pyrazole moieties. ResearchGate. [Link]

  • Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. ResearchGate. [Link]

  • Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities. PubMed. [Link]

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. [Link]

  • Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. RSC Publishing. [Link]

  • Pyrazole derivatives as cannabinoid receptor 1 antagonists.
  • Pharmacological Evaluation of Cannabinoid Receptor Modulators Using GRAB eCB2.0 Sensor. MDPI. [Link]

  • 3-Substituted Pyrazole Analogs of the Cannabinoid Type 1 (CB(1)) Receptor Antagonist Rimonabant. RTI International. [Link]

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PMC. [Link]

Sources

A Comparative Guide to 5-Methyl-1-octyl-1H-pyrazol-3-amine: Synthesis, Characterization, and Biological Evaluation in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the exploration of novel chemical scaffolds is paramount to discovering next-generation therapeutics. The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established pharmacophore present in numerous approved drugs.[1] This guide provides a comprehensive analysis of a novel derivative, 5-Methyl-1-octyl-1H-pyrazol-3-amine, offering a detailed, technically-grounded comparison with established kinase inhibitors. We will delve into a proposed synthetic route, a robust protocol for its characterization, and a cross-validation of its hypothetical biological activity against relevant therapeutic targets.

Introduction: The Prominence of the Pyrazole Scaffold in Drug Discovery

The unique structural and electronic properties of the pyrazole ring system make it a versatile scaffold in medicinal chemistry. Its ability to participate in hydrogen bonding and other non-covalent interactions has led to its incorporation into a wide array of biologically active molecules, including anti-inflammatory, antimicrobial, and anticancer agents.[2][3] Of particular significance is the role of pyrazole derivatives as potent inhibitors of protein kinases, a class of enzymes that play a crucial role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer and inflammatory disorders.

This guide focuses on the synthesis and hypothetical evaluation of 5-Methyl-1-octyl-1H-pyrazol-3-amine, a novel entity that has not been extensively characterized in the scientific literature. By proposing a detailed experimental workflow and comparing its anticipated properties with known kinase inhibitors, we aim to provide a framework for its investigation and potential application in drug discovery programs.

Synthesis and Characterization of 5-Methyl-1-octyl-1H-pyrazol-3-amine

The synthesis of 5-Methyl-1-octyl-1H-pyrazol-3-amine can be logically approached in a two-step process, beginning with the formation of the core pyrazole ring, followed by N-alkylation to introduce the octyl substituent.

Part 1: Synthesis of the Precursor: 5-Methyl-1H-pyrazol-3-amine

The foundational precursor, 5-methyl-1H-pyrazol-3-amine (also known as 3-amino-5-methylpyrazole), can be synthesized via the reaction of cyanoacetone or its alkali metal salt with a hydrazine salt, as outlined in various synthetic protocols.[4]

Experimental Protocol: Synthesis of 5-Methyl-1H-pyrazol-3-amine

  • Reaction Setup: To a solution of an alkali metal salt of cyanoacetone in a suitable solvent (e.g., water or an alcohol/water mixture), add a hydrazinium salt of a mineral acid (e.g., hydrazine hydrochloride).

  • Reaction Conditions: The reaction is typically carried out at a temperature ranging from 20°C to 60°C under atmospheric pressure.[4]

  • Work-up and Isolation: Upon completion of the reaction, the inorganic salt byproduct is removed by filtration. The filtrate is then concentrated under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield pure 5-methyl-1H-pyrazol-3-amine.

Part 2: N-Alkylation to Yield 5-Methyl-1-octyl-1H-pyrazol-3-amine

The introduction of the octyl group at the N1 position of the pyrazole ring can be achieved through a standard N-alkylation reaction. This involves the deprotonation of the pyrazole nitrogen followed by nucleophilic attack on an alkyl halide.

Experimental Protocol: Synthesis of 5-Methyl-1-octyl-1H-pyrazol-3-amine

  • Reaction Setup: In a round-bottom flask, dissolve 5-methyl-1H-pyrazol-3-amine (1.0 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Deprotonation: Add a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.2 equivalents), to the solution and stir at room temperature for 30 minutes.

  • Alkylation: To the resulting suspension, add 1-bromooctane (1.1 equivalents) dropwise.

  • Reaction Conditions: Heat the reaction mixture to 60-80°C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature, pour it into water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by flash column chromatography on silica gel to afford 5-Methyl-1-octyl-1H-pyrazol-3-amine. A similar N-alkylation procedure has been successfully employed for other pyrazole derivatives.[5]

Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure, including the successful incorporation of the octyl chain.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will determine the exact molecular weight, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy will identify the characteristic functional groups present in the molecule.

  • Purity Analysis: High-performance liquid chromatography (HPLC) will be used to assess the purity of the final compound.

Comparative Biological Evaluation: A Focus on Kinase Inhibition

The pyrazole scaffold is a key component of several potent kinase inhibitors.[6][7] Based on this, we propose a comparative evaluation of 5-Methyl-1-octyl-1H-pyrazol-3-amine against two clinically relevant kinases: Janus Kinase 2 (JAK2) and Receptor-Interacting Protein Kinase 1 (RIPK1).

Target Rationale
  • JAK2: A member of the Janus kinase family, JAK2 is a critical mediator of cytokine and growth factor signaling. Aberrant JAK2 activity is a driver of myeloproliferative neoplasms, making it a prime target for cancer therapy.[6] Several pyrazole-containing JAK2 inhibitors, such as Ruxolitinib, are FDA-approved.[6]

  • RIPK1: A serine/threonine kinase that plays a pivotal role in regulating inflammation and necroptosis. Inhibition of RIPK1 is a promising therapeutic strategy for a range of inflammatory and neurodegenerative diseases.[8][9]

Comparative Compounds

To provide a meaningful cross-validation, the experimental results for 5-Methyl-1-octyl-1H-pyrazol-3-amine should be compared against well-characterized inhibitors:

  • Ruxolitinib: A potent and selective JAK1/JAK2 inhibitor.

  • GSK2982772: A peripherally restricted RIPK1 inhibitor that has been evaluated in clinical trials.[9]

Experimental Workflow for Biological Evaluation

G cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Kinase Inhibition Assays cluster_cellular Cell-Based Assays synthesis Synthesis of 5-Methyl-1-octyl-1H-pyrazol-3-amine characterization Structural & Purity Analysis (NMR, MS, HPLC) synthesis->characterization jak2_assay JAK2 Enzymatic Assay characterization->jak2_assay Test Compound ripk1_assay RIPK1 Enzymatic Assay characterization->ripk1_assay Test Compound jak2_cellular JAK2-dependent Cell Proliferation Assay (e.g., HEL cells) jak2_assay->jak2_cellular Determine IC50 ripk1_cellular TNF-α induced Necroptosis Assay (e.g., HT-29 cells) ripk1_assay->ripk1_cellular Determine IC50

Figure 1: A streamlined workflow for the synthesis, characterization, and biological evaluation of 5-Methyl-1-octyl-1H-pyrazol-3-amine.

Detailed Experimental Protocols

1. In Vitro Kinase Inhibition Assays

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 5-Methyl-1-octyl-1H-pyrazol-3-amine against JAK2 and RIPK1.

  • Methodology: Commercially available kinase assay kits (e.g., ADP-Glo™ Kinase Assay) will be used. The assay measures the amount of ADP produced during the kinase reaction.

    • A dilution series of the test compound, the comparator inhibitor, and a vehicle control will be prepared.

    • The compounds will be incubated with the respective kinase (recombinant human JAK2 or RIPK1), the substrate, and ATP.

    • The kinase reaction will be stopped, and the amount of ADP produced will be quantified by luminescence.

    • The IC₅₀ values will be calculated by fitting the dose-response data to a four-parameter logistic equation.

2. Cell-Based Assays

  • JAK2-Dependent Cell Proliferation Assay:

    • Cell Line: A human erythroleukemia cell line with a JAK2 activating mutation (e.g., HEL 92.1.7).

    • Methodology:

      • Cells will be seeded in 96-well plates and treated with a concentration range of 5-Methyl-1-octyl-1H-pyrazol-3-amine or Ruxolitinib.

      • After a 72-hour incubation period, cell viability will be assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.

      • The GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) will be determined.

  • TNF-α Induced Necroptosis Assay:

    • Cell Line: A human colon adenocarcinoma cell line susceptible to necroptosis (e.g., HT-29).

    • Methodology:

      • Cells will be pre-treated with the test compound or GSK2982772.

      • Necroptosis will be induced by the addition of TNF-α, a SMAC mimetic, and a pan-caspase inhibitor.

      • Cell viability will be measured after 24 hours.

      • The EC₅₀ (half-maximal effective concentration) for the inhibition of necroptosis will be calculated.

Comparative Data Summary

The following tables provide a template for summarizing the expected experimental data, allowing for a direct comparison of 5-Methyl-1-octyl-1H-pyrazol-3-amine with the established inhibitors.

Table 1: In Vitro Kinase Inhibition Data

CompoundJAK2 IC₅₀ (nM)RIPK1 IC₅₀ (nM)
5-Methyl-1-octyl-1H-pyrazol-3-amineExperimental ValueExperimental Value
Ruxolitinib~3>10,000
GSK2982772>10,000~10

Table 2: Cell-Based Assay Data

CompoundHEL Cell Proliferation GI₅₀ (nM)HT-29 Necroptosis EC₅₀ (nM)
5-Methyl-1-octyl-1H-pyrazol-3-amineExperimental ValueExperimental Value
Ruxolitinib~200Not Applicable
GSK2982772Not Applicable~20

Discussion and Future Directions

The introduction of an octyl group to the 5-methyl-1H-pyrazol-3-amine scaffold is expected to significantly increase its lipophilicity. This modification could influence its pharmacokinetic properties, such as cell permeability and metabolic stability. The comparative biological data will be crucial in determining the potential of this novel compound.

  • Potency and Selectivity: A key aspect of the analysis will be to assess not only the potency of 5-Methyl-1-octyl-1H-pyrazol-3-amine against JAK2 and RIPK1 but also its selectivity. A desirable drug candidate would exhibit high potency against its intended target with minimal off-target effects.

  • Structure-Activity Relationship (SAR): The data generated will provide a valuable starting point for understanding the SAR of 1-alkyl-5-methyl-pyrazol-3-amine derivatives. Further optimization could involve varying the length and nature of the alkyl chain, as well as substitutions on the pyrazole ring.

  • Pharmacokinetic Profiling: Should the initial biological data be promising, a comprehensive ADME (absorption, distribution, metabolism, and excretion) profiling would be the logical next step to evaluate its drug-like properties.

G cluster_pathway Hypothetical Kinase Inhibition by 5-Methyl-1-octyl-1H-pyrazol-3-amine Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 Activation STAT STAT JAK2->STAT Phosphorylation Gene Gene Transcription STAT->Gene Inflammation Inflammation/Proliferation Gene->Inflammation Compound 5-Methyl-1-octyl-1H-pyrazol-3-amine Compound->JAK2 Inhibition

Figure 2: A simplified diagram illustrating the potential mechanism of action of 5-Methyl-1-octyl-1H-pyrazol-3-amine in the JAK-STAT signaling pathway.

Conclusion

This guide provides a comprehensive framework for the synthesis, characterization, and comparative biological evaluation of the novel compound 5-Methyl-1-octyl-1H-pyrazol-3-amine. By leveraging established synthetic methodologies and robust biological assays, researchers can effectively cross-validate its potential as a kinase inhibitor. The proposed experimental design, coupled with a direct comparison to clinically relevant drugs, will enable a thorough assessment of its therapeutic promise and guide future drug discovery efforts in the ever-evolving landscape of kinase-targeted therapies.

References

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. [Link]

  • Discovery of novel selective Janus kinase 2 (JAK2) inhibitors bearing a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold. (2019). PubMed. [Link]

  • Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. (2025). PubMed. [Link]

  • Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases. (2022). PMC. [Link]

  • Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases. (2022). ACS Publications. [Link]

  • Allosteric targeting of RIPK1: discovery of novel inhibitors via parallel virtual screening and structure-guided optimization. (n.d.). PMC. [Link]

  • Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. (2025). ResearchGate. [Link]

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. (2016). ACS Publications. [Link]

  • Development and Preclinical Evaluation of Novel F-18-Labeled Dihydropyrazole RIPK1 PET Tracers for Neuroinflammation Imaging. (2025). ACS Publications. [Link]

  • PYRAZOLE-1-CARBOXAMIDES AS RIP1 KINASE INHIBITORS. (2025). WIPO. [Link]

  • SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1HPYRAZOL-3-ONE DERIVATIVES. (n.d.). J-STAGE. [Link]

  • Current status of pyrazole and its biological activities. (n.d.). PMC. [Link]

  • SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1H- PYRAZOL-3-ONE DERIVATIVES. (2019). ResearchGate. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. (2021). Journal of Medicinal and Chemical Sciences. [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). ACS Publications. [Link]

  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. (2025). Arabian Journal of Chemistry. [Link]

  • Process for the preparation of 3-amino-5-methylpyrazole. (1997).
  • Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. (2024). PubMed. [Link]

  • N-alkylation method of pyrazole. (1998).
  • SYNTHESIS AND CRYSTAL STUDY OF 2-((3-METHYL-1H-PYRAZOL-5- YL)-1-OCTYL-1H-BENZIMIDAZOLE. (n.d.). ResearchGate. [Link]

  • N-ethyl-5-phenyl-1H-pyrazol-3-amine. (2025). ChemSynthesis. [Link]

  • Halogenations of 3-aryl-1H-pyrazol-5-amines. (2021). Beilstein Archives. [Link]

  • 1H-Pyrazol-3-amine, 5-methyl-. (n.d.). PubChem. [Link]

Sources

benchmarking the performance of 5-Methyl-1-octyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical benchmark and application analysis for 5-Methyl-1-octyl-1H-pyrazol-3-amine , a specialized heterocyclic building block.[1] It is designed for medicinal chemists and process engineers evaluating lipophilic scaffolds for drug discovery.

Category: Heterocyclic Building Blocks / Lipophilic Scaffolds Primary Application: Fragment-Based Drug Discovery (FBDD), Lipophilic Linker Synthesis, Corrosion Inhibition.[1]

Executive Summary & Strategic Positioning

In the landscape of pyrazole-based pharmacophores, 5-Methyl-1-octyl-1H-pyrazol-3-amine (MOPA) occupies a distinct niche defined by its amphiphilic architecture .[1] Unlike its short-chain analogs (e.g., 1-methyl or 1-ethyl derivatives) which are predominantly polar, MOPA integrates a polar aminopyrazole headgroup with a significant hydrophobic tail (C8 octyl chain).[1]

Why choose MOPA?

  • Lipophilicity Modulation: It serves as a "lipophilic switch," drastically increasing the logP of a lead compound without altering the core hydrogen-bonding motif of the pyrazole amine.[1]

  • Membrane Permeability: The octyl chain facilitates passive transport across lipid bilayers, a common bottleneck for polar heterocyclic drugs.

  • Surfactant Properties: Its structure allows for unique orientation at interfaces, making it valuable in formulating self-emulsifying drug delivery systems (SEDDS) or as a corrosion inhibitor in industrial applications.

Comparative Performance Analysis

The following section benchmarks MOPA against its two most common structural competitors: the 1-Methyl analog (standard polar building block) and the 1-Phenyl analog (standard aromatic building block).[1]

A. Physicochemical Benchmarking

Data generated via consensus molecular descriptors (SwissADME/ChemAxon algorithms).

FeatureMOPA (Subject) 1-Methyl Analog 1-Phenyl Analog Implication for Drug Design
Structure 1-Octyl-5-Me-pyrazol-3-amine1-Methyl-5-Me-pyrazol-3-amine1-Phenyl-5-Me-pyrazol-3-amineMOPA offers high steric bulk & lipophilicity.[1]
Molecular Weight ~209.33 g/mol ~111.15 g/mol ~173.21 g/mol MOPA remains within "Fragment" space (<300 Da).
Consensus LogP 4.2 - 4.5 (High)0.4 - 0.6 (Low)1.8 - 2.1 (Moderate)MOPA is the choice for CNS penetration or hydrophobic pocket targeting.[1]
TPSA ~52 Ų~52 Ų~52 ŲPolar surface area is identical; solubility is driven by the tail.[1]
Water Solubility Poor (< 0.1 mg/mL)High (> 10 mg/mL)ModerateMOPA requires organic co-solvents (DMSO/MeOH) for assays.
Ligand Efficiency ModerateHighHighMOPA sacrifices LE for specific hydrophobic interactions.
B. Synthetic Reactivity Profile

When used as a nucleophile (e.g., in amide coupling or sulfonylation), the N-substituent influences the reactivity of the C3-amine.

  • Steric Hindrance: The octyl group at N1 is flexible but bulky.[1] However, because the amine is at C3 (distal), steric interference is minimal compared to 5-amino isomers.

  • Electronic Effect: The octyl group is electron-donating (+I effect), slightly increasing the basicity and nucleophilicity of the pyrazole ring compared to the 1-Phenyl analog (which withdraws electrons).

Experimental Protocols & Methodologies

To validate the utility of MOPA in your specific pipeline, use the following self-validating protocols.

Protocol A: Regioselective Synthesis Validation

Context: Synthesizing MOPA often involves reacting Octylhydrazine with 3-aminocrotononitrile.[1] This can yield regioisomers (5-amino vs. 3-amino).[1] You must confirm the structure.

  • Reaction: Reflux Octylhydrazine hydrochloride + 3-aminocrotononitrile in Ethanol/Et3N for 4 hours.

  • Workup: Evaporate solvent, redissolve in EtOAc, wash with water.[1]

  • Validation (The "NOESY Check"):

    • Perform 1H-NMR (NOESY 2D).

    • Success Criteria: Look for a NOE cross-peak between the N-CH2 (Octyl) protons and the C5-Methyl protons.[1]

    • Interpretation: If a cross-peak exists, the Octyl and Methyl are adjacent (N1 and C5), confirming the 5-Methyl-1-octyl structure.[1] If absent, you may have the 3-methyl-1-octyl isomer.[1]

Protocol B: Lipophilicity Assessment (Shake-Flask Method)

Context: Validating the calculated LogP for formulation stability.

  • Preparation: Dissolve 10 mg MOPA in 5 mL Octanol (pre-saturated with water).

  • Equilibration: Add 5 mL Water (pre-saturated with Octanol).

  • Agitation: Vortex for 30 mins at 25°C; Centrifuge to separate phases.

  • Quantification: Analyze both phases via HPLC-UV (254 nm).

  • Calculation:

    
    
    
    • Note: Due to high lipophilicity, the water peak may be below LOQ.[1] In this case, use a potentiometric titration method (pKa shift) for accuracy.

Mechanism of Action & Pathway Visualization[1]

Synthesis & Application Logic

The following diagram illustrates the synthesis pathway and the decision logic for selecting MOPA over other pyrazoles in a medicinal chemistry campaign.

MOPA_Pathway Start Precursors: Octylhydrazine + 3-Aminocrotononitrile Reaction Cyclocondensation (EtOH, Reflux) Start->Reaction Isomer_Check Regioisomer Check (NOESY NMR) Reaction->Isomer_Check MOPA PRODUCT: 5-Methyl-1-octyl-1H-pyrazol-3-amine Isomer_Check->MOPA Valid N1-C5 NOE Decision Application Decision Gate MOPA->Decision Path_A High Lipophilicity Needed? (CNS / Membrane Target) Decision->Path_A Path_B Solubility Critical? (IV Formulation) Decision->Path_B Result_A Use MOPA (LogP ~4.5) Path_A->Result_A Result_B Use 1-Methyl Analog (LogP ~0.5) Path_B->Result_B

Figure 1: Synthesis workflow and strategic decision tree for selecting 5-Methyl-1-octyl-1H-pyrazol-3-amine based on physicochemical requirements.

Expert Recommendations

Handling & Stability
  • Oxidation Risk: While pyrazoles are generally stable, the primary amine at C3 is susceptible to oxidation over long periods. Store under inert atmosphere (Argon/Nitrogen) at -20°C.

  • Solubility: Do not attempt to dissolve MOPA directly in aqueous buffers (PBS). Prepare a 100mM stock in DMSO, then dilute into the assay medium (keeping DMSO < 1%).

Critical "Watch-Outs"
  • Aggregation: Due to the C8 chain, MOPA can form micelle-like aggregates at concentrations > 50 µM in aqueous media.[1] This can lead to false positives in enzyme inhibition assays (promiscuous inhibition). Always run a detergent control (e.g., 0.01% Triton X-100) to rule out aggregation artifacts.

  • Regiochemistry: Commercial suppliers often mislabel pyrazole isomers.[1] Always verify the 1,3 vs 1,5 substitution pattern using the NOESY protocol described above before starting a synthesis campaign.

References

  • Fustero, S., et al. (2011). Improved Regioselectivity in the Synthesis of Pyrazoles: A Review. Chemical Reviews.[1]

    • Context: Authoritative review on controlling the regiochemistry (N1-C5 vs N1-C3) during pyrazole synthesis.
  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.[2]

    • Context: Discusses the impact of lipophilic tails (like octyl) on binding affinity and pharmacokinetics.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 93146 (1-Methyl analog comparison).[1]

    • Context: Source for physicochemical data of the short-chain analogs used in the comparison table.
  • Ansari, A., et al. (2017). Biological Activities of Pyrazole Derivatives.[2][3][4][5][6][7][8][9] Journal of Advanced Pharmaceutical Technology & Research.

    • Context: Overview of the biological targets relevant to amino-pyrazole scaffolds.

Sources

Comparative Molecular Docking Guide: Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide moves beyond basic docking scores. It establishes a comparative protocol to benchmark novel pyrazole derivatives against clinical standards (Celecoxib and Erlotinib). We analyze binding affinity (


), root-mean-square deviation (RMSD), and specific residue interactions (H-bonds, 

-stacking) to validate therapeutic potential.

The Pyrazole Scaffold: A Structural Perspective

The pyrazole ring (1,2-diazole) serves as a robust pharmacophore. Its planar structure allows for effective


-

stacking within hydrophobic pockets, while the nitrogen atoms act as hydrogen bond acceptors/donors.

Key Design Strategy:

  • N1-Substitution: Controls pharmacokinetic properties (solubility/permeability).

  • C3/C5-Substitution: Determines target selectivity (e.g., bulky aryl groups at C5 often enhance COX-2 selectivity by filling the hydrophobic side pocket).

Validated Experimental Protocol (In Silico)

To ensure reproducibility and scientific integrity, the following workflow utilizes AutoDock Vina and PyRx , validated against commercial standards like Schrödinger Glide or GOLD .

The Self-Validating Workflow

Reliability Check: A docking protocol is only valid if it can reproduce the crystallographic pose of a known inhibitor (Redocking). The RMSD between the docked pose and the crystal pose must be


 Å.
Step-by-Step Methodology:
  • Ligand Preparation:

    • Draw structures (e.g., ChemDraw).

    • Energy minimization using MMFF94 force field to correct bond lengths/angles.

    • Convert to PDBQT format (assign Gasteiger charges, merge non-polar hydrogens).

  • Protein Preparation:

    • Retrieve Crystal Structures: PDB ID: 1CX2 (COX-2/Celecoxib) or PDB ID: 4HJO (EGFR/Erlotinib).

    • Clean-up: Remove water molecules (unless bridging is critical), heteroatoms, and co-factors.

    • Protonation: Add polar hydrogens to simulate physiological pH (7.4).

  • Grid Generation:

    • Define the search space (Grid Box) centered on the active site residues (e.g., Arg120 for COX-2).

    • Standard Box Size:

      
       Å (sufficient for pyrazole derivatives).
      
  • Docking & Scoring:

    • Algorithm: Lamarckian Genetic Algorithm (LGA).[3]

    • Exhaustiveness: Set to 8 (default) or 32 (high-precision).

Workflow Visualization

The following diagram outlines the critical path for comparative docking, highlighting the "Redocking Validation" loop often missed in junior studies.

DockingWorkflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Execution cluster_analysis Phase 3: Validation L_Prep Ligand Prep (MMFF94 Min) Grid Grid Box Generation L_Prep->Grid P_Prep Protein Prep (Remove H2O, Add H+) P_Prep->Grid Vina AutoDock Vina (LGA Algorithm) Grid->Vina RMSD RMSD Check (< 2.0 Å?) Vina->RMSD RMSD->Grid Fail (Refine Box) Analysis Interaction Profiling (PyMOL/Discovery Studio) RMSD->Analysis Pass

Figure 1: Validated in silico workflow ensuring structural fidelity before binding energy calculation.

Comparative Analysis: Pyrazoles vs. Standards

This section compares the performance of novel pyrazole derivatives against clinical standards based on recent high-impact studies.

Case Study A: COX-2 Inhibition (Anti-Inflammatory)

Target: Cyclooxygenase-2 (PDB: 1CX2) Standard: Celecoxib (Selective COX-2 inhibitor) Source Data: Indian Journal of Pharmaceutical Education and Research [1], MDPI [2].

Recent studies synthesized pyrazole derivatives (Series D/F) and compared them to Celecoxib. The key metric is the binding affinity (


).
Compound IDScaffold TypeBinding Affinity (kcal/mol)Key Residue InteractionsSelectivity Insight
Celecoxib Diaryl-pyrazole-9.8 to -10.2 Arg120, Tyr355, Val523Fits hydrophobic side pocket
D305 Pyrazole-Benzoyl-10.7 Arg120, Tyr355Superior affinity due to extra H-bond
D202 Pyrazole Derivative-10.5Ser530, Arg120Comparable to standard
Compound 5f Pyrazolone-9.6Arg120Good fit, slightly lower affinity

Technical Insight: The superior performance of D305 (-10.7 kcal/mol) suggests that adding a benzoyl group provides additional van der Waals contacts that the sulfonamide group of Celecoxib does not capture. The interaction with Arg120 is non-negotiable; it acts as the "gatekeeper" for COX-2 active site entry.

Case Study B: EGFR Kinase Inhibition (Anticancer)

Target: EGFR Kinase Domain (PDB: 4HJO) Standard: Erlotinib Source Data: Babcock Univ. Med. J. [3], Turkish Comp.[4] Theo. Chem. [4].

Here, pyrazole-nitrone hybrids were evaluated against Erlotinib, a quinazoline-based inhibitor.

Compound IDScaffold TypeBinding Affinity (kcal/mol)H-Bond DonorsRMSD (Å)
Erlotinib Quinazoline-8.3 to -20.5 *Met769 (Hinge Region)1.8 (Redocking)
Compound 7a Pyrazole-Nitrone-9.1 Met769, Lys7211.25
Compound H5 Pyrazole Hybrid-8.8Asp8312.5

*Note: Erlotinib scores vary significantly by software (Vina vs. Glide). The -20.5 value is likely from a specific scoring function (e.g., MolDock Score) rather than Vina's standard kcal/mol.

Technical Insight: Compound 7a outperforms Erlotinib in specific docking setups because the pyrazole nitrogen mimics the N1 of the quinazoline ring, forming a critical H-bond with Met769 in the hinge region. This confirms the pyrazole scaffold as a viable bioisostere for kinase inhibition.

Mechanistic Analysis & SAR Logic

Why do these derivatives work? The following decision tree illustrates the Structure-Activity Relationship (SAR) logic derived from the docking results.

SAR_Logic cluster_mod Modifications cluster_effect Binding Effect Core Pyrazole Scaffold (Core Template) R1 N1-Substitution (Phenyl/Benzoyl) Core->R1 R3 C3/C5-Substitution (Bulky Aryl/CF3) Core->R3 Effect2 Hinge Region H-Bond (EGFR Inhibition) R1->Effect2 If Target = EGFR Effect1 Fills Hydrophobic Pocket (COX-2 Selectivity) R3->Effect1 If Target = COX-2 Result High Affinity Lead (<-9.0 kcal/mol) Effect1->Result Effect2->Result

Figure 2: SAR decision tree for optimizing pyrazole derivatives based on target specificity.

Conclusion

Comparative docking studies confirm that pyrazole derivatives are not merely structural analogs but competitive inhibitors against major therapeutic targets.

  • For COX-2: Pyrazoles with bulky C3/C5 substituents (like D305) can surpass Celecoxib by maximizing hydrophobic contacts.

  • For EGFR: The pyrazole core effectively mimics the ATP-binding motif of quinazolines.

Recommendation: Researchers should prioritize Compound D305 analogs for anti-inflammatory pipelines and Pyrazole-Nitrone 7a analogs for NSCLC (lung cancer) therapies.

References

  • Unlocking Anti-Inflammatory Potential: Virtual Discovery and ADMET Evaluation of Novel Pyrazole-Based COX-II Inhibitors. Indian Journal of Pharmaceutical Education and Research. (2025).

  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole. MDPI. (2025).

  • Synthesis, Biological Evaluation, and Molecular Docking of Novel Pyrazole-Nitrone Derivatives as EGFR-targeted Anticancer Agents. Babcock University Medical Journal. (2025).

  • Virtual screening, Molecular Docking, Molecular Dynamic and ADME of new pyrazole derivatives. Turkish Computational and Theoretical Chemistry. (2024).

  • 2D-QSAR Modeling and Molecular Docking Studies on 1H-Pyrazole-1-carbothioamide Derivatives as EGFR Kinase Inhibitors. ACS Omega. (2020).

Sources

A Comparative Guide to the Validation of Analytical Methods for 5-Methyl-1-octyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Methyl-1-octyl-1H-pyrazol-3-amine is a substituted pyrazole, a class of heterocyclic compounds widely investigated in medicinal chemistry for their potential as anticancer, anti-inflammatory, and anti-infective agents.[1] As with any compound intended for pharmaceutical use, the development and validation of robust analytical methods are paramount. These methods are the bedrock of quality control, ensuring the identity, purity, and strength of the active pharmaceutical ingredient (API). This guide provides an in-depth comparison of two common, yet distinct, analytical techniques for the characterization and quantification of 5-Methyl-1-octyl-1H-pyrazol-3-amine: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with Mass Spectrometry (GC-MS).

The validation of these methods is not merely a regulatory checkbox but a scientific necessity to demonstrate that a method is suitable for its intended purpose.[2][3][4] This guide is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical, step-by-step protocols for validating these methods in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][5]

Comparative Analysis of Analytical Methodologies

The choice between HPLC-UV and GC-MS is often dictated by the physicochemical properties of the analyte and the specific goals of the analysis (e.g., routine QC assay vs. impurity identification).

  • High-Performance Liquid Chromatography (HPLC-UV): This is a cornerstone technique in pharmaceutical analysis. It excels at separating non-volatile and thermally sensitive compounds, making it broadly applicable. For 5-Methyl-1-octyl-1H-pyrazol-3-amine, a reversed-phase HPLC method would be the typical starting point, leveraging the compound's expected lipophilicity due to the octyl chain. Its robustness and reproducibility make it ideal for routine quantification and purity checks.[6][7][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This powerful technique combines the separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. While it requires the analyte to be volatile and thermally stable, it provides detailed structural information, making it exceptionally useful for identifying unknown impurities and for trace-level analysis.[9][10] The fragmentation patterns of pyrazoles in GC-MS can be complex but provide a unique fingerprint for identification.[10]

The following table summarizes the key performance characteristics, based on typical validation outcomes for these methods.

Validation Parameter HPLC-UV GC-MS Commentary
Linearity (R²) > 0.999> 0.999Both methods can achieve excellent linearity, which is fundamental for accurate quantification.
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%GC-MS can sometimes offer slightly better accuracy due to its higher selectivity, though both are highly accurate.
Precision (%RSD) < 2.0%< 1.5%The precision of both methods is well within typical acceptance criteria for pharmaceutical analysis.[11]
Limit of Detection (LOD) ~10-100 ng/mL~0.1-1 ng/mLGC-MS is significantly more sensitive, making it the method of choice for trace impurity analysis.
Limit of Quantitation (LOQ) ~50-200 ng/mL~0.5-5 ng/mLThe lower LOQ of GC-MS allows for the precise measurement of very low-level impurities.
Specificity/Selectivity GoodExcellentWhile HPLC-UV is specific, co-eluting impurities with similar UV spectra can interfere. GC-MS provides mass-based selectivity, which is far more definitive.
Typical Run Time 5-15 minutes10-30 minutesHPLC methods can often be optimized for higher throughput in a QC environment.
Instrumentation Complexity ModerateHighGC-MS systems are generally more complex to operate and maintain than standard HPLC systems.

Workflow for Analytical Method Validation

A systematic approach to validation is crucial. The following diagram illustrates a logical workflow based on ICH guidelines, ensuring that each validation parameter is assessed in a structured manner.

G cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Documentation Dev Method Development Opt Method Optimization Dev->Opt Protocol Write Validation Protocol Opt->Protocol Params Define Parameters & Acceptance Criteria Protocol->Params Specificity Specificity Params->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report Lifecycle Continuous Lifecycle Management Report->Lifecycle

Caption: A typical workflow for analytical method validation.

Experimental Protocols and Validation

The following sections provide detailed, step-by-step protocols for the validation of both an HPLC-UV and a GC-MS method for 5-Methyl-1-octyl-1H-pyrazol-3-amine. These are illustrative examples based on common practices for pyrazole derivatives.[6][7][12]

Method 1: Reversed-Phase HPLC with UV Detection

This method is designed for the assay and impurity determination of 5-Methyl-1-octyl-1H-pyrazol-3-amine in a drug substance.

Instrumentation and Conditions
  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile and 0.1% Formic Acid in Water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 230 nm (determined by UV scan of the analyte).

  • Diluent: Acetonitrile/Water (50:50 v/v).

HPLC_Workflow cluster_hplc HPLC-UV System MobilePhase Mobile Phase Reservoir (ACN/H2O) Pump Quaternary Pump MobilePhase->Pump Autosampler Autosampler (10 µL injection) Pump->Autosampler Column C18 Column (30°C) Autosampler->Column Detector UV-Vis Detector (230 nm) Column->Detector DataSystem Data Acquisition System Detector->DataSystem Waste Waste Detector->Waste

Caption: Experimental setup for the HPLC-UV analysis.

Validation Protocol

The specificity of an analytical procedure is its ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[2]

  • Procedure:

    • Inject the diluent (blank) to demonstrate no interference at the retention time of the analyte.

    • Prepare a solution of the analyte (e.g., 100 µg/mL).

    • Prepare a solution containing the analyte and its potential impurities or degradation products (if available).

    • Analyze all solutions and compare the chromatograms.

  • Acceptance Criteria: The blank should show no peak at the retention time of the analyte. The analyte peak should be free from co-elution with any impurity peaks.

The linearity of an analytical procedure is its ability (within a given range) to obtain test results which are directly proportional to the concentration (amount) of analyte in the sample.[3]

  • Procedure:

    • Prepare a stock solution of the analyte (e.g., 1 mg/mL).

    • Perform serial dilutions to prepare at least five concentrations across the desired range (e.g., 50, 80, 100, 120, 150 µg/mL).

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (R²) of the linear regression should be ≥ 0.999.

The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[13]

  • Procedure:

    • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) in triplicate.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[2][3]

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze a minimum of six determinations at 100% of the test concentration on the same day, with the same analyst and equipment.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on different equipment.

  • Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

  • Procedure (based on the standard deviation of the response and the slope):

    • Determine the slope of the calibration curve from the linearity study.

    • Determine the standard deviation of the y-intercepts of the regression line.

    • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

  • Acceptance Criteria: The LOQ value should be experimentally verified by analyzing a sample at this concentration and demonstrating acceptable precision and accuracy.

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[7]

  • Procedure:

    • Analyze a standard solution while making small, deliberate changes to method parameters.

    • Variations to study:

      • Flow rate (± 0.1 mL/min).

      • Column temperature (± 2 °C).

      • Mobile phase composition (e.g., ± 2% acetonitrile).

  • Acceptance Criteria: The system suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected.

Method 2: Gas Chromatography with Mass Spectrometry (GC-MS)

This method is designed for the identification and quantification of volatile impurities in the 5-Methyl-1-octyl-1H-pyrazol-3-amine drug substance.

Instrumentation and Conditions
  • GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole).

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Mode: Split (e.g., 20:1).

  • Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

  • MS Transfer Line Temp: 280 °C.

  • Ion Source Temp: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-450 m/z.

GCMS_Workflow cluster_gcms GC-MS System CarrierGas Helium Carrier Gas Injector GC Inlet (280°C, Split) CarrierGas->Injector Column GC Column in Oven (Temperature Programmed) Injector->Column MSTransfer MS Transfer Line (280°C) Column->MSTransfer IonSource Ion Source (EI) (230°C, 70eV) MSTransfer->IonSource MassAnalyzer Mass Analyzer (Quadrupole) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem Data System Detector->DataSystem

Caption: Experimental setup for the GC-MS analysis.

Validation Protocol

The validation parameters for GC-MS are analogous to those for HPLC-UV, with a greater emphasis on mass spectral identification.

  • Procedure:

    • Inject a solvent blank to check for system contamination.

    • Analyze a solution of the analyte.

    • Evaluate the mass spectrum of the analyte peak to confirm its identity and check for underlying impurities.

  • Acceptance Criteria: The mass spectrum of the analyte peak should match the reference spectrum, and no significant interfering peaks should be present in the blank.

  • Procedure: These are performed similarly to the HPLC method, but quantification is typically based on the peak area of a specific, characteristic ion (extracted ion chromatogram, EIC) rather than the total ion chromatogram (TIC), which enhances selectivity.

  • Acceptance Criteria:

    • Linearity (R²): ≥ 0.999.

    • Accuracy (% Recovery): 98.0% to 102.0%.

    • Precision (%RSD): ≤ 2.0%.

  • Procedure: Due to the low noise in EIC, LOD and LOQ are often determined based on the signal-to-noise ratio.

    • LOD: Signal-to-Noise ratio of 3:1.

    • LOQ: Signal-to-Noise ratio of 10:1.

  • Acceptance Criteria: The LOQ must be experimentally confirmed to have adequate precision and accuracy.

  • Procedure:

    • Analyze a standard solution while making small, deliberate changes to method parameters.

    • Variations to study:

      • Inlet temperature (± 5 °C).

      • Oven ramp rate (± 1 °C/min).

      • Carrier gas flow (± 0.1 mL/min).

  • Acceptance Criteria: The retention time and peak shape should not significantly change, and the mass spectrum should remain consistent.

Conclusion and Recommendations

Both HPLC-UV and GC-MS are powerful and reliable techniques for the analysis of 5-Methyl-1-octyl-1H-pyrazol-3-amine, but they serve different primary purposes.

  • The HPLC-UV method is the workhorse for routine quality control. Its operational simplicity, robustness, and high throughput make it the ideal choice for assays, content uniformity, and the quantification of known impurities in a regulated environment.

  • The GC-MS method offers superior sensitivity and specificity. It is the preferred technique for identifying unknown impurities, performing trace-level analysis, and for structural confirmation. While more complex, the wealth of information it provides is invaluable during drug development and for troubleshooting.

Ultimately, a comprehensive analytical strategy for 5-Methyl-1-octyl-1H-pyrazol-3-amine would leverage both techniques. HPLC-UV would be used for routine release testing, while GC-MS would be employed for in-depth impurity profiling and as a complementary orthogonal technique to ensure the full characterization of the drug substance. This dual-method approach provides a self-validating system that ensures the highest level of quality and safety.

References

  • ICH. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • FDA. FDA Guidelines for Analytical Method Validation. Scribd. [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH. Quality Guidelines. [Link]

  • FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ECA Academy. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. [Link]

  • ResearchGate. (2025, August 6). FDA issues revised guidance for analytical method validation. [Link]

  • JEOL. Qualitative analysis of pyrazole pesticides in tea leaf by using FastGC-HRTOFMS. [Link]

  • International Journal of Chemical and Pharmaceutical Analysis. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]

  • Semantic Scholar. (2014, September 27). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]

  • ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]

  • R Discovery. (2024, December 23). A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification.... [Link]

  • ResearchGate. (2024, December 26). (PDF) A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification.... [Link]

  • MDPI. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 5-Methyl-1-octyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Operational Safety Protocol: Handling 5-Methyl-1-octyl-1H-pyrazol-3-amine Audience: Researchers, Scientists, and Drug Development Professionals

Operational Directive: The "Lipophilic Amine" Standard

Context: In drug discovery, 5-Methyl-1-octyl-1H-pyrazol-3-amine is a functionalized intermediate. Its structure combines a reactive primary amine with a lipophilic octyl chain. This duality presents a specific safety challenge: the amine provides the toxicity/irritation potential, while the octyl tail acts as a "permeation enhancer," facilitating rapid transit across the stratum corneum and into the systemic circulation.

The Core Rule: Treat this compound not just as a contact irritant, but as a transdermal bio-hazard . Your PPE strategy must prioritize permeation resistance over simple splash protection.

Risk Assessment & Hazard Logic

We apply the Precautionary Principle based on Structure-Activity Relationships (SAR). Even in the absence of a compound-specific LD50, the functional groups dictate the safety profile.

Structural FeatureAssociated HazardPhysiological Mechanism
Primary Amine (-NH₂) Corrosivity / Sensitization Basic nitrogen attacks mucous membranes; potential to form haptens (skin sensitization).
Pyrazole Ring Systemic Toxicity Nitrogen-rich heterocycles often exhibit biological activity; potential for liver/kidney toxicity upon absorption.
Octyl Chain (C₈) Enhanced Permeation Lipophilic tail increases LogP, allowing the molecule to bypass the skin's lipid barrier more effectively than short-chain analogs.
Physical State Inhalation Risk Likely a viscous oil or low-melting solid. Dusts or aerosols (if heated) are highly irritating to the respiratory tract (STOT SE 3).

The PPE Matrix: A Multi-Barrier System

Do not rely on single points of failure. Use this matrix to select equipment.

Body ZoneStandard RequirementEnhanced Requirement (High Concentration/Scale) Rationale
Hands Double Nitrile Gloves (Outer: 4-5 mil, Inner: 4 mil)Laminate / Silver Shield® (under Nitrile)Lipophilic amines can swell standard nitrile. Double gloving provides a breakthrough time buffer. Laminate is required for prolonged immersion.
Eyes Chemical Goggles (Indirect Vent)Face Shield + GogglesSafety glasses are insufficient . Amine vapors can cause "blue haze" (corneal edema) and permanent damage.
Respiratory Fume Hood (Face velocity: 80–100 fpm)P100 / OV Respirator (if outside hood)Inhalation of amine salts/vapors causes severe respiratory distress.
Body Lab Coat (Poly/Cotton) + Tyvek Sleeves Tyvek® Coverall (Chemical Resistant)The octyl chain makes this compound cling to fabrics. Disposable sleeves prevent cuff contamination.

Operational Protocol: The "Zero-Contact" Loop

This protocol is a self-validating system. You must verify the integrity of your barrier before and during the workflow.

Phase A: Pre-Experimental Validation
  • Glove Inspection: Inflate nitrile gloves with air to check for pinholes.

  • Hood Verification: Verify the magnehelic gauge or airflow monitor reads within the safe zone (usually 0.3–0.5 m/s).

  • Neutralizer Prep: Have a weak acid solution (e.g., dilute citric acid) or commercially available amine neutralizer ready for spill control.

Phase B: Manipulation (The "Clean-Dirty" Rule)
  • Step 1: Don inner gloves (bright color, e.g., orange).

  • Step 2: Don outer gloves (standard blue/purple). Note: If the inner color becomes visible through the outer glove, integrity is compromised.

  • Step 3: Weighing/Transfer.

    • Solid: Use an anti-static gun if the powder is flighty.

    • Liquid: Use positive displacement pipettes to prevent dripping (viscous liquids adhere to standard tips).

  • Step 4: The "Sleeve Tuck": Ensure glove cuffs go over the lab coat/Tyvek sleeve to create a shingle effect (liquid runs off, not into the sleeve).

Phase C: Decontamination & Doffing (Critical)
  • Step 1: Wipe outer gloves with a solvent-dampened wipe (ethanol/isopropanol) inside the hood to remove gross contamination.

  • Step 2: Beak Method Doffing:

    • Pinch the outside of Glove A near the wrist. Peel away from the hand, turning it inside out. Hold Glove A in the gloved hand B.

    • Slide an un-gloved finger under the wrist of Glove B. Peel off, creating a "bag" containing both gloves.

  • Step 3: Dispose of gloves in a dedicated solid waste container (do not use general trash).

  • Step 4: Wash hands with soap and cool water (warm water opens pores, increasing absorption risk if residue remains).

Emergency Response

  • Skin Contact:

    • Immediate Action: Drench with water for 15 minutes.[1][2]

    • Secondary Action: Do not use solvent (ethanol/DMSO) to clean skin; this drives the lipophilic octyl-amine deeper into the tissue. Use mild soap and copious water.[3]

  • Eye Contact:

    • Immediate Action: Flush for minimum 15 minutes.[1][2] Hold eyelids open.

    • Follow-up: Seek medical attention immediately.[2][3] Amine burns can have delayed necrotic effects.

  • Spills:

    • Absorb with vermiculite or sand.[4]

    • Neutralize with dilute acetic acid or citric acid before disposal to reduce volatility.

Visualization: The Barrier Integrity Workflow

This diagram illustrates the logical flow of the safety protocol, emphasizing the "Check" steps that prevent exposure.

SafetyProtocol Start START: Risk Assessment CheckHood Verify Fume Hood (>80 fpm) Start->CheckHood GloveSelect Select PPE: Double Nitrile + Sleeves CheckHood->GloveSelect Inspect Integrity Check: Inflate Gloves/Check Cuffs GloveSelect->Inspect Inspect->GloveSelect Fail Work Manipulation: 5-Methyl-1-octyl-1H-pyrazol-3-amine Inspect->Work Pass ContamCheck Visible Contamination? Work->ContamCheck Wipe Solvent Wipe (In Hood) ContamCheck->Wipe No ChangeGloves Change Outer Gloves Immediately ContamCheck->ChangeGloves Yes Doff Doffing: 'Beak Method' Wipe->Doff ChangeGloves->Work Wash Wash Hands: Cool Water + Soap Doff->Wash End END: Disposal Wash->End

Caption: Figure 1. The "Barrier Integrity Loop" for handling lipophilic amines. Note the recursive loop for contamination checks, ensuring compromised PPE is replaced immediately.

Disposal & Environmental Compliance

  • Waste Stream: Segregate as "Hazardous Organic Waste - Amine Basic."

  • Labeling: Explicitly list "Pyrazol-3-amine derivative" on the tag. Do not mix with strong oxidizers or acids in the waste container to prevent exothermic reactions.

  • Container: High-density polyethylene (HDPE) is preferred over glass to prevent breakage, as amines can etch certain glass types over long storage.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[5] Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Respiratory Protection Standards (29 CFR 1910.134). Available at: [Link]

  • PubChem. (2024). Compound Summary: 5-Methyl-1H-pyrazol-3-amine (Structural Analog). National Library of Medicine. Available at: [Link]

  • ECHA (European Chemicals Agency). (n.d.). Substance Information: Aminopyrazoles. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.